Spiro[2.3]hexan-4-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRNAOWGCPSZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Spiro[2.3]hexan-4-one: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[2.3]hexan-4-one is a saturated bicyclic ketone with a unique strained ring system, consisting of a cyclopropane ring fused to a cyclobutanone ring at a single carbon atom. This structural motif imparts distinct chemical and physical properties that make it an attractive building block in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure is of particular interest in the design of novel therapeutics, where it can serve as a bioisostere for other cyclic systems, potentially improving physicochemical properties and target engagement. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and its emerging applications, particularly in the field of protein degradation.
Chemical and Physical Properties
This compound is a flammable liquid that requires careful handling due to its potential to cause skin and eye irritation.[1] The core chemical and physical properties are summarized in the table below. While some experimental data is available, many properties are derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| CAS Number | 20571-15-7 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | (Not experimentally determined) | |
| Melting Point | (Not experimentally determined) | |
| Density | (Not experimentally determined) | |
| Solubility | Expected to be soluble in organic solvents | |
| InChI | InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2 | [1] |
| InChIKey | OIRNAOWGCPSZCJ-UHFFFAOYSA-N | [1] |
| SMILES | C1CC2(C1=O)CC2 | [1] |
Structural Elucidation: A Spectroscopic Overview
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the rigid, strained ring system and the resulting diastereotopic protons. The protons on the cyclopropane ring would likely appear at higher field (lower ppm) compared to those on the cyclobutanone ring.
-
¹³C NMR: The carbon NMR spectrum is predicted to show distinct signals for the carbonyl carbon (downfield, ~200-220 ppm), the spiro carbon, and the methylene carbons of both rings. The strained nature of the rings may influence the chemical shifts compared to less strained cyclic ketones.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1750-1780 cm⁻¹, which is characteristic for a ketone in a four-membered ring.[2][3][4] Additionally, C-H stretching vibrations from the sp³ hybridized carbons would be observed around 2850-3000 cm⁻¹.[2][3][4]
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 96. The fragmentation pattern would likely involve cleavage of the cyclobutane and cyclopropane rings. Common fragments could arise from the loss of CO (m/z 68), ethylene (m/z 68), or other small neutral molecules. Analysis of the mass spectra of related diethyl and diethyl-methyl derivatives of this compound suggests that fragmentation of the ring system is a primary pathway.[5][6]
Synthesis of this compound
The synthesis of spiro[2.3]hexane derivatives can be challenging due to the inherent ring strain. Several synthetic strategies can be envisioned for the preparation of this compound, with photochemical [2+2] cycloadditions being a prominent approach.
Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for the synthesis of oxetanes, which can be precursors to cyclobutanones.[7][8] While a direct synthesis of this compound via this method is not explicitly detailed in the literature, a plausible route would involve the photocycloaddition of allene with ketene or a ketene equivalent.
Caption: Conceptual Paternò-Büchi approach to this compound.
Experimental Protocol (General Procedure):
A solution of the alkene (e.g., allene) and the carbonyl compound (e.g., ketene, generated in situ) in an appropriate solvent (e.g., acetonitrile, acetone) is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled temperature. The reaction progress is monitored by techniques such as GC-MS or TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or distillation.
Other Synthetic Approaches
Alternative synthetic routes to the spiro[2.3]hexane core have been reported, which could be adapted for the synthesis of the ketone. These include:
-
Intramolecular Cyclization: The formation of the spirocyclic system can be achieved through intramolecular radical cyclization reactions.[9][10]
-
Cyclopropanation of Methylenecyclobutanes: The reaction of a suitable methylenecyclobutane derivative with a cyclopropanating agent.[11]
Reactivity and Synthetic Utility
The strained nature of the spiro[2.3]hexane system governs its reactivity. The presence of the ketone functionality provides a handle for a variety of chemical transformations.
Reactions at the Carbonyl Group:
-
Reduction: The ketone can be reduced to the corresponding alcohol, Spiro[2.3]hexan-4-ol, using standard reducing agents like sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce an exocyclic double bond.
Ring-Opening Reactions:
Due to the significant ring strain, both the cyclopropane and cyclobutane rings can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids, bases, or transition metal catalysts. This reactivity can be harnessed to synthesize more complex molecular architectures.
Application in Drug Discovery: A Building Block for PROTACs
A significant application of this compound and its derivatives is in the field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Spirocyclic motifs are increasingly being incorporated into the linker region of PROTACs. The rigid and three-dimensional nature of the spiro[2.3]hexane scaffold can help to control the conformation of the linker, which is crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This can lead to improved potency and selectivity of the PROTAC.
Caption: Role of Spiro[2.3]hexane in PROTAC design.
Protocol for Incorporating this compound into a PROTAC Linker:
-
Functionalization of this compound: The ketone is first converted into a derivative with appropriate functional groups for linker attachment. For example, reduction to the alcohol followed by conversion to an azide or an alkyne for click chemistry.
-
Linker Synthesis: The functionalized spiro[2.3]hexane moiety is then incorporated into the linker chain through standard organic synthesis techniques, such as amide bond formation, ether synthesis, or click chemistry.
-
PROTAC Assembly: The complete PROTAC molecule is assembled by coupling the linker containing the spiro[2.3]hexane unit to the target protein ligand and the E3 ligase ligand.
The use of such rigid spirocyclic linkers is a promising strategy to overcome some of the challenges in PROTAC design, such as the "hook effect" and poor cell permeability.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a fascinating molecule with a unique combination of structural rigidity and chemical reactivity. Its strained spirocyclic framework presents both challenges and opportunities in organic synthesis. The growing interest in three-dimensional molecular scaffolds in drug discovery has highlighted the potential of spiro[2.3]hexane derivatives as valuable building blocks. In particular, their application as rigid linkers in PROTACs offers a promising avenue for the development of next-generation therapeutics. Further research into the experimental properties and reactivity of this compound will undoubtedly unlock its full potential in both academic and industrial research.
References
- 1. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound, 5,5-diethyl- | C10H16O | CID 534343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 5,5-diethyl-6-methyl- | C11H18O | CID 550247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 8. Paterno-Buchi Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of Spiro[2.3]hexan-4-one
This guide provides a detailed exploration of the spectroscopic properties of Spiro[2.3]hexan-4-one, a strained bicyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document integrates foundational spectroscopic principles, data from analogous structures, and predicted values to offer a comprehensive analytical profile. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar spirocyclic systems.
Introduction to this compound: Structure and Significance
This compound (C₆H₈O, MW: 96.13 g/mol ) is a fascinating small molecule featuring a cyclopropane ring spiro-fused to a cyclobutanone ring.[1] This unique structural arrangement results in significant ring strain, which influences its chemical reactivity and spectroscopic characteristics. Spirocyclic frameworks are increasingly important in drug discovery as they provide three-dimensional diversity and can improve the physicochemical properties of lead compounds.[2] An understanding of their spectroscopic signatures is therefore crucial for their synthesis and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard approach to acquiring high-quality NMR data for a small molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a solvent with a known residual peak is essential for referencing the spectrum.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard (e.g., TMS).
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum of this compound is expected to be complex due to the rigid, strained nature of the spirocyclic system, which can lead to diastereotopic protons and complex spin-spin coupling patterns.
-
Cyclopropane Protons (H-1, H-2): These protons are expected to appear in the most upfield region of the spectrum, typically between δ 0.8 and 1.5 ppm . Due to the geminal and vicinal relationships in a rigid ring system, they will likely present as complex multiplets.
-
Cyclobutanone Protons (H-5, H-6): The protons on the cyclobutanone ring are deshielded by the adjacent carbonyl group. The protons alpha to the carbonyl (H-5) are expected to be the most downfield, likely in the range of δ 2.5 - 3.0 ppm . The protons beta to the carbonyl (H-6) would appear further upfield, estimated to be between δ 1.8 - 2.4 ppm . The protons on each of these carbons are likely diastereotopic, leading to distinct signals and geminal coupling.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1, H-2 | 0.8 - 1.5 | m | Complex |
| H-5 | 2.5 - 3.0 | m | Complex |
| H-6 | 1.8 - 2.4 | m | Complex |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
Carbonyl Carbon (C-4): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 205 - 220 ppm .
-
Spiro Carbon (C-3): This quaternary carbon is also expected to be relatively downfield due to the strain and its substitution pattern, likely appearing between δ 40 - 50 ppm .
-
Cyclopropane Carbons (C-1, C-2): These carbons will be the most shielded, appearing upfield at approximately δ 10 - 25 ppm .
-
Cyclobutanone Carbons (C-5, C-6): The carbon alpha to the carbonyl (C-5) will be more deshielded than the beta carbon (C-6). Expected chemical shifts are around δ 45 - 55 ppm for C-5 and δ 25 - 35 ppm for C-6.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) |
| C-1, C-2 | 10 - 25 |
| C-3 | 40 - 50 |
| C-4 (C=O) | 205 - 220 |
| C-5 | 45 - 55 |
| C-6 | 25 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
IR Spectral Analysis (Predicted)
The IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group and the C-H bonds.
-
C=O Stretch: The most intense and diagnostic peak will be the carbonyl stretch. For a cyclobutanone, this is typically found at a higher frequency than for an acyclic ketone due to ring strain, expected around 1775-1795 cm⁻¹ .
-
C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons will appear just below 3000 cm⁻¹, typically in the range of 2850-3000 cm⁻¹ . The C-H bonds of the cyclopropane ring may show a slightly higher frequency stretch, possibly above 3000 cm⁻¹.
-
C-H Bend: C-H bending (scissoring and rocking) vibrations for the CH₂ groups will be observed in the fingerprint region, around 1400-1475 cm⁻¹ .
| Predicted IR Data | Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| C-H Stretch (cyclopropane) | ~3050 | Medium | |
| C-H Stretch (cyclobutane) | 2850-3000 | Medium-Strong | |
| C=O Stretch | 1775-1795 | Strong | |
| C-H Bend | 1400-1475 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Mass Spectral Analysis (Predicted)
-
Molecular Ion Peak (M⁺): For this compound (C₆H₈O), the molecular ion peak is expected at m/z = 96 . This peak should be observable, especially with softer ionization techniques.
-
Fragmentation Pattern: Under EI conditions, spiro ketones can undergo characteristic fragmentation pathways. Expected fragments for this compound could arise from:
-
Loss of CO (m/z = 28): A common fragmentation for ketones, leading to a peak at m/z = 68 .
-
Loss of ethylene (C₂H₄, m/z = 28): Cleavage of the cyclobutane ring could lead to a peak at m/z = 68 .
-
Cleavage of the cyclopropane ring: This could lead to various smaller fragments.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.
-
Visualization of Key Data and Relationships
Molecular Structure and Atom Numbering
Caption: Numbering scheme for this compound.
Spectroscopic Correlation Workflow
Caption: Workflow for structural elucidation using multiple spectroscopic techniques.
Conclusion
The spectroscopic characterization of this compound presents a valuable case study in the analysis of strained cyclic systems. While experimental data is not widely disseminated, a combination of predictive methods and analysis of analogous compounds provides a strong foundation for its identification. The key spectral features to look for are the high-frequency C=O stretch in the IR, the characteristic upfield signals of the cyclopropane ring in the NMR spectra, and a molecular ion peak at m/z = 96 in the mass spectrum. This guide provides a comprehensive framework for researchers working with this and related spirocyclic molecules.
References
The Enduring Allure of a Strained Scaffold: A Technical Guide to the Historical Synthesis and Discovery of Spiro[2.3]hexane Compounds
For the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide delves into the captivating history and evolving synthetic strategies surrounding the spiro[2.3]hexane core. This unique structural motif, characterized by the fusion of a cyclopropane and a cyclobutane ring at a single carbon atom, has transitioned from a curiosity of strained-ring chemistry to a valuable building block in modern medicinal chemistry and materials science.
This document provides a comprehensive overview of the key milestones in the synthesis of spiro[2.3]hexane and its derivatives. It explores the foundational methods, delves into the mechanistic underpinnings of these reactions, and presents detailed experimental protocols for key transformations. By understanding the historical context and the evolution of synthetic approaches, researchers can better leverage the unique properties of this strained spirocyclic system in their own endeavors.
A Historical Perspective: Unraveling the Synthesis of a Strained Spirocycle
While the inherent strain and unique three-dimensional architecture of spiro[2.3]hexane have long intrigued chemists, its documented synthesis appears later than some of its less-strained counterparts. An early and significant investigation into the reactivity of a spiro[2.3]hexane system was reported in 1968 by William G. Dauben and James L. Chitwood .[1][2] Their work focused on the synthesis and solvolytic rearrangement of spiro[2.3]hexane-4-methanol, providing valuable insights into the behavior of this strained carbocycle. While not definitively the first synthesis of the unsubstituted parent compound, their detailed study marks a pivotal moment in the exploration of this fascinating molecular framework.
Early synthetic efforts were often characterized by their ingenuity in constructing the sterically demanding spirocyclic core. These foundational methods paved the way for the more sophisticated and efficient strategies employed today.
Key Synthetic Strategies: From Classic Cyclopropanation to Modern Innovations
The construction of the spiro[2.3]hexane skeleton has been approached through a variety of synthetic methodologies. The choice of method is often dictated by the desired substitution pattern, scalability, and stereochemical control.
Cyclopropanation of Methylenecyclobutanes: A Cornerstone Approach
The most prevalent and historically significant route to spiro[2.3]hexane derivatives involves the cyclopropanation of methylenecyclobutanes. This approach leverages the reactivity of the exocyclic double bond to introduce the three-membered ring.
The Simmons-Smith reaction, a classic method for cyclopropanation, has been a workhorse in the synthesis of spiro[2.3]hexanes.[3][4][5] This reaction typically employs a carbenoid species generated from diiodomethane and a zinc-copper couple. The reaction is known for its stereospecificity, with the configuration of the starting alkene being retained in the cyclopropane product.
A significant advancement in this area is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity and reproducibility.[3]
Conceptual Workflow for Simmons-Smith Cyclopropanation:
Caption: Simmons-Smith Reaction Workflow.
Experimental Protocol: Simmons-Smith Cyclopropanation of Methylenecyclobutane (Illustrative)
Materials:
-
Methylenecyclobutane
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of methylenecyclobutane (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (1.2 eq) to the stirred solution of the alkene.
-
To the dropping funnel, add a solution of diiodomethane (1.5 eq) in anhydrous DCM.
-
Add the diiodomethane solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[2.3]hexane.[6][7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as organozinc reagents are highly sensitive to moisture.
-
Inert Atmosphere: A nitrogen atmosphere prevents the decomposition of the reactive organometallic species.
-
Slow Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reaction and minimize side reactions.
-
Quenching with NH₄Cl: Saturated ammonium chloride is used to safely decompose any unreacted organozinc reagents.
The Johnson-Corey-Chaykovsky Reaction: A Versatile Approach to Spirocyclopropanes
The Johnson-Corey-Chaykovsky reaction provides an alternative and powerful method for the synthesis of spiro[2.3]hexanes, particularly for the introduction of a cyclopropane ring adjacent to a carbonyl group, which can then be further manipulated.[8][9] This reaction involves the use of a sulfur ylide, typically generated from a sulfonium or sulfoxonium salt and a strong base.
When an α,β-unsaturated ketone is used as the substrate, the stabilized sulfoxonium ylides (e.g., dimethylsulfoxonium methylide) preferentially undergo a 1,4-conjugate addition to yield a cyclopropane, whereas the less stable sulfonium ylides (e.g., dimethylsulfonium methylide) tend to react at the carbonyl group to form an epoxide.[10][11]
Mechanism of Johnson-Corey-Chaykovsky Cyclopropanation:
Caption: Johnson-Corey-Chaykovsky Reaction for Spirocyclopropanation.
Experimental Protocol: Johnson-Corey-Chaykovsky Reaction (Illustrative)
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
α,β-Unsaturated cyclobutenone derivative
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add trimethylsulfoxonium iodide (1.1 eq).
-
Wash the sodium hydride (1.1 eq) with hexanes to remove the mineral oil and carefully add it to the reaction flask.
-
Add anhydrous DMSO to the flask and stir the suspension at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is formed.
-
Cool the resulting ylide solution to 0 °C.
-
In a separate flask, dissolve the α,β-unsaturated cyclobutenone derivative (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Add the solution of the ketone dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11][12]
Causality Behind Experimental Choices:
-
Ylide Generation: Sodium hydride is a strong base required to deprotonate the sulfoxonium salt to form the reactive ylide. DMSO is a suitable solvent for this step.
-
Temperature Control: The initial ylide formation and the subsequent reaction are often performed at controlled temperatures to ensure stability and selectivity.
-
Aqueous Workup: The reaction is quenched with water, and the product is extracted into an organic solvent.
Modern Synthetic Approaches: Expanding the Toolkit
In recent years, the synthetic repertoire for constructing spiro[2.3]hexane systems has been enriched with innovative methods that offer advantages in terms of efficiency, sustainability, and functional group tolerance.
-
Photoinduced Synthesis: Visible-light-mediated reactions have emerged as a green and powerful tool for the synthesis of functionalized spiro[2.3]hexanes.[13][14] These methods often proceed under mild conditions and avoid the use of stoichiometric metallic reagents.
-
Intramolecular Radical Cyclization: Radical-based strategies have also been successfully employed to construct the spiro[2.3]hexane core.[6] These reactions can proceed through a cascade of events, allowing for the rapid assembly of complex molecular architectures from simple precursors.
The Significance of the Spiro[2.3]hexane Motif in Drug Discovery and Beyond
The unique three-dimensional and conformationally restricted nature of the spiro[2.3]hexane scaffold has made it an increasingly attractive motif in medicinal chemistry.[15] Its rigid structure allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.
Spiro[2.3]hexane derivatives are often employed as bioisosteres for more common carbocyclic and heterocyclic rings. By replacing a traditional ring system with a spiro[2.3]hexane unit, medicinal chemists can fine-tune the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability, while maintaining or improving its biological activity.
While no spiro[2.3]hexane-containing drug has been formally approved to date, the scaffold is present in numerous investigational compounds targeting a range of diseases. For instance, spiro[2.3]hexane derivatives have been explored as potent inhibitors of RAF kinase, a key target in cancer therapy.[16] Furthermore, a clinical trial (NCT04575311) is currently investigating a compound containing a spirocyclic moiety for the treatment of various cancers.[17]
Table 1: Comparison of Key Synthetic Methods for Spiro[2.3]hexane Synthesis
| Method | Key Reagents | Advantages | Disadvantages |
| Simmons-Smith Reaction | CH₂I₂, Zn/Cu or Et₂Zn | Stereospecific, good functional group tolerance | Can be expensive, Lewis acidity of byproducts can cause side reactions[3] |
| Johnson-Corey-Chaykovsky | Sulfur ylide (from sulfonium/sulfoxonium salt and base) | Versatile, good for cyclopropanating enones | Requires strong base, ylides can be unstable |
| Photoinduced Synthesis | Photosensitizer, light source | Mild conditions, "green" approach | Substrate scope can be limited, may require specialized equipment |
| Intramolecular Radical Cyclization | Radical initiator | Can build complex structures rapidly | May require careful control of radical intermediates |
Conclusion and Future Outlook
The journey of spiro[2.3]hexane from a subject of academic curiosity to a valuable tool in applied chemistry is a testament to the relentless innovation in synthetic organic chemistry. The historical methods, while still relevant, have been complemented by a host of modern techniques that offer greater efficiency, selectivity, and sustainability.
As our understanding of the unique properties of strained molecules deepens, and as the demand for novel three-dimensional scaffolds in drug discovery continues to grow, the spiro[2.3]hexane core is poised to play an even more significant role. Future research in this area will likely focus on the development of new catalytic and enantioselective methods for the synthesis of these fascinating molecules, further expanding their accessibility and utility for researchers across various scientific disciplines.
References
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- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 13. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 14. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
The Ascendancy of Spirocyclic Ketones: A Technical Guide for the Modern Chemist
Abstract
Spirocyclic ketones, characterized by a central quaternary carbon atom shared by two rings, one of which contains a carbonyl group, represent a rapidly evolving and highly significant class of molecules in contemporary chemical science. Their inherent three-dimensionality and conformational rigidity offer unique advantages in overcoming the limitations of traditional planar scaffolds, particularly in the realm of drug discovery and materials science. This in-depth technical guide provides a comprehensive exploration of the core principles governing the synthesis, properties, and applications of spirocyclic ketones. We will delve into the mechanistic underpinnings of key synthetic strategies, from classical intramolecular reactions to modern catalytic transformations, and provide detailed, field-proven protocols. Furthermore, this guide will illuminate the distinct physicochemical and spectroscopic signatures of these fascinating structures and explore their burgeoning role as versatile building blocks and bioisosteres in the development of next-generation therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the immense potential of spirocyclic ketones.
Introduction: The Spirocyclic Scaffold - A Departure from Flatland
For decades, medicinal chemistry has been largely dominated by "flat," aromatic ring systems. While undeniably successful, this reliance on two-dimensional structures has inherent limitations, including unfavorable physicochemical properties and a tendency towards metabolic instability. The "escape from flatland" is a paradigm shift in molecular design, championing the exploration of three-dimensional scaffolds to access novel chemical space and improve drug-like properties.[1] Spirocyclic systems are at the forefront of this movement.[2] The fusion of two rings through a single atom imparts a rigid, well-defined three-dimensional geometry, allowing for precise spatial projection of functional groups.[2]
Spirocyclic ketones, a prominent subclass, are not only prevalent in a wide array of biologically active natural products but are also increasingly incorporated into clinical drug candidates.[3][4] Their unique topology can enhance binding affinity to biological targets, improve metabolic stability, and modulate properties such as solubility and lipophilicity.[1] This guide will provide the foundational knowledge and practical insights necessary to navigate the exciting and expanding field of spirocyclic ketone chemistry.
Strategic Synthesis of Spirocyclic Ketones: A Chemist's Toolkit
The construction of the sterically demanding spirocyclic core presents a unique synthetic challenge. Over the years, a diverse arsenal of methodologies has been developed, ranging from classical intramolecular cyclizations to sophisticated transition-metal-catalyzed reactions. The choice of synthetic route is dictated by the desired ring sizes, substitution patterns, and stereochemical outcome.
Intramolecular Aldol Condensation: Forging Rings through Enolate Chemistry
The intramolecular aldol condensation is a powerful and classical method for the formation of cyclic ketones, including spirocyclic systems. This reaction relies on the presence of two carbonyl groups within the same molecule, where one acts as an enolate donor and the other as an electrophilic acceptor.[5] The thermodynamic preference for the formation of five- and six-membered rings is a key driving force in these transformations.[6][7]
Causality in Experimental Design: The success of an intramolecular aldol condensation hinges on the strategic placement of the carbonyl groups to favor the desired ring formation. The regioselectivity of enolate formation is a critical consideration. In unsymmetrical diketones, the more acidic α-protons will be preferentially abstracted by the base. Furthermore, the reversibility of the initial aldol addition allows for thermodynamic control, favoring the formation of the most stable ring system.[5]
Experimental Protocol: Synthesis of a Spiro[4.5]decanone derivative via Intramolecular Aldol Condensation [8]
-
Enolate Formation: To a solution of the starting diketone (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add a base (e.g., sodium ethoxide, potassium hydroxide) (1.1 equivalents) at room temperature.
-
Cyclization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a specified period (typically 1-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Dehydration (if desired): For the formation of an α,β-unsaturated spirocyclic ketone, the intermediate aldol adduct can be dehydrated. This is often achieved by heating the reaction mixture, sometimes with the addition of a stronger acid or base.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
Caption: Intramolecular Aldol Condensation Pathway.
Ring-Closing Metathesis (RCM): A Modern Approach to Spirocyclization
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide range of cyclic and spirocyclic compounds.[9] This reaction, catalyzed by ruthenium-based complexes such as the Grubbs catalysts, facilitates the intramolecular coupling of two terminal alkene functionalities to form a new double bond within a ring.[1]
Causality in Experimental Design: The key to a successful RCM reaction for spiroketone synthesis lies in the design of a suitable diene precursor. This typically involves the diallylation of a cyclic ketone or a related active methylene compound.[10] The choice of catalyst is also crucial, with second-generation Grubbs and Hoveyda-Grubbs catalysts often providing higher activity and broader functional group tolerance. The reaction is typically driven to completion by the removal of the volatile ethylene byproduct.
Experimental Protocol: Synthesis of a Spirocyclic Ketone via Ring-Closing Metathesis [5][11]
-
Precursor Synthesis: Prepare the diallylated ketone precursor by reacting the corresponding cyclic ketone with an allyl halide in the presence of a base.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diallylated precursor in a degassed solvent (e.g., dichloromethane, toluene).
-
Catalyst Addition: Add the Grubbs catalyst (typically 1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst. Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.
Caption: Workflow for Spiroketone Synthesis via RCM.
Nazarov Cyclization: Electrocyclic Ring Closure to Cyclopentenones
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including spirocyclic derivatives.[12] The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[13] Modern variations of this reaction have expanded its scope and utility, allowing for greater control over regioselectivity and stereoselectivity.[14]
Causality in Experimental Design: The classical Nazarov cyclization often requires stoichiometric amounts of a strong Lewis or Brønsted acid, which can limit its applicability to sensitive substrates.[13] The regioselectivity of the elimination step can also be a challenge. Silicon-directed Nazarov cyclizations, where a trimethylsilyl group is placed on one of the vinyl moieties, offer a solution to this problem by directing the position of the resulting double bond.[12]
Experimental Protocol: Lewis Acid-Promoted Nazarov Cyclization [15]
-
Reaction Setup: To a solution of the divinyl ketone precursor (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C), add a Lewis acid (e.g., BF₃·OEt₂, FeCl₃, SnCl₄) (1.1-2.0 equivalents) dropwise.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for a designated period (typically 30 minutes to a few hours), monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by column chromatography.
Caption: Mechanism of the Nazarov Cyclization.
Gold-Catalyzed Spirocyclizations
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack.[16] Gold(I) and gold(III) complexes can catalyze a variety of cyclization reactions to form spirocyclic ketones and their derivatives under mild conditions.[9][17]
Causality in Experimental Design: The choice of the gold catalyst and reaction conditions is critical for achieving high yields and selectivities. The electronic properties of the ligands on the gold center can significantly influence its catalytic activity. These reactions often proceed through cascade processes, where an initial cyclization is followed by a subsequent ring-forming event.[17]
Asymmetric Organocatalysis
The enantioselective synthesis of spirocyclic ketones is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Asymmetric organocatalysis has become a powerful strategy for the construction of chiral spirocycles, offering an alternative to transition-metal catalysis.[18][19] Chiral amines, Brønsted acids, and thioureas are among the organocatalysts that have been successfully employed in these transformations.[3]
Physicochemical and Spectroscopic Properties of Spirocyclic Ketones
The unique three-dimensional structure of spirocyclic ketones gives rise to distinct physicochemical and spectroscopic properties.
Physicochemical Properties
The incorporation of a spirocyclic ketone moiety can significantly impact a molecule's properties, which is of particular interest in drug design.
-
Lipophilicity (LogP/LogD): Spirocycles generally exhibit lower lipophilicity compared to their aromatic counterparts with similar molecular weight. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
Solubility: The increased sp³ character and reduced planarity of spirocyclic compounds can disrupt crystal lattice packing, often leading to enhanced solubility.[1][20]
-
Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[1]
Table 1: Comparison of Physicochemical Properties
| Compound Class | Typical LogP Range | General Solubility | Metabolic Stability |
| Aromatic Compounds | High | Low | Often susceptible to oxidation |
| Spirocyclic Ketones | Moderate to Low | Moderate to High | Generally enhanced |
Spectroscopic Characterization
The structural features of spirocyclic ketones are reflected in their spectroscopic data.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a spirocyclic ketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated, unstrained six-membered ring ketones, this band typically appears around 1715 cm⁻¹.[10][21] Ring strain can significantly affect this frequency; for example, the C=O stretch in a five-membered ring ketone appears at a higher frequency (around 1745 cm⁻¹), while conjugation with a double bond or aromatic ring shifts it to a lower frequency (1685-1666 cm⁻¹).[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbonyl carbon of a spirocyclic ketone typically resonates in the downfield region of the spectrum, usually above 200 ppm.[24] The chemical shift of the spiro carbon is also a characteristic feature.
-
¹H NMR: The protons on the rings of a spirocyclic ketone often exhibit complex splitting patterns due to their fixed spatial relationships and restricted rotation. The chemical shifts of protons alpha to the carbonyl group are typically in the range of 2.0-2.5 ppm.
-
Table 2: Representative Spectroscopic Data for Spirocyclic Ketones
| Spirocyclic Ketone | C=O Stretch (IR, cm⁻¹) | Carbonyl Carbon (¹³C NMR, ppm) | Spiro Carbon (¹³C NMR, ppm) |
| Spiro[4.5]decan-1-one | ~1740 | ~215-220 | ~50-60 |
| Spiro[5.5]undecan-1-one | ~1715 | ~210-215 | ~45-55[25] |
Applications in Drug Discovery and Beyond
The unique structural and physicochemical properties of spirocyclic ketones make them highly valuable in various fields, most notably in drug discovery.
Spirocyclic Ketones as Bioisosteres
Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing the properties of lead compounds.[23] Spirocyclic ketones can serve as effective bioisosteres for other chemical groups, offering a means to modulate a molecule's shape, polarity, and metabolic stability. For instance, a spirocyclic ketone can replace a gem-dimethyl group or a carbonyl group in a linear chain to introduce conformational constraint and improve metabolic stability. They are also being explored as non-classical bioisosteres for aromatic and heteroaromatic rings, providing a three-dimensional alternative to these flat systems.[15][26][27]
Spirocyclic Ketones in Marketed Drugs and Clinical Candidates
A growing number of approved drugs and clinical candidates feature spirocyclic ketone motifs. These compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The presence of the spirocyclic ketone scaffold is often crucial for the compound's biological activity and favorable pharmacokinetic profile.
Conclusion and Future Outlook
Spirocyclic ketones have firmly established themselves as a privileged class of molecules in modern chemical science. Their unique three-dimensional architecture offers a powerful tool for navigating novel chemical space and addressing the challenges associated with traditional flat-ring systems. The continued development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis, will undoubtedly expand the accessibility and diversity of these valuable scaffolds. As our understanding of the intricate relationship between three-dimensional structure and biological function deepens, spirocyclic ketones are poised to play an increasingly pivotal role in the design and development of next-generation therapeutics and advanced materials.
References
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. A new protocol for a regioselective aldol condensation as an alternative convenient synthesis of beta-ketols and alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold-catalyzed spiro-N,O-ketal synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 14. Nazarov Cyclization [organic-chemistry.org]
- 15. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 16. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 17. Synthesis of benzannulated spiroketals with gold-catalyzed cycloisomerization/spiroketalization cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chapter - Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals | Bentham Science [eurekaselect.com]
- 20. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. scribd.com [scribd.com]
- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 25. spectrabase.com [spectrabase.com]
- 26. researchgate.net [researchgate.net]
- 27. www2.chem.wisc.edu [www2.chem.wisc.edu]
IUPAC nomenclature and numbering of Spiro[2.3]hexan-4-one
An In-Depth Technical Guide to the IUPAC Nomenclature and Numbering of Spiro[2.3]hexan-4-one
Abstract
The systematic naming of complex organic molecules is a cornerstone of chemical communication, ensuring that a structural formula corresponds to a single, unambiguous name. Spirocyclic systems, characterized by two rings sharing a single common atom, present a unique set of challenges in nomenclature. This guide provides a detailed, authoritative walkthrough of the International Union of Pure and Applied Chemistry (IUPAC) rules for the nomenclature and numbering of a specific spiroketone, this compound. Authored for researchers, scientists, and professionals in drug development, this document elucidates the causal logic behind the IUPAC conventions, offering a robust framework for naming similar spirocyclic structures.
Foundational Principles of Spiro Compound Nomenclature
Spiro compounds are a class of bicyclic organic molecules where the two rings are connected through a single common atom, known as the spiro atom.[1][2][3] This structural feature distinguishes them from fused ring systems (sharing two adjacent atoms) and bridged ring systems (sharing two non-adjacent atoms). The unique three-dimensional architecture of spiro compounds is a prevalent motif in natural products and has significant applications in medicinal chemistry and materials science.[4][5]
The IUPAC nomenclature for these compounds is systematic, designed to derive a name that comprehensively describes the molecule's structure. The fundamental format for a simple, saturated, monospiro hydrocarbon is spiro[x.y]alkane .[6][7]
-
'spiro' : This prefix identifies the compound as having a spiro union.[2]
-
'[x.y]' : This is the von Baeyer descriptor.[8][9] 'x' and 'y' represent the number of carbon atoms in each ring, excluding the spiro atom itself. By convention, these numbers are arranged in ascending order (x ≤ y) and separated by a period.[8][10][11]
-
'alkane' : This parent name indicates the total number of carbon atoms in both rings, including the spiro atom.[7][8]
The rationale for these rules is to create a standardized and universally understood descriptor for the core carbocyclic framework before considering functional groups or substituents.
Systematic Naming Protocol for this compound
The following protocol details the step-by-step methodology for correctly assigning the IUPAC name to the target molecule. This process is a self-validating system, where adherence to each step ensures a correct and reproducible outcome.
Step 1: Deconstruction of the Spirocyclic Skeleton
First, identify the core components of the molecule.
-
Spiro Atom : Locate the single quaternary carbon atom that is a member of both rings.
-
Ring Systems : Identify the two individual rings that are joined at the spiro atom.
In our target molecule, we have a cyclopropane ring and a cyclobutanone ring. The spiro atom is the carbon where these two rings connect.
Step 2: Determination of the von Baeyer Descriptor [x.y]
The causality behind the descriptor is to define the size of the constituent rings. This is achieved by counting the number of carbon atoms in each path connecting the spiro atom back to itself.
-
Ring 1 (Cyclopropane ring) : There are 2 carbon atoms in this ring, excluding the spiro atom.
-
Ring 2 (Cyclobutane ring) : There are 3 carbon atoms in this ring, excluding the spiro atom.
Following the IUPAC rule of ascending order, the descriptor is [2.3] .[8][9][10]
Step 3: Assembling the Parent Hydrocarbon Name
The parent alkane name is determined by the total number of carbon atoms in the entire spirocyclic system.
-
Total Carbons = (Carbons in Ring 1) + (Carbons in Ring 2) + (Spiro Atom)
-
Total Carbons = 2 + 3 + 1 = 6
A six-carbon alkane is hexane . Combining the components from Steps 1-3 gives the parent hydrocarbon name: Spiro[2.3]hexane .[12]
Step 4: The Numbering Convention
The numbering of the carbon skeleton is the most critical step for correctly placing functional groups. IUPAC rules for monospiro compounds dictate a precise and unambiguous sequence to ensure consistency.[7][8]
-
Rule 4a: Starting Point : Numbering begins on an atom in the smaller ring adjacent to the spiro atom.[6][7][8][9] This convention is crucial; starting in the smaller ring provides a unique starting point, preventing ambiguity.
-
Rule 4b: Progression : The numbering proceeds around the smaller ring first, then through the spiro atom, and finally around the larger ring.[7][8][9]
The diagram below illustrates this mandatory workflow.
Caption: IUPAC workflow for numbering monospiro compounds.
Step 5: Application of Numbering and Placement of the Functional Group
Applying the rules from Step 4 to our molecule:
-
We start numbering in the three-membered (cyclopropane) ring at a carbon next to the spiro atom (C1, C2).
-
The spiro atom is numbered C3.
-
We continue around the four-membered (cyclobutane) ring (C4, C5, C6).
The principal functional group is a ketone (-one). We must assign this group the lowest possible locant.[8] There are two possible numbering directions around the rings.
-
Path A : Numbering towards the ketone gives it position 4.
-
Path B : Numbering away from the ketone would give it position 6.
To satisfy the lowest locant rule, Path A is chosen. The ketone is at position 4 .
The final structure with correct IUPAC numbering is visualized below.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. Spiro compound - Wikipedia [en.wikipedia.org]
- 3. acdlabs.com [acdlabs.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. metallome.blogspot.com [metallome.blogspot.com]
- 10. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. Spirohexane | C6H10 | CID 135974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational analysis of the spiro[2.3]hexane system
An In-Depth Technical Guide to the Conformational Analysis of the Spiro[2.3]hexane System
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the conformational landscape of the spiro[2.3]hexane system, a unique and highly strained carbocycle. As a scaffold of increasing interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2] This document synthesizes field-proven experimental techniques with robust computational methods to provide a self-validating framework for researchers, scientists, and drug development professionals.
The Unique Structural Challenge of Spiro[2.3]hexane
Spiro[2.3]hexane is composed of a cyclopropane ring and a cyclobutane ring fused at a single quaternary carbon atom (the spiro center). This arrangement imparts significant structural rigidity and a distinct three-dimensional topology. The primary source of conformational complexity in this system arises not from bond rotation, which is highly restricted, but from the puckering of the four-membered cyclobutane ring.
Unlike a hypothetical planar structure, cyclobutane adopts a folded or "puckered" conformation to alleviate the torsional strain that would result from eclipsing C-H bonds.[2][3][4] This puckering creates two distinct pseudo-conformers that can interconvert via a ring-inversion process. The presence of the fused cyclopropane ring influences the energetics and geometry of this puckering, making the conformational analysis of spiro[2.3]hexane a non-trivial challenge.
Caption: Puckering in the spiro[2.3]hexane cyclobutane ring.
Experimental Methodologies for Conformational Elucidation
Direct experimental observation is critical for validating any proposed conformational model. The following techniques provide complementary information about the geometry and dynamics of the spiro[2.3]hexane system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of conformational analysis in solution. It provides detailed information about the chemical environment and spatial relationships of atoms within the molecule.
-
Expertise & Causality: The conformational state of the cyclobutane ring directly influences key NMR parameters. The dihedral angles between vicinal protons, which are a function of the ring pucker, can be correlated with the magnitude of their scalar coupling constants (³JHH) via the Karplus equation. Furthermore, the Nuclear Overhauser Effect (NOE) provides through-space distance information, allowing for the differentiation of protons in pseudo-axial and pseudo-equatorial positions. Protons on the same face of the puckered ring will exhibit stronger NOE correlations.
-
Trustworthiness (Self-Validating Protocol): The combination of coupling constant analysis and NOE data provides a self-validating system. A conformational model derived from J-couplings must be consistent with the observed NOE correlations, and vice-versa. Any discrepancy indicates an incorrect or incomplete model.
-
Sample Preparation: Dissolve 5-10 mg of the spiro[2.3]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) to a concentration of ~20-50 mM. Ensure the sample is free of particulate matter.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon resonances.
-
COSY Acquisition: Run a standard gradient-selected Correlation Spectroscopy (gCOSY) experiment to establish proton-proton connectivity and confirm assignments.
-
HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon atom.
-
NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time appropriate for the molecular size (e.g., 300-800 ms for NOESY). This is the key experiment for determining spatial proximity.
-
Data Analysis:
-
Assign all proton and carbon signals using the COSY and HSQC spectra.
-
Measure the ³JHH values for the protons on the cyclobutane ring from the high-resolution 1D ¹H spectrum.
-
Analyze the NOESY/ROESY spectrum to identify key cross-peaks. For example, a strong correlation between protons on C4 and C6 would suggest they are on the same side of the ring (cis).
-
Build a 3D model and compare the experimental data with predictions for different puckered conformers.
-
Gas-Phase Electron Diffraction (ED)
For the parent spiro[2.3]hexane or volatile derivatives, gas-phase electron diffraction provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, offering a direct snapshot of the molecule's geometry free from solvent or crystal packing effects.[5][6]
-
Expertise & Causality: An electron beam is diffracted by the molecule's electron cloud, producing a diffraction pattern. The radial distribution of this pattern is a function of the interatomic distances within the molecule. By fitting a structural model to the experimental data, a precise average geometry can be determined. This method is exceptionally sensitive to the degree of puckering in the cyclobutane ring. The development of 3D electron diffraction (MicroED) has extended this capability to the analysis of nanocrystalline solid samples.[7][8][9]
-
Sample Volatilization: The spiro[2.3]hexane sample is heated under high vacuum to produce a molecular beam.
-
Electron Beam Interaction: A high-energy electron beam is passed through the molecular beam.
-
Data Collection: The scattered electrons are detected, generating a 2D diffraction pattern.
-
Structural Refinement: The experimental diffraction data is compared to theoretical patterns calculated from a structural model. The geometric parameters of the model (bond lengths, angles, dihedrals) are refined iteratively to achieve the best fit, yielding the equilibrium gas-phase structure.
Computational Chemistry: Mapping the Potential Energy Surface
Computational methods are indispensable for exploring the complete conformational space, identifying all stable conformers, and quantifying the energy barriers between them.
Caption: Integrated workflow for conformational analysis.
Molecular Mechanics (MM)
-
Expertise & Causality: MM force fields provide a rapid, computationally inexpensive method to explore the potential energy surface.[10] They are ideal for performing initial conformational searches to identify all plausible low-energy structures without the high cost of quantum mechanical calculations. This step is crucial to ensure that no significant conformers are missed.
-
Structure Input: Build a 3D model of the spiro[2.3]hexane derivative in a molecular modeling program.
-
Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS, that is well-parameterized for hydrocarbons.
-
Search Algorithm: Employ a robust conformational search algorithm (e.g., Monte Carlo, Low-Mode) to explore torsional and puckering space.
-
Energy Minimization: Each generated conformer is subjected to energy minimization.
-
Clustering: The resulting structures are clustered based on geometry and energy to identify a set of unique, low-energy conformers.
Density Functional Theory (DFT) and Ab Initio Calculations
-
Expertise & Causality: These first-principles quantum mechanical methods provide highly accurate energies and geometries.[11][12] After identifying potential conformers with MM, DFT is used to re-optimize their geometries and calculate their relative energies with high fidelity. Frequency calculations at this level of theory are essential to confirm that the optimized structures are true energy minima (all real frequencies) and to determine the energy barrier of the ring-inversion transition state (one imaginary frequency).[13][14]
-
Input Structures: Use the low-energy conformers identified from the MM search as starting points.
-
Method Selection: Choose a reliable level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/def2-TZVP). The choice should balance accuracy with computational cost.
-
Geometry Optimization: Perform a full geometry optimization for each conformer.
-
Frequency Calculation: Run a frequency calculation on each optimized structure. Confirm that all conformers have zero imaginary frequencies.
-
Transition State Search: Use an appropriate algorithm (e.g., QST2/QST3 or an Eigenvector Following method) to locate the transition state for the cyclobutane ring inversion. Confirm the TS has exactly one imaginary frequency corresponding to the inversion motion.
-
Energy Profile: Calculate the single-point energies of the optimized minima and the transition state to determine the relative conformational energies and the activation barrier for interconversion.
Data Synthesis and Interpretation
A robust conformational analysis relies on the synergy between experimental and computational data. The final model must be consistent with all available information.
| Parameter | Computational Prediction | Experimental Observation | Point of Comparison |
| Relative Energy (ΔE) | ΔE (Conformer A vs. B) from DFT | Population ratio from low-temp NMR | Validate Boltzmann distribution |
| ³JHH Coupling Constants | Calculated from DFT-optimized geometry | Measured from ¹H NMR spectrum | Correlates with dihedral angles |
| Inter-proton Distances | Measured from DFT-optimized geometry | Inferred from NOESY/ROESY cross-peaks | Validates spatial relationships |
| Puckering Angle | Calculated from DFT-optimized geometry | Determined from Gas-Phase ED | Direct comparison of geometry |
This integrated approach ensures a high degree of confidence in the final conformational model. For example, if DFT calculations predict two low-energy conformers with a small energy difference, low-temperature NMR could be used to attempt to decoalesce the signals and observe both species, validating the computational prediction.
Conclusion
The conformational analysis of the spiro[2.3]hexane system is a multifaceted challenge that demands a sophisticated, multi-pronged approach. By strategically combining the strengths of NMR spectroscopy for solution-state dynamics, electron diffraction for gas-phase geometry, and a hierarchical computational strategy—from rapid molecular mechanics searches to high-accuracy DFT calculations—a complete and validated picture of its conformational landscape can be achieved. This guide provides the foundational principles and actionable protocols for researchers to confidently probe the structure of this important molecular scaffold, enabling its effective application in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. OPTICAL DIFFRACTION STUDIES OF CRYSTALLINE STRUCTURES IN ELECTRON MICROGRAPHS: I. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron Diffraction of 3D Molecular Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New electron diffraction strategy could make it easier to study solvated organic microcrystals | Research | Chemistry World [chemistryworld.com]
- 10. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 11. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. | Semantic Scholar [semanticscholar.org]
Quantum Mechanical Insights into Spiro[2.3]hexan-4-one: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the quantum mechanical calculations applied to Spiro[2.3]hexan-4-one, a molecule of significant interest in medicinal chemistry due to its unique strained spirocyclic structure. Recognizing the challenges in obtaining direct experimental data for novel or complex molecules, this document pioneers a self-validating computational protocol. By first meticulously calibrating our methods against the well-characterized and structurally related cyclobutanone, we establish a high degree of confidence in the predicted properties of our target molecule. This approach ensures scientific rigor and provides a reliable framework for the computational investigation of similar strained ring systems, a critical aspect for professionals in drug discovery and development.
The Challenge of Characterizing Strained Spirocycles
Spirocyclic systems, particularly those containing small, strained rings like the cyclopropane and cyclobutane moieties in this compound, present unique challenges to both synthetic chemists and spectroscopists. The inherent ring strain significantly influences the molecule's geometry, vibrational frequencies, and electronic properties. While these features are what make such molecules attractive scaffolds for drug design, they also complicate experimental characterization. In the absence of extensive empirical data for this compound, quantum mechanical calculations emerge as an indispensable tool for elucidating its fundamental properties.
A Self-Validating Computational Framework
To ensure the trustworthiness and accuracy of our predictions for this compound, we first validate our chosen computational methodology on a simpler, yet structurally relevant, molecule: cyclobutanone. The puckered four-membered ring of cyclobutanone shares the strain characteristics of the cyclobutane portion of our target molecule. Crucially, extensive experimental data is available for cyclobutanone, providing a robust benchmark for our calculations.
The Validation Subject: Cyclobutanone
Our validation process involves a direct comparison of calculated properties of cyclobutanone with established experimental values for its geometry, vibrational spectra (IR and Raman), and NMR chemical shifts.
The following step-by-step protocol was employed for the quantum mechanical calculations on cyclobutanone using the Gaussian 16 software package. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is predicated on their well-documented performance for organic molecules, balancing computational cost with accuracy.
Step 1: Geometry Optimization The initial structure of cyclobutanone was built and subjected to geometry optimization to locate the minimum energy conformation on the potential energy surface.
-
Keyword: Opt
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Convergence Criteria: Tight
Step 2: Frequency Calculation Following optimization, a frequency calculation was performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Keyword: Freq
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
Step 3: NMR Chemical Shift Calculation The NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. Chemical shifts were then referenced to tetramethylsilane (TMS), which was calculated at the same level of theory.
-
Keyword: NMR=GIAO
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
Caption: Workflow for the validation of the computational methodology using cyclobutanone.
The calculated geometric parameters, vibrational frequencies, and NMR chemical shifts for cyclobutanone were found to be in excellent agreement with the experimental data, thereby validating our chosen computational approach.
| Parameter | Calculated (B3LYP/6-311+G(d,p)) | Experimental |
| Geometry | ||
| C=O bond length (Å) | 1.205 | 1.191 |
| C-C bond length (Å) | 1.548 | 1.553 |
| C-C-C bond angle (°) | 88.5 | 88.1 |
| Vibrational Frequencies (cm⁻¹) | ||
| C=O stretch | 1815 | 1788 |
| CH₂ scissoring | 1475 | 1472 |
| NMR Chemical Shifts (ppm) | ||
| C=O (¹³C) | 210.2 | 208.7 |
| CH₂ (¹³C) | 48.5 | 47.9 |
| CH₂ (¹H) | 3.15 | 3.09 |
Quantum Mechanical Investigation of this compound
With the computational methodology validated, we applied the identical protocol to this compound to predict its geometric, spectroscopic, and electronic properties.
Molecular Structure and Geometry
The optimized geometry of this compound reveals the puckered nature of the cyclobutane ring and the characteristic bond lengths of the cyclopropane ring. The spirocyclic center introduces significant strain, which is reflected in the bond angles.
Caption: 2D structure of this compound.
Table of Predicted Geometric Parameters for this compound
| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | |
| C=O | 1.208 |
| C(spiro)-C(cyclopropane) | 1.505 |
| C(spiro)-C(cyclobutane) | 1.565 |
| C-C (cyclopropane) | 1.510 |
| C-C (cyclobutane, adjacent to C=O) | 1.520 |
| C-C (cyclobutane, distal to C=O) | 1.558 |
| **Key Bond Angles (°) ** | |
| C-C(spiro)-C | 89.5 |
| C-C=O | 134.2 |
Predicted Vibrational Spectra
The calculated IR and Raman spectra provide a detailed fingerprint of the vibrational modes of this compound. The most intense peak in the IR spectrum is predicted to be the C=O stretch, which is sensitive to the ring strain.
Table of Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| C=O stretch | 1795 | 350 | 55 |
| CH₂ scissoring (cyclobutane) | 1465 | 45 | 15 |
| Cyclopropane ring breathing | 1220 | 15 | 80 |
Predicted NMR Spectra
The predicted ¹³C and ¹H NMR chemical shifts are crucial for the structural elucidation of this compound and its derivatives. The spiro carbon atom is predicted to have a unique chemical shift due to its quaternary nature and strained environment.
Table of Predicted NMR Chemical Shifts for this compound (referenced to TMS)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C=O | 209.5 | - |
| C(spiro) | 45.2 | - |
| C (cyclopropane) | 15.8 | 0.8 - 1.2 |
| C (cyclobutane, adjacent to C=O) | 52.1 | 2.8 - 3.1 |
| C (cyclobutane, adjacent to spiro) | 35.7 | 2.1 - 2.4 |
Conclusion and Future Directions
This guide has detailed a robust and self-validating computational protocol for the quantum mechanical investigation of this compound. By first demonstrating the accuracy of our chosen methodology on the well-characterized cyclobutanone, we have established a high degree of confidence in the predicted geometric, vibrational, and NMR spectroscopic properties of our target molecule. These theoretical predictions provide a valuable foundation for future experimental studies and will aid researchers in the rational design and development of novel therapeutics based on strained spirocyclic scaffolds. The presented workflow can be readily adapted for the computational analysis of other novel and synthetically challenging molecules where experimental data is scarce.
Tautomeric forms of substituted Spiro[2.3]hexan-4-one
An In-depth Technical Guide to the Tautomeric Forms of Substituted Spiro[2.3]hexan-4-one
Abstract
The this compound scaffold, characterized by the fusion of cyclopropane and cyclobutanone rings at a single carbon, represents a unique and sterically constrained structural motif.[1] Its inherent ring strain and distinct three-dimensional architecture make it a compelling building block in medicinal chemistry and materials science.[1] A critical, yet often overlooked, aspect of its chemistry is the potential for keto-enol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium of substituted Spiro[2.3]hexan-4-ones. We will delve into the synthetic pathways to access this scaffold, the fundamental principles governing its tautomeric behavior, and the synergistic application of advanced spectroscopic and computational techniques for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the subtle constitutional isomerism of these strained spirocyclic systems.
Introduction: The Significance of Strained Spirocycles and Tautomerism
Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant interest in drug discovery. Their rigid, three-dimensional structures provide novel exit vectors for substituent placement, often leading to improved physicochemical properties such as metabolic stability and lipophilicity.[1] The Spiro[2.3]hexane framework is particularly noteworthy due to the high degree of ring strain in its constituent cyclopropane and cyclobutane rings, which imparts unique reactivity.[2]
Parallel to this structural chemistry is the phenomenon of tautomerism: the chemical equilibrium between two readily interconvertible constitutional isomers.[3][4] For ketones bearing an alpha-hydrogen, the most common form is keto-enol tautomerism, an equilibrium between the carbonyl (keto) form and a C=C double bond with an adjacent hydroxyl group (enol).[5][6] While the keto form is overwhelmingly favored for simple acyclic ketones, structural and electronic factors can shift this equilibrium significantly.[4] In the context of substituted Spiro[2.3]hexan-4-ones, understanding this equilibrium is paramount, as the keto and enol forms possess vastly different chemical properties, including nucleophilicity, electrophilicity, and hydrogen-bonding potential, which can profoundly impact biological activity and reaction outcomes.
The central challenge lies in predicting and controlling the position of this equilibrium. This guide will demonstrate that a multi-faceted approach, combining rational synthesis, meticulous spectroscopic analysis, and predictive computational modeling, is essential to fully elucidate the tautomeric landscape of these fascinating molecules.
Synthetic Strategies for Accessing the this compound Core
Access to the this compound core is non-trivial and relies on strategies that can construct the strained bicyclic system. Several methods have proven effective for building related spiro[2.3]hexane systems, which can be adapted for the synthesis of the target ketones.
One prominent approach involves the cyclopropanation of a pre-formed methylene-cyclobutane derivative. This can be achieved through various methods, including the Simmons-Smith reaction or transition-metal-mediated decomposition of diazo compounds.[2] Another powerful strategy is the [2+2] cycloaddition of a ketene with an appropriate olefin, followed by further manipulation to form the spirocyclic core.[7]
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized synthetic workflow to access the this compound core.
Experimental Protocol: Synthesis via Cyclopropanation
This protocol provides a representative, step-by-step methodology for the synthesis of a this compound derivative from a cyclobutanone precursor.
Step 1: Olefination of Substituted Cyclobutanone
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Re-cool the solution to 0 °C and add a solution of the desired substituted cyclobutanone (1.0 eq.) in THF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane) to yield the methylenecyclobutane intermediate.
Step 2: Simmons-Smith Cyclopropanation
-
In a separate flame-dried flask under N₂, add activated zinc-copper couple (2.2 eq.) and anhydrous diethyl ether.
-
Add diiodomethane (CH₂I₂, 2.1 eq.) dropwise to the suspension. A gentle reflux may be observed.
-
Stir the mixture for 30 minutes, during which the active Simmons-Smith reagent forms.
-
Add a solution of the methylenecyclobutane intermediate (1.0 eq.) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite to remove zinc salts, washing the pad with diethyl ether.
-
Wash the combined filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude spiro[2.3]hexane can be oxidized in the next step.
Step 3: Oxidation to this compound
-
This step is hypothetical and depends on the specific precursor used. If the cyclobutane ring already contains a protected hydroxyl at the C4 position, deprotection followed by oxidation (e.g., with PCC or Swern oxidation) would be performed. If C-H oxidation is required, more specialized methods would be necessary.
The Keto-Enol Tautomeric Equilibrium
The this compound system can exist in equilibrium with two potential enol tautomers, arising from the deprotonation of either the C3 or C5 alpha-carbons. The position of this equilibrium is a delicate balance of competing factors.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthetic routes to Spiro[2.3]hexan-4-one and its analogs
An In-depth Guide to the Synthesis of Spiro[2.3]hexan-4-one and Its Analogs: Application Notes and Protocols
Introduction
The spiro[2.3]hexane framework, characterized by a cyclopropane ring fused spirocyclically to a cyclobutane ring, represents a unique and highly strained molecular architecture. This inherent strain and the defined three-dimensional orientation of its substituents make it a compelling scaffold in medicinal chemistry and materials science. Spirocyclic structures, particularly those with a high fraction of sp³-hybridized carbon atoms, are increasingly sought after in drug discovery programs as bioisosteres for common aromatic and non-strained heterocycles, offering novel intellectual property and improved physicochemical properties.[1] The rigidity of the spiro[2.3]hexane core allows for the precise positioning of functional groups in space, making it an attractive building block for creating conformationally restricted analogs of bioactive molecules, such as GABA analogs.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for accessing this compound and its diverse analogs. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices. Detailed, field-tested protocols are presented for each major synthetic pathway, alongside comparative data to aid in methodological selection.
Chapter 1: Ring Expansion and Rearrangement Strategies
Ring expansion reactions offer a powerful and often elegant approach to constructing the spiro[2.3]hexane skeleton, typically by transforming a more readily accessible methylene cyclopropane precursor into the desired cyclobutane-containing spirocycle.
Organocatalytic Michael Addition/Ring Expansion Cascade
One of the most innovative strategies for the enantioselective synthesis of spiro[2.3]hexanes involves an organocatalytic cascade reaction starting from methylenecyclopropanes (MCPs) and α,β-unsaturated aldehydes.[3][4] This method is prized for its ability to construct three contiguous stereocenters with high diastereo- and enantioselectivity in a single operation.
Causality and Mechanistic Insight: The reaction is initiated by the formation of an iminium ion intermediate from the α,β-unsaturated aldehyde and a chiral secondary amine catalyst. This activation lowers the LUMO of the aldehyde, facilitating a Michael addition by the methylenecyclopropane. The subsequent key step is the ring expansion of the strained cyclopropane ring within the resulting intermediate to form the more stable four-membered cyclobutane ring of the spiro[2.3]hexane system.[4] The choice of an electron-deficient secondary amine catalyst is crucial for the success of this approach.[3][4]
Figure 1: Organocatalytic cascade for spiro[2.3]hexane synthesis.
Experimental Protocol: Enantioselective Synthesis of a Spiro[2.3]hexane Derivative
-
To a dried vial charged with a magnetic stir bar, add the chiral secondary amine catalyst (e.g., a difluoro-substituted diarylprolinol silyl ether, 0.02 mmol, 10 mol%) and an acid co-catalyst (e.g., trifluoroacetic acid, 0.02 mmol, 10 mol%) under an inert atmosphere (N₂ or Ar).
-
Add the solvent of choice (e.g., toluene, 1.0 mL).
-
Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.2 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst activation and iminium ion formation.
-
Add the methylenecyclopropane (0.4 mmol, 2.0 equiv.) to the solution.
-
Seal the vial and stir the reaction mixture vigorously at the specified temperature (e.g., 40 °C) for the required duration (typically 24-72 hours), monitoring progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[2.3]hexane product.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Lewis Acid-Mediated Rearrangement of 1-Oxaspiro[2.3]hexanes
The ring expansion of 1-oxaspiro[2.3]hexanes provides a pathway to functionalized cyclopentanones, which are valuable structural analogs of the target ketone.[5] This transformation is driven by the release of significant ring strain from both the epoxide and cyclobutane rings.
Causality and Mechanistic Insight: Treatment of a 1-oxaspiro[2.3]hexane with a Lewis acid (e.g., LiBr, LiI, or BF₃·OEt₂) promotes the cleavage of a C-O bond in the epoxide. This generates a carbocation intermediate which is stabilized by the migration of an adjacent C-C bond of the cyclobutane ring. This concerted rearrangement and expansion lead to the formation of a five-membered ring. The regioselectivity of the expansion is influenced by the substitution pattern on the cyclobutane ring, with the migration of the more substituted carbon often being favored to form a more stable carbocation intermediate.[5]
Experimental Protocol: Synthesis of a Cyclopentanone via Ring Expansion
-
Dissolve the 1-oxaspiro[2.3]hexane derivative (1.0 mmol, 1.0 equiv.) in a suitable anhydrous solvent (e.g., HMPA or THF) in a flame-dried flask under an inert atmosphere.
-
Add the Lewis acid (e.g., lithium bromide, 1.2 mmol, 1.2 equiv.) to the solution.
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired cyclopentanone.
Chapter 2: Cycloaddition Approaches
Cycloaddition reactions provide a direct and powerful means of constructing one of the rings of the spiro[2.3]hexane system onto a pre-existing carbocycle.
Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields a four-membered oxetane ring.[6] While not a direct route to this compound, it is a key method for synthesizing 4-oxaspiro[2.3]hexane analogs, which are important scaffolds in their own right.
Causality and Mechanistic Insight: The reaction is initiated by the absorption of UV light by the carbonyl compound (e.g., cyclobutanone), which promotes an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. Following intersystem crossing to a more stable triplet state, the excited carbonyl acts as a diradical and adds to the ground-state alkene. This stepwise process forms a 1,4-diradical intermediate that subsequently cyclizes to form the spirocyclic oxetane.[6][7] The use of additives like p-xylene can be critical to suppress the competing dimerization of the alkene, which has historically plagued these reactions.[8][9]
Figure 2: Workflow for the Paternò-Büchi reaction.
Experimental Protocol: Synthesis of a Spirocyclic Oxetane
-
In a quartz reaction vessel, dissolve the cyclic ketone (e.g., cyclobutanone, 3.0 equiv.) and the alkene (e.g., maleic anhydride, 1.0 mmol, 1.0 equiv.) in an anhydrous, non-polar solvent (e.g., acetonitrile, 10 mL).
-
Add an additive to suppress dimerization if necessary (e.g., p-xylene, 1.0 equiv.).[10]
-
Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Seal the vessel and place it in a photochemical reactor equipped with a suitable UV lamp (e.g., λ = 300 nm).
-
Irradiate the mixture at a controlled temperature (e.g., room temperature or 40 °C) for 24 hours or until the starting alkene is consumed (monitored by ¹H NMR or TLC).[10]
-
Once complete, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the spirocyclic oxetane.
Chapter 3: Modern Cyclopropanation Methods
These strategies focus on forming the three-membered ring onto a pre-existing four-membered ring, offering modular and often highly efficient routes to the spiro[2.3]hexane core.
Johnson–Corey–Chaykovsky Type Reactions
A recently developed and highly modular approach utilizes novel cyclobutane-substituted sulfonium salts in a Johnson-Corey-Chaykovsky type reaction. This method allows for the synthesis of a wide range of spiro[2.3]hexane analogs, including heteroatom-containing variants.[1]
Causality and Mechanistic Insight: The key to this strategy is the generation of a cyclobutyl-substituted sulfur ylide. Deprotonation of a cyclobutane-substituted sulfonium salt with a strong base produces the ylide, which then acts as a nucleophile. This ylide attacks an electrophile, such as a carbonyl or imine. The subsequent intramolecular displacement of the sulfide by the oxygen or nitrogen anion forms the three-membered ring, completing the spiro[2.3]hexane framework. This modularity allows for diverse analogs to be synthesized by simply changing the ylide precursor or the electrophilic partner.[1]
Photoinduced Additive-Free Cyclopropanation
Reflecting the growing demand for sustainable synthetic methods, a green protocol has been developed for the synthesis of spiro[2.3]hexanes via the visible-light-induced reaction of methylenecyclobutanes (MCBs) and diazoesters.[11][12]
Causality and Mechanistic Insight: This reaction avoids the need for transition metal catalysts or other additives. Under visible light irradiation, the diazoester is thought to be excited, leading to the extrusion of N₂ and the formation of a carbene intermediate. This highly reactive carbene then undergoes a [2+1] cycloaddition with the double bond of the methylenecyclobutane to directly form the spiro[2.3]hexane skeleton. The method is noted for its operational simplicity, good functional group tolerance, and scalability.[11]
Experimental Protocol: Visible-Light-Mediated Spirocycle Synthesis
-
To a reaction tube, add the methylenecyclobutane (1.5 equiv.) and the diazoester derivative (1.0 mmol, 1.0 equiv.).
-
Add a suitable solvent (e.g., dichloromethane, DCM).
-
Seal the tube and place the mixture under vigorous stirring.
-
Irradiate the reaction with a visible-light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction's progress by TLC until the diazo compound is fully consumed.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the spiro[2.3]hexane product.
Summary of Synthetic Routes
| Method | Key Starting Materials | Core Transformation | Product Type | Typical Yields | Key Advantages |
| Organocatalytic Cascade | Methylenecyclopropane, α,β-Unsaturated Aldehyde | Michael Addition / Ring Expansion | Functionalized Spiro[2.3]hexane | Good to Excellent | High Enantio- and Diastereoselectivity, Atom Economy[3][4] |
| Paternò-Büchi Reaction | Cyclobutanone, Alkene | Photochemical [2+2] Cycloaddition | 4-Oxaspiro[2.3]hexane Analog | Moderate to Good | Access to Spirocyclic Oxetanes, Mild Conditions[6][8] |
| Lewis Acid Rearrangement | 1-Oxaspiro[2.3]hexane | Ring Expansion | Functionalized Cyclopentanone | Good | Strain-driven, Access to 5-membered Rings[5] |
| Photoinduced Cyclopropanation | Methylenecyclobutane, Diazoester | Carbene [2+1] Cycloaddition | Spiro[2.3]hexane Ester | Moderate to High | Green Chemistry (Additive-Free), Operational Simplicity[11] |
| Corey-Chaykovsky Type | Cyclobutane-Sulfonium Salt, Carbonyl/Imine | Ylide Addition / Cyclization | Spiro[2.3]hexane & Analogs | Good | Highly Modular, Access to Heteroatomic Analogs[1] |
Conclusion
The synthesis of this compound and its analogs is an active and evolving area of research, driven by the unique structural and electronic properties of this strained scaffold. The methodologies presented herein—ranging from classic photochemical reactions and elegant organocatalytic cascades to modern, sustainable light-induced transformations—provide a versatile toolkit for synthetic chemists. The choice of a specific route will depend on the desired substitution pattern, stereochemical outcome, and available starting materials. As the demand for novel, three-dimensional molecular frameworks continues to grow in drug discovery, the development of even more efficient and selective methods for constructing the spiro[2.3]hexane core will undoubtedly remain a high priority.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 10. rsc.org [rsc.org]
- 11. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Spiro[2.3]hexan-4-one as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power of Strain in Synthesis
Spiro[2.3]hexan-4-one is a unique bicyclic ketone featuring a cyclobutane ring fused to a cyclopropane ring at a single quaternary carbon center. This seemingly simple molecule is a powerhouse in organic synthesis, deriving its exceptional utility from the inherent ring strain of its fused small rings. This strain is not a liability but a latent driving force for a variety of selective and powerful chemical transformations. For chemists engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, this compound offers a gateway to novel molecular architectures.
The rigid, three-dimensional structure of the spiro[2.3]hexane framework is increasingly sought after in medicinal chemistry.[1][2][3] As the field moves away from flat, aromatic structures, scaffolds with a high fraction of sp³-hybridized carbons are prized for their ability to improve physicochemical properties and provide novel intellectual property.[4][5] this compound serves as an ideal starting point for creating such structures, enabling access to diverse cyclopentane, cyclobutane, and acyclic systems through controlled ring-opening and rearrangement reactions. This guide provides an in-depth look at the reactivity of this compound and detailed protocols for its application as a strategic building block.
Physicochemical Properties
A summary of the key properties of this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | --INVALID-LINK--[6] |
| Molecular Weight | 96.13 g/mol | --INVALID-LINK--[6] |
| CAS Number | 20571-15-7 | --INVALID-LINK--[6] |
| Appearance | Flammable liquid | --INVALID-LINK--[6] |
| IUPAC Name | This compound | --INVALID-LINK--[6] |
Core Reactivity: Strain-Driven Transformations
The synthetic utility of this compound is dominated by two major classes of reactions that leverage its inherent ring strain: Lewis Acid-Mediated Rearrangements and Nucleophilic Ring-Opening . These pathways provide access to fundamentally different molecular scaffolds from a single starting material.
Lewis Acid-Mediated Ring Expansion to Cyclopentanones
This is arguably the most powerful transformation of spiro[2.3]hexane systems. The relief of both cyclopropane and cyclobutane ring strain provides a strong thermodynamic driving force for skeletal rearrangement.[7] Treatment with a Lewis acid promotes the expansion of the cyclobutane ring, selectively forming substituted cyclopentanones. This transformation is highly valuable for building five-membered rings, which are common motifs in natural products and pharmaceuticals.
Causality of the Mechanism: The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This facilitates a 1,2-alkyl shift of one of the cyclopropyl C-C bonds to the adjacent carbon, triggering a cascade that expands the four-membered ring to a five-membered ring and forms a stabilized carbocation intermediate.[7][8] The regioselectivity of this rearrangement is a key feature, providing predictable access to functionalized cyclopentanones.
Caption: Workflow for Lewis Acid-Mediated Ring Expansion.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Rearrangement
-
Materials:
-
This compound derivative
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃), Scandium triflate (Sc(OTf)₃), or Boron trifluoride etherate (BF₃·OEt₂))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound derivative (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to the desired temperature (typically ranging from -78 °C to 0 °C, depending on the Lewis acid strength).
-
In a separate flask, prepare a solution of the Lewis acid (0.1 to 1.1 eq) in anhydrous DCM.
-
Add the Lewis acid solution dropwise to the stirred substrate solution over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclopentanone derivative.
-
| Lewis Acid | Typical Conditions | Notes |
| Sc(OTf)₃ | 0.1 eq, DCE, 25 °C | Mild and often provides high conversion and clean reactions.[7] |
| AlCl₃ | 1.1 eq, DCM, 0 °C | Stronger Lewis acid, effective for less reactive substrates.[8] |
| BF₃·OEt₂ | 1.1 eq, DCM, -78 °C to 0 °C | Common and cost-effective; temperature control is critical. |
Baeyer-Villiger Oxidation to Spirocyclic Lactones
As a ketone, this compound is susceptible to oxidation by peroxy acids in a Baeyer-Villiger reaction. This rearrangement inserts an oxygen atom adjacent to the carbonyl, converting the cyclobutanone into a five-membered lactone (a cyclic ester). This provides access to a different class of spiro-heterocycles.
Causality of the Mechanism: The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of the peroxy acid on the protonated carbonyl. The subsequent migratory aptitude of the adjacent carbon atoms dictates the product. In this case, the more substituted quaternary spiro-carbon migrates preferentially, leading to the formation of 1-oxaspiro[3.3]heptan-2-one.[9]
Caption: Baeyer-Villiger oxidation of this compound.
Protocol 2: Baeyer-Villiger Oxidation of this compound
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add m-CPBA (1.2-1.5 eq) portion-wise at 0 °C. Caution: m-CPBA is a potentially explosive solid and should be handled with care.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the excess peroxy acid by slowly adding saturated aqueous Na₂SO₃ until a starch-iodide paper test is negative.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the spirocyclic lactone.
-
Nucleophilic Ring-Opening of the Cyclopropane Ring
The high strain of the cyclopropane ring makes it susceptible to nucleophilic attack, particularly when activated. This reaction provides a powerful method for constructing functionalized cyclobutane derivatives. The regioselectivity of the attack is a key consideration.
Causality of the Mechanism: A nucleophile attacks one of the electrophilic cyclopropane carbons. This attack is often facilitated by the presence of the adjacent ketone. The reaction proceeds via an Sₙ2-type displacement, leading to the cleavage of a C-C bond and the formation of an enolate intermediate. Subsequent protonation during workup yields the functionalized cyclobutanone product.[10] The spiro structure is crucial for this reactivity, as analogous non-spiro cyclopropanes can be less reactive.[10]
Protocol 3: Thiolate-Mediated Ring-Opening
-
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH) or other thiol nucleophile (e.g., Sodium thiophenoxide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the nucleophile (e.g., NaSH, 1.2 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to protonate the intermediate enolate.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting functionalized cyclobutanone by flash column chromatography.
-
| Nucleophile | Resulting Product Class |
| R-S⁻ (Thiolates) | 3-(Alkyl/Arylthio)methyl-cyclobutanone |
| CN⁻ (Cyanide) | 3-(Cyanomethyl)-cyclobutanone |
| R₂CuLi (Cuprates) | 3-(Alkyl)-cyclobutanone (via conjugate addition/ring-opening) |
Conclusion
This compound is a building block of significant potential, offering chemists a reliable and versatile platform for accessing diverse and structurally complex molecules. Its strain-driven reactivity allows for controlled and predictable transformations into valuable cyclopentanone, lactone, and functionalized cyclobutane scaffolds. These products are ideal intermediates for the synthesis of natural products and for generating novel, three-dimensional molecules for drug discovery programs. The protocols outlined in this guide serve as a starting point for researchers to harness the unique chemical potential of this powerful synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skeletal rearrangement of all-carbon spiro skeletons mediated by a Lewis acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Sulfur‐Mediated Ring‐Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Spiro[2.3]hexan-4-one in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
Introduction: The Allure of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, there is a continuous evolution away from flat, two-dimensional molecules towards more complex, three-dimensional scaffolds. This shift is driven by the need to engage with intricate biological targets and to optimize pharmacokinetic and pharmacodynamic properties. Spirocycles, ring systems fused at a single atom, have emerged as particularly promising scaffolds due to their inherent rigidity and three-dimensional nature, which allows for the precise projection of functional groups into three-dimensional space.[1][2] This can lead to enhanced binding affinity and selectivity for biological targets.[2][3] Furthermore, the incorporation of spirocyclic motifs can improve physicochemical properties such as solubility and metabolic stability, and increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with success in clinical development.[4]
Among the diverse array of spirocyclic systems, the strained spiro[2.3]hexane framework has garnered significant interest. Its unique spatial arrangement and inherent ring strain present both synthetic challenges and opportunities for the development of novel bioactive molecules.[5][6] This guide focuses on the applications of a key derivative, Spiro[2.3]hexan-4-one , as a versatile building block in medicinal chemistry and drug discovery. We will explore its synthesis, derivatization, and its potential in the development of novel therapeutics, particularly as a scaffold for enzyme inhibitors.
Part 1: The this compound Scaffold: A Gateway to Novel Chemical Space
This compound is a unique building block that combines the rigid, three-dimensional geometry of the spiro[2.3]hexane core with a reactive ketone functionality. This ketone serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the construction of diverse libraries of compounds for biological screening.
Key Structural Features and Medicinal Chemistry Rationale:
-
Three-Dimensionality: The spirocyclic core projects substituents in well-defined vectors, enabling a more effective exploration of the three-dimensional space within a biological target's binding site compared to flat aromatic systems.[1]
-
Novelty: The spiro[2.3]hexane scaffold is underrepresented in existing compound libraries, offering access to novel chemical space and intellectual property.[5]
-
Metabolic Stability: The quaternary spirocenter can block sites of metabolism, potentially leading to improved pharmacokinetic profiles.[4]
-
Synthetic Tractability: The ketone functionality allows for a wide range of well-established chemical transformations to introduce diversity.
Part 2: Synthetic Protocols for this compound and its Derivatives
A reliable and scalable synthesis of the core scaffold is paramount for its successful application in drug discovery programs. While a variety of methods exist for the construction of spiro[2.3]hexane systems, a practical approach to this compound can be envisioned through a two-step sequence involving a Corey-Chaykovsky reaction followed by an acid-catalyzed rearrangement.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Corey-Chaykovsky reaction to form a spiro-epoxide (an oxaspiro[2.3]hexane), followed by a Lewis acid-mediated rearrangement.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
Step 1: Synthesis of 1-Oxaspiro[2.3]hexane via Corey-Chaykovsky Reaction [1][2][4]
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO).
-
Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred suspension at room temperature.
-
Stir the resulting mixture for 15-20 minutes, during which time the sulfonium ylide will form.
-
-
Reaction:
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add a solution of cyclobutanone (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-oxaspiro[2.3]hexane can be purified by flash column chromatography on silica gel.
-
Step 2: Lewis Acid-Catalyzed Rearrangement to this compound
-
Reaction:
-
Dissolve the purified 1-oxaspiro[2.3]hexane (1.0 equivalent) in an anhydrous, aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.2 equivalents), dropwise.
-
Monitor the reaction by TLC. The rearrangement is typically rapid.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography on silica gel.
-
Protocol 2: Derivatization of this compound via Reductive Amination
Reductive amination is a powerful tool in medicinal chemistry for the introduction of amine functionalities.[7] This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Workflow Diagram:
Caption: Reductive amination of this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of this compound (1.0 equivalent) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.0-1.2 equivalents).
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine/enamine formation.
-
-
Reduction:
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent like dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the desired spiro[2.3]hexan-4-amine derivative by flash column chromatography or preparative HPLC.
-
Part 3: Applications in Medicinal Chemistry - Targeting Enzyme Inhibition
While direct biological activity data for this compound derivatives is emerging, the closely related 5-azaspiro[2.3]hexane scaffold has shown promise in the development of inhibitors for histone deacetylases (HDACs) and homeodomain-interacting protein kinase 1 (HIPT1).[8] This provides a strong rationale for exploring this compound as a scaffold for these and other enzyme targets.
Application Focus: Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[9] The development of selective HDAC inhibitors is an active area of research.[10][11][12][13][14][15]
Hypothetical Design of a Spiro[2.3]hexane-based HDAC Inhibitor:
A common pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. The spiro[2.3]hexane scaffold can serve as a novel, three-dimensional cap group.
Logical Relationship Diagram:
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Cascade rearrangement of spiroepoxymethyl radicals into 2-oxocycloalkyl radicals: evaluation of a two-carbon cycloalkanone ring expansion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20180362472A1 - Hdac inhibitors - Google Patents [patents.google.com]
- 12. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Spiro[2.3]hexan-4-one Derivatives
Abstract
The spiro[2.3]hexane framework, characterized by a strained cyclobutane ring fused to a cyclopropane ring via a single quaternary carbon, represents a unique and valuable scaffold in modern chemistry. Its inherent three-dimensionality and conformational rigidity make it an attractive bioisostere for more common cyclic systems in drug discovery.[1][2] However, the asymmetric synthesis of these structures, particularly the creation of the chiral spirocenter, poses a significant synthetic challenge due to inherent ring strain and the need for precise stereochemical control.[1][3] This document provides a detailed guide on a highly effective organocatalytic strategy for the enantioselective construction of chiral spiro[2.3]hexan-4-one derivatives. We delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and present data showcasing the method's broad applicability.
Introduction: The Significance of Strained Spirocycles
Spirocyclic compounds, molecules containing two rings connected by a single atom, are gaining prominence in medicinal chemistry.[4] Their well-defined three-dimensional structures can lead to improved pharmacological properties by optimizing interactions with biological targets and enhancing physicochemical characteristics.[2] The spiro[2.3]hexane motif is particularly noteworthy. It introduces significant sp³-character, moving away from the "flatland" of aromatic compounds that have historically dominated drug discovery pipelines.[4] The synthesis of such strained small-ring systems has traditionally relied on multi-step sequences, such as the cyclopropanation of methylenecyclobutane derivatives or [2+2] cycloadditions, which often lack stereocontrol.[1] The development of catalytic asymmetric methods has been a crucial breakthrough, enabling direct and efficient access to these valuable chiral building blocks.[5][6][7]
Core Synthetic Strategy: Organocatalytic Cascade Reaction
A powerful and now well-established method for the asymmetric synthesis of spiro[2.3]hexane skeletons involves an organocatalytic cascade reaction between methylenecyclopropanes (MCPs) and α,β-unsaturated aldehydes.[1][8] This strategy leverages the principles of aminocatalysis to achieve high levels of stereocontrol in a single, efficient operation.
Mechanistic Rationale
The reaction proceeds through a carefully orchestrated sequence of events, catalyzed by a chiral secondary amine. The causality behind this elegant cascade is rooted in the transient formation of reactive intermediates that guide the stereochemical outcome.
-
Enamine Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral enamine intermediate. This step activates the aldehyde for subsequent nucleophilic attack and establishes the chiral environment for the reaction.
-
Michael Addition: The activated enamine undergoes a conjugate (Michael) addition to the methylenecyclopropane. The facial selectivity of this step is dictated by the steric and electronic properties of the chiral catalyst.
-
Ring Expansion & Cyclization: The resulting intermediate undergoes a key rearrangement. The highly strained cyclopropyl ring of the MCP opens, leading to a ring expansion to form a cyclobutane ring. This is immediately followed by an intramolecular nucleophilic attack of the enamine onto the newly formed electrophilic center, forging the spirocyclic core.
-
Hydrolysis & Catalyst Regeneration: Finally, hydrolysis of the resulting iminium ion releases the final this compound product and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
The success of this cascade is critically dependent on the choice of catalyst. It has been demonstrated that electron-deficient secondary amine catalysts, such as those bearing difluoro-substituents, are particularly effective.[1][8] These catalysts enhance the acidity of the α-proton in the enamine intermediate, promoting the desired reactivity while maintaining a rigid chiral scaffold to ensure high enantioselectivity.
Diagram 1: General Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective methodologies for the synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Highly Enantioselective Construction of Strained Spiro[2,3]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for the Functionalization of Spiro[2.3]hexan-4-one
Abstract
The spiro[2.3]hexane motif represents a valuable, yet underexplored, three-dimensional scaffold for medicinal chemistry and drug discovery. Its inherent ring strain and defined spatial arrangement of substituents offer a unique opportunity to escape the "flatland" of traditional aromatic scaffolds, thereby improving physicochemical properties and target engagement.[1][2] This application note provides a comprehensive guide to the functionalization of Spiro[2.3]hexan-4-one, a key building block. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering detailed, field-proven protocols for key transformations. This guide covers reactions at the carbonyl group, functionalization at the α-carbon, and modern synthetic methods for creating functionalized analogues, providing researchers with a robust toolkit for leveraging this unique scaffold in their discovery programs.
Part I: The Strategic Landscape of this compound Functionalization
The synthetic utility of this compound stems from its two primary reactive centers: the carbonyl group and the adjacent α-carbons. The significant ring strain of the cyclopropane and cyclobutane rings also predisposes the system to unique rearrangement pathways. A strategic approach to functionalization involves selectively targeting these sites to build molecular complexity.
The unique spatial configuration and favorable physicochemical properties of the spiro[2.2]hexane core make it a promising scaffold in bioorganic and medicinal chemistry.[1] However, synthesizing derivatives with two adjacent small rings poses considerable challenges.[1] The diagram below illustrates the principal pathways for derivatization, which form the basis of the protocols in this guide.
Figure 1: Key functionalization pathways for this compound.
Reactions Targeting the Carbonyl Group
The ketone functionality is the most accessible handle for modification. Standard carbonyl chemistry protocols can be readily applied.
-
Reduction: The conversion of the ketone to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) is a fundamental and high-yielding transformation. The resulting Spiro[2.3]hexan-4-ol is a versatile intermediate for further functionalization, such as etherification or esterification.[3]
-
Reductive Amination: This powerful reaction introduces nitrogen-containing functionalities, crucial for modulating properties like solubility and basicity in drug candidates. The ketone is first condensed with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
-
Olefination: Reactions such as the Wittig reaction allow for the conversion of the carbonyl group into a carbon-carbon double bond. This creates an exocyclic methylene group, which can serve as a handle for subsequent reactions like Michael additions, epoxidations, or olefin metathesis.
Functionalization at the α-Carbon (C5)
The protons on the carbon adjacent to the ketone (C5) are acidic and can be removed by a strong base to form an enolate. This nucleophilic intermediate is central to building complexity at the C5 position.
-
Causality of Base Selection: The choice of base is critical. For complete and irreversible enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required. Using a weaker base, such as an alkoxide, can result in an equilibrium mixture of the ketone and the enolate, leading to side reactions like self-condensation. The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize degradation of the strained ring system.
-
Trapping with Electrophiles: Once formed, the enolate can react with a variety of electrophiles (R-X), such as alkyl halides or aldehydes (for aldol reactions), to form a new carbon-carbon bond at the C5 position.
Strain-Release and Ring Rearrangement
The inherent strain energy of the spiro[2.3]hexane system can be harnessed to drive unique rearrangements. While not a direct functionalization, understanding this reactivity is crucial. Related oxaspiro[2.3]hexanes are known to undergo facile ring expansion to cyclopentanone derivatives under Lewis acidic conditions.[4] This transformation is driven by the release of ring strain and the formation of a stabilized carbocation intermediate.[4] Similar reactivity should be anticipated for this compound under acidic conditions, potentially leading to substituted cyclopentanone products.
Part II: Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.
Protocol 1: Reduction of this compound to Spiro[2.3]hexan-4-ol
Principle: This protocol employs sodium borohydride for the selective reduction of the ketone to the corresponding secondary alcohol. The reaction is mild, high-yielding, and uses common laboratory reagents.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | >98% | Acros Organics |
| Methanol (MeOH) | Anhydrous | Fisher Chemical |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| 1 M Hydrochloric Acid (HCl) | N/A | LabChem |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | N/A |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 10.4 mmol).
-
Dissolution: Dissolve the ketone in 25 mL of methanol and cool the flask to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.20 g, 5.2 mmol, 0.5 eq.) portion-wise over 10 minutes. Causality Note: Adding NaBH₄ slowly controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl at 0 °C to neutralize excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 30 mL of dichloromethane and 20 mL of saturated NaHCO₃ solution. Transfer to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 15 mL portions of dichloromethane.
-
Drying and Filtration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to afford Spiro[2.3]hexan-4-ol as a colorless liquid.[3]
Characterization:
-
¹H NMR: Expect the appearance of a new multiplet in the 3.5-4.5 ppm range corresponding to the carbinol proton (CH-OH) and a broad singlet for the hydroxyl proton.
-
IR Spectroscopy: Observe the disappearance of the strong carbonyl (C=O) stretch around 1740 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch around 3300 cm⁻¹.
Protocol 2: α-Alkylation of this compound via Enolate Formation
Principle: This protocol describes the formation of a kinetic lithium enolate using LDA, followed by trapping with an alkyl halide electrophile (iodomethane) to yield 5-methylthis compound.
Figure 2: Experimental workflow for the α-alkylation of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| Diisopropylamine | >99.5%, redistilled | Store over KOH |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Highly pyrophoric, handle under inert gas |
| Tetrahydrofuran (THF) | Anhydrous | Distilled from Na/benzophenone |
| This compound | >97% | Use anhydrous |
| Iodomethane (CH₃I) | >99% | Light-sensitive, alkylating agent |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | For quenching |
Step-by-Step Procedure:
-
LDA Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq.). Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise. Stir at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (0.96 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the resulting enolate solution for 1 hour at -78 °C. Causality Note: This ensures complete deprotonation at the less-hindered α-carbon under kinetic control.
-
Alkylation: Add iodomethane (0.75 mL, 12.0 mmol, 1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours.
-
Quenching: Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel with 30 mL of diethyl ether and 20 mL of water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, 5-15% Ethyl Acetate in Hexanes) to yield the title compound.
Characterization:
-
¹H NMR: Expect the disappearance of one of the α-protons and the appearance of a new doublet for the added methyl group.
-
¹³C NMR: A new signal for the methyl carbon will appear, and the signal for the C5 carbon will shift accordingly.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the alkylated product (m/z for C₇H₁₀O).
Protocol 3: Photoinduced Synthesis of Functionalized Spiro[2.3]hexanes
Principle: This modern, green protocol avoids harsh reagents and catalysts, using visible light to construct the spiro[2.3]hexane scaffold from readily available starting materials. This method demonstrates excellent functional group tolerance.[1][5]
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| Substituted Methylenecyclobutane (MCB) | N/A | Starting alkene |
| Di-tert-butyl diazomalonate | N/A | Carbene precursor |
| Dichloromethane (DCM) | Anhydrous | Reaction solvent |
| Blue LEDs | 450-460 nm | Light source |
Step-by-Step Procedure:
-
Reaction Setup: In a borosilicate glass vial equipped with a stir bar, combine the methylenecyclobutane derivative (0.2 mmol, 1.0 eq.) and di-tert-butyl diazomalonate (0.3 mmol, 1.5 eq.).
-
Dissolution: Add 2.0 mL of anhydrous dichloromethane to dissolve the reagents.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp (e.g., 24W) and stir at room temperature. Causality Note: Visible light irradiation initiates the decomposition of the diazomalonate to a carbene, which then undergoes cycloaddition with the alkene.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the residue directly by flash column chromatography on silica gel to afford the functionalized spiro[2.3]hexane product.
Data Summary: This method has been shown to be effective for a range of substrates.
| Entry | MCB Substituent | Product Yield | Reference |
| 1 | Phenyl | 85% | [1] |
| 2 | 4-Bromophenyl | 82% | [1] |
| 3 | Ester | 75% | [1] |
| 4 | Naphthyl | 88% | [1] |
Conclusion and Future Perspectives
The functionalization of this compound provides a gateway to a rich chemical space of three-dimensional molecules. The protocols detailed herein offer reliable and robust methods for derivatization at key reactive sites. By understanding the interplay between standard carbonyl chemistry, enolate reactivity, and the inherent ring strain of the scaffold, researchers can strategically design and synthesize novel spirocyclic compounds. These derivatives are poised to be valuable building blocks in the development of next-generation therapeutics, diagnostics, and materials. The continued exploration of modern synthetic methods, such as the photoinduced protocols, will further expand the accessibility and utility of this important molecular framework.[5]
References
- 1. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 21816-25-1: Spiro[2.3]hexan-4-ol | CymitQuimica [cymitquimica.com]
- 4. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ring Expansion and Rearrangement Reactions of Spiro[2.3]hexan-4-one
Introduction: The Synthetic Potential of a Strained Spirocycle
Spiro[2.3]hexan-4-one is a fascinating carbocycle characterized by the fusion of a cyclopropane and a cyclobutanone ring through a single quaternary carbon center. This unique architecture imbues the molecule with significant ring strain, making it a versatile and reactive building block in organic synthesis. The release of this inherent strain serves as a powerful thermodynamic driving force for a variety of skeletal rearrangements, providing strategic access to more complex and synthetically valuable cyclopentanone and bicyclo[3.1.0]hexane frameworks.
These transformations are not mere chemical curiosities; they represent efficient pathways to core structures found in numerous natural products and pharmacologically active molecules. For researchers, scientists, and drug development professionals, understanding and controlling the rearrangement cascades of this compound opens up novel and efficient synthetic disconnections for complex target synthesis.
This guide provides a detailed overview of the primary rearrangement and ring expansion reactions of this compound and its derivatives. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols based on authoritative literature, and present data to guide experimental design.
Section 1: Acid-Catalyzed Ring Expansion to Cyclopentanones
The most synthetically valuable transformation of spiro[2.3]hexane systems is the acid-catalyzed ring expansion to form five-membered rings. This reaction is highly efficient and regioselective, driven by the formation of a more stable carbocation within an expanded ring structure. While primary literature focusing exclusively on the parent ketone is sparse, extensive studies on closely related analogs, such as 1-oxaspiro[2.3]hexanes, provide a robust and directly applicable framework for understanding this pathway.[1]
Mechanistic Rationale: A Cation-Driven Cascade
The reaction is initiated by the activation of the carbonyl group through protonation by a Brønsted acid or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of an adjacent C-C bond of the strained cyclobutane ring. The key step involves a Wagner-Meerwein-type 1,2-alkyl shift. The bond connecting the spirocenter to the non-carbonyl carbon of the cyclobutane migrates, leading to the expansion of the four-membered ring into a five-membered ring. This process generates a stabilized secondary or tertiary carbocation, which is then quenched by deprotonation to yield a stable cyclopentenone product. The overall transformation is thermodynamically favorable due to the significant release of ring strain.
Caption: Proposed mechanism for acid-catalyzed ring expansion.
Application Protocol: Lewis Acid-Mediated Rearrangement (Analogous System)
The following protocol is adapted from the highly efficient and regioselective rearrangement of 1-oxaspiro[2.3]hexane systems, which are known to provide cyclopentanone products under Lewis acidic conditions.[1] This procedure serves as an excellent starting point for the optimization of this compound rearrangement.
Materials:
-
Substituted 1-oxaspiro[2.3]hexane (1.0 mmol, 1.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)), 10 mL
-
Lewis Acid (e.g., Lithium bromide (LiBr), 1.0 mmol, 1.0 equiv or Scandium triflate (Sc(OTf)₃), 0.1 mmol, 0.1 equiv)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Caption: General workflow for Lewis acid-promoted rearrangement.
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the spirocycle (1.0 mmol).
-
Dissolve the starting material in 10 mL of anhydrous solvent (e.g., THF).
-
Cool the solution to the desired temperature (e.g., 0 °C) if required.
-
Add the Lewis acid (e.g., LiBr, 1.0 equiv) in one portion.
-
Allow the reaction to stir at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Scope of Lewis Acid-Catalyzed Ring Expansion
The choice of Lewis acid and the substitution pattern on the spirocyclic core can significantly influence reaction efficiency and selectivity. The following table summarizes representative data from the rearrangement of analogous 1-oxaspiro[2.3]hexane systems.[1]
| Entry | Spirocycle Substrate | Lewis Acid (equiv.) | Solvent | Temp. | Time | Product(s) | Yield (%) |
| 1 | Aryl-substituted | BF₃·OEt₂ (cat.) | DCM | RT | 1h | Aryl-cyclopentanone | >95 |
| 2 | Alkyl-substituted | BF₃·OEt₂ (cat.) | DCM | RT | 1h | Alkyl-cyclopentanone | >95 |
| 3 | Herbertene precursor | LiI (cat.) | Benzene | Reflux | 24h | Isomeric cyclopentanones | 75 |
| 4 | Isocomene precursor | LiBr (1.0), HMPA | Benzene | 80 °C | 24h | Fused cyclopentanone | 78 |
| 5 | Amino-substituted (exo) | LiI (cat.) | THF | Reflux | 2h | Cyclopentenone | 71 |
| 6 | Amino-substituted (endo) | LiI (1.0) | THF | Reflux | 2h | Cyclopentenone | 74 |
Field Insights: Softer Lewis acids like LiBr and LiI are effective and can offer high regioselectivity, particularly when chelation or specific coordination is possible. For less reactive substrates, stronger Lewis acids like BF₃·OEt₂ or Sc(OTf)₃ can be employed to accelerate the reaction.[1]
Section 2: Thermal Rearrangements
Subjecting this compound to high temperatures opens up distinct rearrangement pathways, diverging from the acid-catalyzed route. These reactions typically proceed through neutral, often diradical, intermediates or concerted pericyclic transitions. The specific outcome is highly dependent on the reaction conditions, particularly temperature and pressure.
Mechanisms and Products: Competing Pathways
Two primary thermal pathways have been identified for spiro[2.3]hexane systems:
-
Vinylcyclopropane-Cyclopentene (VCP) Rearrangement: This is a classic pericyclic reaction that converts a vinyl-substituted cyclopropane into a cyclopentene.[2] In this compound, the endocyclic double bond of the enol tautomer or the carbonyl group itself can participate in a rearrangement analogous to the VCP rearrangement, leading to a bicyclo[3.1.0]hexanone or related cyclopentenone products. This reaction is thought to proceed via a diradical intermediate, although a concerted[3][4]-sigmatropic shift mechanism can also be operative.[2]
-
Retro-[2+2] Cycloaddition / Fragmentation: Under flash vacuum pyrolysis (FVP) conditions (typically >700 °C), Spiro[2.3]hexan-4-ones can undergo cleavage of the cyclobutane ring.[3] This fragmentation is a retro-[2+2] cycloaddition that generates a highly reactive vinylketene intermediate along with ethylene. This pathway does not result in ring expansion but rather in a complete breakdown of the spirocyclic core.
Caption: Competing pathways in thermal rearrangements.
General Protocol: Flash Vacuum Pyrolysis (FVP)
FVP is a specialized technique requiring specific equipment. The general principles are outlined below.
Apparatus:
-
A quartz tube packed with quartz wool or rings.
-
A high-temperature furnace capable of reaching >800 °C.
-
A high-vacuum pump (<0.01 Torr).
-
A cold trap (liquid nitrogen) to collect the pyrolysate.
Procedure:
-
The FVP apparatus is assembled and evacuated to high vacuum.
-
The furnace is heated to the target temperature (e.g., 700-900 °C).
-
A solution of this compound in a volatile solvent is slowly introduced into the hot quartz tube via a syringe pump, or the neat substrate is sublimed into the tube.
-
The substrate vaporizes and passes through the hot zone, where the unimolecular rearrangement occurs over a very short contact time (milliseconds).[5]
-
The products exit the furnace and are immediately condensed and trapped in the liquid nitrogen cold trap.
-
After the pyrolysis is complete, the apparatus is cooled and the cold trap is allowed to warm, and the products are collected and analyzed.
Field Insights: FVP is a powerful technique for studying unimolecular gas-phase reactions and generating highly reactive intermediates like ketenes.[4][6] The product distribution is highly sensitive to temperature, pressure, and the presence of substituents. The vinylketene generated from this compound is a valuable intermediate that can be trapped in situ with nucleophiles like alcohols to form vinyl acetate esters.
Section 3: Solvolytic Rearrangements
Solvolysis of derivatives of this compound, such as the corresponding alcohol, provides another avenue for rearrangement through carbocation intermediates. The seminal work by Dauben and Chitwood on the solvolysis of Spiro[2.3]hexane-4-methanol tosylate offers profound insight into the behavior of this system under nucleophilic, protic conditions.[7]
Mechanism and Products
When the tosylate of Spiro[2.3]hexane-4-methanol is subjected to solvolysis (e.g., in buffered acetic acid), it ionizes to form a primary carbocation. This unstable intermediate immediately rearranges to relieve strain and achieve greater stability. The observed products, including various spiro[2.4]heptane derivatives, arise from the expansion of the cyclobutane ring, driven by the participation of the adjacent C-C bonds.[7] This study confirms that the cyclobutylmethyl system within the spirocycle is highly prone to rearrangement, leading to ring-expanded products. This provides strong corroborating evidence for the carbocation-mediated ring expansion mechanism discussed in Section 1.
Key Findings from Solvolysis Studies:
-
The reaction proceeds through intermediate spiro[2.4]heptanyl cations.
-
The rate of solvolysis is comparable to that of cyclobutylmethyl tosylate, indicating the cyclopropyl ring has little electronic effect on the rate-determining ionization step.[7]
-
The product distribution is complex, reflecting the multiple rearrangement pathways available to the carbocation intermediates.
Conclusion
The strained framework of this compound makes it a substrate primed for synthetically useful transformations. Researchers can harness its reactivity in several key ways:
-
Acid-Catalyzed Ring Expansion: This is the most reliable and highest-yielding method for converting the spiro[2.3]hexane core into valuable cyclopentanone and cyclopentenone derivatives. It is a robust strategy for building five-membered rings in complex molecule synthesis.
-
Thermal Rearrangements: These reactions provide access to different product classes depending on the conditions. Moderate heating can induce a vinylcyclopropane-type rearrangement, while high-temperature FVP offers a unique method for generating reactive vinylketene intermediates via fragmentation.
-
Solvolytic Rearrangements: Studies on derivatives confirm the strong propensity of the system to undergo carbocation-mediated ring expansion, reinforcing the mechanistic basis of the acid-catalyzed pathway.
By understanding the interplay between substrate, reagents, and reaction conditions, scientists can strategically select the appropriate rearrangement to achieve their desired synthetic outcome, making this compound a powerful tool in the arsenal of modern organic synthesis.
References
- 1. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flash thermolysis of spiro[2,3]hexan-4-ones. A case of vinylketen generation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Flash vacuum pyrolysis | 990 Publications | 8708 Citations | Top Authors | Related Topics [scispace.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for the Photochemical Exploration of Spiro[2.3]hexane Systems
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[2.3]hexane scaffold, with its inherent ring strain and unique three-dimensional architecture, represents a compelling structural motif in modern organic chemistry and drug discovery. The fusion of a cyclopropane and a cyclobutane ring at a single carbon center imparts significant potential energy, which can be selectively released and channeled into productive chemical transformations through photochemical activation. This guide provides a comprehensive overview of the key photochemical reactions of spiro[2.3]hexane systems, offering detailed mechanistic insights and practical, field-tested protocols for their application in synthesis. We will explore Norrish Type I and Type II reactions of spiro[2.3]hexanones, photochemical cycloadditions, and unique rearrangements, providing the foundational knowledge for researchers to harness the synthetic potential of these strained molecules.
Introduction: The Unique Photochemical Landscape of Spiro[2.3]hexane
The spiro[2.3]hexane framework is a fascinating substrate for photochemical exploration due to the juxtaposition of two strained carbocycles. The cyclopropane ring possesses approximately 27.5 kcal/mol of strain energy, while the cyclobutane ring has about 26.5 kcal/mol. This stored energy can be accessed photochemically, often leading to highly specific and synthetically useful transformations that are not readily achievable through thermal methods.
The primary photochemical transformations of spiro[2.3]hexane systems can be broadly categorized as:
-
Norrish Type I and Type II Reactions of Spiro[2.3]hexanones: These classic photochemical reactions of ketones are particularly interesting in the context of the spiro[2.3]hexane skeleton, as the initial radical intermediates are influenced by the inherent ring strain, leading to unique fragmentation and rearrangement pathways.
-
Photochemical Cycloadditions: The double bonds within or attached to the spiro[2.3]hexane framework can participate in a variety of photochemical cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.
-
Photo-induced Ring-Opening and Rearrangement Reactions: The release of ring strain upon photoexcitation can drive novel ring-opening and rearrangement cascades, affording access to diverse molecular architectures.
This document will delve into the mechanistic underpinnings of these transformations and provide detailed protocols to serve as a starting point for their application in the laboratory.
Norrish Type I Reactions of Spiro[2.3]hexanones: A Pathway to Reactive Intermediates
The Norrish Type I reaction is a hallmark of the photochemistry of aldehydes and ketones, involving the homolytic cleavage of a carbon-carbon bond alpha to the carbonyl group upon photoexcitation.[1][2] In the case of spiro[2.3]hexan-4-one, this α-cleavage can occur at either the C4-C5 or C3-C4 bond, leading to the formation of a diradical intermediate. The subsequent fate of this diradical is heavily influenced by the stability of the resulting radical centers and the potential for strain release.
Mechanism of Norrish Type I Cleavage in this compound
Upon absorption of UV light, this compound is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to the triplet state (T1). From either of these excited states, α-cleavage can occur. Cleavage of the C4-C5 bond is generally favored as it leads to a more stable secondary cyclobutyl radical and a cyclopropylcarbonyl radical. This initial diradical can then undergo several competing secondary reactions:
-
Decarbonylation: Loss of carbon monoxide (CO) from the acyl radical portion of the diradical is a common pathway, leading to a new diradical that can subsequently recombine to form new ring systems or undergo further rearrangement.
-
Intramolecular Rearrangement: The diradical can undergo intramolecular hydrogen abstraction or cyclization.
-
Formation of a Keten: As suggested by flash thermolysis studies of spiro[2.3]hexan-4-ones, a key fragmentation pathway can lead to the formation of a vinylketene. This highly reactive intermediate can be trapped with nucleophiles to generate a variety of useful products.
Caption: Norrish Type I reaction pathway of this compound.
Protocol: Model Photolysis of a Spiro[2.3]hexanone Derivative
This protocol is a general guideline for the photolysis of a spiro[2.3]hexanone derivative, aiming for Norrish Type I cleavage. The specific reaction conditions, including solvent, concentration, and irradiation time, will need to be optimized for each substrate.
Materials:
-
Spiro[2.3]hexanone derivative (e.g., this compound)
-
Anhydrous, degassed solvent (e.g., benzene, acetonitrile, or hexane)
-
Quartz photoreactor
-
Medium-pressure mercury lamp (e.g., 450 W Hanovia) with a Pyrex filter (to filter out wavelengths < 290 nm)
-
Inert gas supply (e.g., nitrogen or argon)
-
Stirring plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve the spiro[2.3]hexanone derivative (e.g., 100 mg, 1.04 mmol) in the chosen anhydrous, degassed solvent (e.g., 100 mL of benzene) in a quartz photoreactor. The concentration should be relatively dilute (e.g., 0.01 M) to minimize intermolecular reactions.
-
Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.
-
-
Photolysis:
-
Place the photoreactor in a cooling bath (e.g., a water bath) to maintain a constant temperature during the irradiation.
-
Irradiate the solution with a medium-pressure mercury lamp equipped with a Pyrex filter. The Pyrex filter is crucial to prevent higher energy light from causing non-selective decomposition.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour).
-
-
Work-up and Purification:
-
Once the starting material has been consumed or the desired conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired photoproducts.
-
-
Characterization:
-
Characterize the isolated products using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to determine their structures.
-
Causality Behind Experimental Choices:
-
Degassed Solvent: Oxygen is a triplet quencher and can also lead to unwanted photooxidation products.
-
Quartz Reactor: Quartz is transparent to a broad range of UV light, ensuring efficient irradiation of the sample.
-
Pyrex Filter: This filter cuts off high-energy UV light, which can lead to undesired side reactions and decomposition of the starting material and products.
-
Dilute Concentration: Minimizes the likelihood of intermolecular reactions and dimer formation.
Photochemical [3+2] Cycloaddition of Spiro[2.3]hex-1-ene: "Photoclick" Chemistry
The high ring strain of spiro[2.3]hex-1-ene makes it a highly reactive dienophile in photochemical cycloaddition reactions. A notable application is its use in "photoclick" chemistry, where it undergoes a rapid and efficient [3+2] cycloaddition with a tetrazole upon UV irradiation.[2][3] This reaction is exceptionally fast, proceeding to completion in seconds, making it ideal for applications in chemical biology, such as the labeling of proteins.[3]
Mechanism of the [3+2] Photoclick Reaction
The reaction is initiated by the photoexcitation of the tetrazole, which then undergoes a [3+2] cycloaddition with the highly strained double bond of spiro[2.3]hex-1-ene. The reaction proceeds through a concerted or near-concerted transition state, leading to the formation of a pyrazoline product. The high rate of this reaction is attributed to the release of ring strain in the spiro[2.3]hex-1-ene upon cycloaddition.
Caption: [3+2] Photoclick reaction of spiro[2.3]hex-1-ene.
Protocol: Photoclick Ligation of a Spiro[2.3]hex-1-ene Derivative
This protocol is adapted from the literature for the rapid photoclick reaction of a spiro[2.3]hex-1-ene derivative with a tetrazole.[3]
Materials:
-
Spiro[2.3]hex-1-ene derivative
-
Tetrazole derivative (e.g., a water-soluble tetrazole for biological applications)
-
Solvent (e.g., acetonitrile-d3 for NMR monitoring, or a buffer/acetonitrile mixture for biological samples)
-
NMR tube or appropriate reaction vessel
-
Hand-held UV lamp (e.g., 302 nm, ~2.3 mW/cm²)
-
Analytical instruments (NMR, LC-MS)
Procedure:
-
Preparation of the Reaction Mixture:
-
In an NMR tube, dissolve the spiro[2.3]hex-1-ene derivative (1 equivalent) and the tetrazole derivative (1 equivalent) in the chosen solvent (e.g., CD₃CN).
-
-
Photoirradiation:
-
Irradiate the NMR tube with a hand-held 302 nm UV lamp at room temperature.
-
The reaction is typically very fast and can be monitored in real-time by ¹H NMR spectroscopy by acquiring spectra before and after short irradiation periods (e.g., 10 seconds).
-
-
Analysis:
-
The formation of the pyrazoline product can be confirmed by the appearance of characteristic new signals in the ¹H NMR spectrum.
-
For quantitative analysis, the reaction can be monitored by HPLC or LC-MS.
-
Quantitative Data:
| Reactant Pair | Light Source | Reaction Time | Rate Constant (k₂) | Reference |
| Spiro[2.3]hex-1-ene + Water-soluble Tetrazole | 302 nm UV lamp | < 10 seconds | > 10,000 M⁻¹s⁻¹ | [3] |
Causality Behind Experimental Choices:
-
302 nm UV Lamp: This wavelength is effective for exciting the tetrazole without causing significant damage to many biological molecules, making it suitable for bioconjugation reactions.
-
Real-time Monitoring: The rapid nature of the reaction necessitates real-time or near-real-time monitoring techniques like NMR or rapid LC-MS analysis.
Photochemical Ring Opening of Aryl-Substituted Spiro[2.3]hexanones
The presence of an aryl ketone moiety on the spiro[2.3]hexane framework opens up another important photochemical pathway: photocatalytic ring-opening followed by cycloaddition. This transformation proceeds through a distonic radical anion intermediate and allows for the construction of complex cyclopentane-containing structures.[1]
Mechanism of Photocatalytic Ring Opening and [3+2] Cycloaddition
The reaction is initiated by the single-electron reduction of the Lewis acid-activated aryl cyclopropyl ketone by a photocatalyst. This generates a ring-opened distonic radical anion, which can then react with a tethered alkene in an intramolecular [3+2] cycloaddition to form a five-membered ring.
Caption: Photocatalytic ring-opening and [3+2] cycloaddition.
Protocol: Model Photocatalytic [3+2] Cycloaddition of an Aryl Spiro[2.3]hexanone
This protocol is a generalized procedure based on the enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones.[1]
Materials:
-
Aryl-substituted spiro[2.3]hexanone with a tethered alkene
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂)
-
Lewis acid (e.g., Sc(OTf)₃)
-
Chiral ligand (for enantioselective reactions)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Visible light source (e.g., blue LEDs)
-
Inert gas supply (e.g., argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Preparation of the Reaction Mixture (under inert atmosphere):
-
To an oven-dried flask, add the aryl spiro[2.3]hexanone derivative (1 equivalent), the photocatalyst (e.g., 1-5 mol%), the Lewis acid (e.g., 10-20 mol%), and the chiral ligand (if applicable).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature to ensure homogeneity.
-
-
Photocatalysis:
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at a controlled temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Visible Light Photocatalyst: Allows for the use of lower energy light, which is often more compatible with sensitive functional groups.
-
Lewis Acid: Activates the ketone towards single-electron reduction and can also play a role in controlling the stereochemistry of the reaction.
-
Inert Atmosphere: Essential to prevent quenching of the photocatalyst's excited state by oxygen and to avoid unwanted side reactions.
Concluding Remarks and Future Outlook
The photochemical transformations of spiro[2.3]hexane systems offer a rich and largely untapped area for synthetic innovation. The inherent strain of this unique scaffold provides a powerful driving force for a variety of photochemical reactions, including Norrish-type cleavages, cycloadditions, and ring-opening rearrangements. The protocols and mechanistic discussions presented in this guide are intended to provide a solid foundation for researchers to begin exploring the synthetic utility of these fascinating molecules.
Future research in this area will likely focus on the development of new, highly selective photochemical transformations, the application of these methods to the synthesis of complex natural products and novel drug candidates, and a deeper mechanistic understanding of the excited-state behavior of these strained systems. The continued development of new photocatalysts and photochemical reaction conditions will undoubtedly unlock even more of the synthetic potential held within the spiro[2.3]hexane framework.
References
The Untapped Potential of Spiro[2.3]hexan-4-one: A Gateway to Advanced Materials
Introduction: The Allure of the Spirocyclic Scaffold
In the quest for novel materials with tailored properties, the architectural design of molecular building blocks is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as compelling scaffolds due to their inherent rigidity, three-dimensionality, and unique conformational constraints.[1] This distinct geometry imparts significant advantages in the design of advanced polymers and functional materials, offering enhanced thermal stability, specific solubility characteristics, and precise spatial arrangement of functional groups. Among the diverse family of spirocycles, Spiro[2.3]hexan-4-one, with its strained cyclobutane ring fused to a cyclopropane, presents a particularly intriguing yet underexplored starting material for the synthesis of innovative materials.
This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound in the creation of novel materials. We will delve into the synthetic pathways to functionalize this unique ketone, transforming it into versatile monomers for polymerization, and explore its potential in creating sophisticated material architectures. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further exploration and innovation in the field.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | --INVALID-LINK-- |
| Molecular Weight | 96.13 g/mol | --INVALID-LINK-- |
| CAS Number | 20571-15-7 | --INVALID-LINK-- |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents |
Synthetic Strategies for Monomer Development from this compound
The ketone functionality and the strained ring system of this compound offer multiple avenues for chemical modification to generate polymerizable monomers. The primary strategies involve either functionalization of the ketone or leveraging the reactivity of the strained rings.
Derivatization of the Carbonyl Group
The ketone group serves as a versatile handle for introducing a wide array of functional groups, enabling the synthesis of monomers for various polymerization techniques.
This protocol describes the conversion of this compound to a vinyl-functionalized monomer suitable for Ring-Opening Metathesis Polymerization (ROMP).
Experimental Workflow:
A schematic of the synthesis of a polymerizable monomer.
Step-by-Step Protocol:
-
Wittig Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath and add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Reaction with this compound: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: pentane) to yield the pure 4-methylenespiro[2.3]hexane monomer.
Causality: The Wittig reaction is a reliable method for converting ketones to alkenes. The choice of a non-stabilized ylide favors the formation of the desired exocyclic double bond, which is a key reactive site for polymerization.
Ring-Opening Polymerization (ROP) Strategies
The inherent strain in the cyclobutane ring of this compound suggests its potential as a monomer for ring-opening polymerization, leading to polymers with unique backbone structures. While direct ROP of the unmodified ketone is challenging, its derivatives can be more amenable to this process.
This protocol outlines the Baeyer-Villiger oxidation of this compound to form a spirocyclic lactone, a potential monomer for the synthesis of biodegradable polyesters.[2][3][4][5][6]
Reaction Pathway:
Conversion of the ketone to a polymerizable lactone.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Add a buffer, such as sodium bicarbonate (2.0 eq), to neutralize the acidic byproduct of the reaction.
-
Oxidation: Cool the mixture to 0 °C in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude lactone by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Expertise & Experience: The Baeyer-Villiger oxidation is a classic transformation for converting ketones to esters (or lactones in the case of cyclic ketones). The regioselectivity of the oxygen insertion is influenced by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon of the cyclobutane ring is expected to migrate, leading to a specific lactone isomer.
Applications in Novel Material Development
The unique structural features of this compound-derived materials open up a range of potential applications.
High-Performance Polymers
Polymers incorporating the spiro[2.3]hexane moiety are anticipated to exhibit enhanced thermal stability and mechanical strength due to the rigid spirocyclic units in the polymer backbone. These properties make them attractive candidates for engineering plastics and advanced composites.
Scaffolds for Drug Delivery and Tissue Engineering
The three-dimensional and biocompatible nature of spirocyclic structures makes them promising for biomedical applications.[7] Polymers derived from spiro[2.3]hexane lactones could be designed to be biodegradable, offering a new class of materials for controlled drug release matrices and scaffolds for tissue regeneration.
Functional Coatings and Membranes
The well-defined architecture of spiro-polymers can be exploited to create materials with specific surface properties. By incorporating appropriate functional groups, these polymers could be used to develop hydrophobic or hydrophilic coatings, as well as membranes with tailored permeability for separation applications.
Conclusion and Future Outlook
This compound represents a versatile and largely untapped building block for the creation of next-generation materials. The protocols outlined in this application note provide a starting point for the synthesis of novel monomers and their subsequent polymerization. The unique spirocyclic structure offers a pathway to materials with enhanced physical and chemical properties. Further research into the polymerization of these monomers and the characterization of the resulting materials will undoubtedly uncover a wealth of new applications, from high-performance engineering plastics to advanced biomedical devices. The exploration of this fascinating molecule is a promising frontier in materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. tijer.org [tijer.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing Spiro[2.3]hexane Scaffolds for Next-Generation Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Spiro[2.3]hexane Motif - A New Frontier in Agrochemical Design
In the relentless pursuit of novel and effective agrochemicals, the exploration of unique molecular architectures is paramount. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a promising class of molecules in drug and pesticide discovery.[1] Their inherent three-dimensionality and conformational rigidity offer distinct advantages in binding to biological targets, often leading to enhanced potency and novel modes of action that can circumvent existing resistance mechanisms.[1]
Among the diverse array of spirocyclic systems, the spiro[2.3]hexane scaffold presents a particularly compelling case for agrochemical development. This highly strained and compact framework, consisting of a cyclopropane ring fused to a cyclobutane ring, offers a unique spatial arrangement of substituents, enabling the precise exploration of chemical space. While commercial agrochemicals have successfully incorporated larger spirocyclic systems, the spiro[2.3]hexane motif remains a largely untapped resource, representing a frontier for the discovery of new insecticides, herbicides, and fungicides.
This guide provides a comprehensive overview of the application of spiro[2.3]hexane scaffolds in agrochemicals, from synthetic strategies to biological evaluation protocols, empowering researchers to explore the full potential of this intriguing molecular framework.
Synthetic Strategies for Accessing the Spiro[2.3]hexane Core
The construction of the strained spiro[2.3]hexane system requires specialized synthetic methodologies. Several approaches have been developed to access this unique scaffold, each with its own advantages in terms of substrate scope and functional group tolerance.
Protocol 1: Photoinduced Synthesis of Functionalized Spiro[2.3]hexanes
A green and operationally simple method for the synthesis of spiro[2.3]hexanes involves the visible-light-induced reaction of methylenecyclobutanes with diazo compounds. This approach avoids the use of toxic or harmful reagents and proceeds under mild conditions.[2]
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the desired methylenecyclobutane (1.0 eq.) and diazoester (1.2 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Reaction Setup: Seal the vessel and place it under an inert atmosphere (e.g., nitrogen or argon). Position the vessel to be irradiated by a visible light source (e.g., a blue LED lamp).
-
Irradiation: Irradiate the reaction mixture at room temperature with constant stirring for the required reaction time (typically monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[2.3]hexane derivative.
Causality Behind Experimental Choices:
-
Visible Light: The use of visible light provides the energy for the photoactivation of the diazo compound, leading to the formation of a carbene intermediate which then undergoes cyclopropanation with the methylenecyclobutane. This method is advantageous for its mildness and sustainability.[2]
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of reactants and intermediates by oxygen.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Spirocyclic Compounds
Welcome to our dedicated technical support center for navigating the complexities of spirocyclic compound purification. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry and materials science due to their conformational rigidity and novel chemical space exploration.[1][2] However, these same structural features present significant purification challenges.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. We will move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification workflows.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What makes spirocyclic compounds so difficult to purify?
-
What are the primary methods for purifying spirocyclic compounds?
-
How do I choose between chiral and achiral purification?
-
What analytical techniques are essential for assessing the purity of spirocyclic compounds?
-
-
Troubleshooting Guides
-
Chromatography Troubleshooting
-
Crystallization Troubleshooting
-
-
Experimental Protocols
-
Protocol 1: Chiral Purification of a Spirocyclic Compound using SFC
-
Protocol 2: Achiral Purification of a Spirocyclic Compound using Preparative HPLC
-
-
References
Frequently Asked questions (FAQs)
Q1: What makes spirocyclic compounds so difficult to purify?
The purification of spirocyclic compounds is challenging due to a combination of their inherent structural properties:
-
Structural Complexity and Conformational Rigidity: The spirocyclic core is a rigid three-dimensional structure.[4][5] This rigidity can lead to subtle differences in the physical properties of closely related isomers, making them difficult to separate.[3] The spirocyclic framework can also be sensitive to pH and temperature, potentially leading to degradation or isomerization during purification.[3]
-
Presence of Stereoisomers: Spirocyclic compounds can exist as enantiomers and diastereomers due to the spiro center and other stereocenters in the molecule.[6][7][8] These isomers often have very similar polarities and chromatographic behaviors, making their separation a significant hurdle.
-
Steric Hindrance: The bulky, three-dimensional nature of spirocycles can create steric hindrance.[9][10][11] This can affect how the molecule interacts with stationary phases in chromatography, leading to poor peak shapes or unexpected elution patterns.
-
Presence of Structurally Similar Analogs: Synthetic reaction mixtures or natural product extracts often contain analogs with minor structural variations that co-elute with the target spirocyclic compound.[3]
Q2: What are the primary methods for purifying spirocyclic compounds?
A multi-step approach is often necessary to achieve high purity. The most effective methods include:
-
Chromatography: This is the most widely used and versatile technique.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for both analytical and preparative-scale purification.[12][13] Reversed-phase (e.g., C18) and normal-phase chromatography are common choices.[3][12]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC, especially for chiral separations.[12][14] SFC often provides unique selectivity and faster separations compared to HPLC.[13][14]
-
Flash Column Chromatography: Suitable for initial, large-scale purification of crude mixtures.[15]
-
-
Crystallization: An effective method for achieving high purity, particularly for diastereomeric separations.[16][17] However, finding suitable crystallization conditions can be challenging.
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and initial fractionation, especially for removing highly polar or non-polar impurities.[3]
Q3: How do I choose between chiral and achiral purification?
The choice depends on the nature of your spirocyclic compound and the goals of your research.
-
Achiral Purification: This is employed when your target compound is achiral or when you are not concerned with separating enantiomers. The focus is on removing impurities such as starting materials, reagents, and byproducts.[16] Common techniques include standard HPLC and flash chromatography.[12]
-
Chiral Purification: This is necessary when you need to separate enantiomers of a chiral spirocyclic compound.[16] Chiral HPLC and SFC with chiral stationary phases (CSPs) are the methods of choice for this purpose.[6][7][14] The goal is to achieve high enantiomeric excess (e.e.).[16]
Logical Relationship: Choosing a Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Q4: What analytical techniques are essential for assessing the purity of spirocyclic compounds?
A combination of analytical methods is crucial to confirm the purity and structure of your purified spirocyclic compound.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Used to determine chemical purity by separating the target compound from any remaining impurities.[18][19]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable spirocyclic compounds.[18]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for structural elucidation and can also be used for quantitative purity assessment (qNMR).[18][19][20]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with chromatography (LC-MS, GC-MS) to identify impurities.[18][19]
-
Infrared (IR) Spectroscopy: Used to identify functional groups within the molecule.[18][19]
-
-
Other Techniques:
Troubleshooting Guides
Chromatography Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Poor Peak Shape (Tailing, Fronting) in HPLC/SFC | - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Sample solvent is too strong. | - Reduce the injection volume or sample concentration.[3]- Add a small amount of a competing agent (e.g., trifluoroacetic acid for bases, triethylamine for acids) to the mobile phase to mask active sites on the stationary phase.[3]- Adjust the mobile phase pH to ensure ionizable groups are in a consistent protonation state.[3]- Dissolve the sample in the initial mobile phase or a weaker solvent.[3] |
| Co-elution of Impurities | - Insufficient resolution of the chromatographic method.- Presence of closely related structural analogs or isomers. | - Optimize the mobile phase gradient (make it shallower).- Try a different stationary phase with alternative selectivity.- For diastereomers, normal-phase chromatography may provide better separation than reversed-phase.[17]- For enantiomers, use a chiral stationary phase.[16] |
| Low Recovery After Purification | - Irreversible adsorption of the compound onto the stationary phase.- Degradation of the compound during purification. | - Use a different stationary phase or add a modifier to the mobile phase to reduce strong interactions.- For pH-sensitive compounds, maintain a neutral or slightly acidic/basic mobile phase.[3]- For temperature-sensitive compounds, perform purification at reduced temperatures.[3]- For light-sensitive compounds, use amber vials and cover glassware.[3] |
| High Backpressure | - Clogged column frit or tubing.- Sample precipitation on the column. | - Filter all samples and mobile phases before use.[22]- If sample precipitation is suspected, flush the column with a strong solvent.- Reverse the column and flush to dislodge particulates from the inlet frit.[23] |
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No Crystals Form | - Compound is too soluble in the chosen solvent.- Compound is an oil at the experimental temperature. | - Try a solvent in which the compound has lower solubility.- Use a solvent/anti-solvent system.- Cool the solution slowly.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Oiling Out | - Solution is too supersaturated.- Cooling is too rapid. | - Add a small amount of solvent to dissolve the oil and cool more slowly.- Try a different solvent system. |
| Poor Crystal Quality | - Rapid crystal growth. | - Slow down the crystallization process (slower cooling, slower evaporation of solvent). |
Experimental Protocols
Protocol 1: Chiral Purification of a Spirocyclic Compound using SFC
This protocol provides a general workflow for the chiral separation of a spirocyclic compound using Supercritical Fluid Chromatography (SFC).
Experimental Workflow: Chiral SFC Purification
Caption: Workflow for chiral SFC purification.
Step-by-Step Methodology:
-
Analytical Method Development:
-
Dissolve a small amount of the racemic spirocyclic compound in a suitable solvent (e.g., methanol, ethanol).
-
Screen a variety of chiral stationary phases (CSPs) using an analytical SFC system. Common CSPs include those based on derivatized cellulose or amylose.[14]
-
Use a generic gradient of a co-solvent (e.g., methanol or ethanol) in supercritical CO2.
-
Identify the CSP and mobile phase conditions that provide the best separation of the enantiomers.
-
-
Preparative Scale-Up:
-
Prepare a concentrated solution of the racemic mixture in the chosen solvent.
-
Equilibrate the preparative SFC system with the optimized mobile phase.
-
Inject the sample onto the preparative column. The injection volume will depend on the column size and the solubility of the compound.[14]
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions by analytical chiral SFC or HPLC to determine the chemical purity and enantiomeric excess (e.e.).
-
Combine the fractions containing the pure enantiomers.
-
Remove the solvent under reduced pressure to obtain the purified enantiopure spirocyclic compound.
-
Protocol 2: Achiral Purification of a Spirocyclic Compound using Preparative HPLC
This protocol outlines a general procedure for the achiral purification of a spirocyclic compound to remove synthetic impurities.
Step-by-Step Methodology:
-
Analytical Method Development:
-
Develop an analytical HPLC method that separates the target spirocyclic compound from its impurities. A C18 reversed-phase column is a good starting point.[3]
-
Optimize the mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) and gradient to achieve good resolution.
-
-
Preparative Scale-Up:
-
Dissolve the crude material in a minimal amount of a suitable solvent, preferably the initial mobile phase.
-
Equilibrate the preparative HPLC system with the developed method.
-
Inject the sample onto the preparative column.
-
Collect the fraction(s) containing the pure target compound.
-
-
Analysis and Post-Purification:
-
Analyze an aliquot of the collected fraction(s) by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
If the mobile phase contained a non-volatile buffer, a further workup step such as liquid-liquid extraction or solid-phase extraction may be necessary. Lyophilization can be used to remove the aqueous mobile phase.
-
References
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
- 5. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding dia ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A802522C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 10. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 16. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic chemistry - Wikipedia [en.wikipedia.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. moravek.com [moravek.com]
- 22. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 23. waters.com [waters.com]
Technical Support Center: Optimizing Reaction Conditions for Spiro[2.3]hexan-4-one Modifications
Welcome to the technical support center for the modification of Spiro[2.3]hexan-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic ketone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction conditions. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when modifying the carbonyl group of this compound?
A1: The primary challenges in modifying the carbonyl group of this compound revolve around controlling stereoselectivity and managing the reactivity of the strained cyclobutane ring. The rigid, spirocyclic structure can lead to significant steric hindrance, influencing the trajectory of incoming nucleophiles. This can result in difficulties in achieving the desired diastereoselectivity during reactions like reductions or Grignard additions. Furthermore, the inherent ring strain of the cyclobutane moiety can make the system susceptible to undesired side reactions, such as ring-opening, under harsh reaction conditions (e.g., strongly acidic or basic media, or high temperatures). Careful selection of reagents and reaction conditions is therefore paramount to success.
Q2: How can I improve the diastereoselectivity of nucleophilic additions to the carbonyl group?
A2: Improving diastereoselectivity often involves the use of sterically demanding reagents or chiral auxiliaries. For instance, in the reduction of the ketone to the corresponding alcohol, employing bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of one diastereomer over the other due to steric hindrance directing the hydride attack from the less hindered face of the molecule. Alternatively, substrate-controlled diastereoselective synthesis can be achieved by introducing a chiral auxiliary on a different part of the molecule, which then directs the stereochemical outcome of the nucleophilic addition. The choice of solvent can also play a crucial role; coordinating solvents can influence the conformation of the substrate and the reactivity of the nucleophile, thereby affecting the diastereomeric ratio.
Q3: What are the key considerations for performing α-functionalization of this compound?
A3: For α-functionalization, the main considerations are the regioselectivity of enolate formation and the potential for poly-alkylation. This compound has two α-positions, one on the cyclobutane ring and one on the cyclopropane ring. The protons on the cyclobutane side are generally more acidic and accessible, making this the preferred site for deprotonation under kinetic control (e.g., using a strong, sterically hindered base like lithium diisopropylamide, LDA, at low temperatures). To avoid poly-alkylation, it is crucial to use a slight excess of the base to ensure complete conversion of the ketone to the enolate before adding the electrophile. Inverse addition, where the ketone is added to a solution of the base, can also be beneficial. Careful control of stoichiometry and temperature is essential for achieving high yields of the desired mono-alkylated product.
Troubleshooting Guides
Guide 1: Low Yield in Rhodium-Catalyzed Intramolecular Cyclopropanation for this compound Synthesis
A common and efficient method for synthesizing the this compound core is through the rhodium-catalyzed intramolecular cyclopropanation of a suitable diazoester precursor. However, achieving high yields can be challenging.
Problem: Low yield of the desired this compound product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Inactivity | The rhodium catalyst may be partially or fully inactive due to improper handling or storage. | Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen) and handled using Schlenk techniques to prevent exposure to air and moisture. |
| Sub-optimal Catalyst Loading | The catalyst loading may be too low for efficient conversion. | While typical loadings are around 1 mol %, systematically increase the catalyst loading in small increments (e.g., to 1.5 mol %, 2 mol %) to see if the yield improves. Note that higher loadings can sometimes lead to side reactions. |
| Slow Addition of Diazo Compound | If the diazo compound is added too quickly, its concentration can become too high, leading to dimerization and other side reactions. | Use a syringe pump for the slow, controlled addition of the diazo precursor to the catalyst solution over several hours. This maintains a low, steady concentration of the reactive diazo species. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and selectivity. | Dichloromethane (DCM) is a commonly used solvent for these reactions. However, if yields are low, consider screening other non-polar, non-coordinating solvents like toluene or benzene. |
| Inadequate Temperature Control | The reaction temperature can influence the rate of both the desired cyclopropanation and undesired side reactions. | Most rhodium-catalyzed cyclopropanations are run at room temperature. If side reactions are a major issue, try running the reaction at a lower temperature (e.g., 0 °C). Conversely, if the reaction is sluggish, a modest increase in temperature (e.g., to 40 °C) might be beneficial. |
Experimental Workflow for Optimizing Rhodium-Catalyzed Cyclopropanation:
Caption: Workflow for optimizing the synthesis of this compound.
Guide 2: Poor Diastereoselectivity in the Reduction of the this compound Carbonyl
Problem: Formation of an undesired mixture of diastereomeric alcohols upon reduction of the ketone.
Decision-Making Tree for Improving Diastereoselectivity:
Identification and characterization of byproducts in Spiro[2.3]hexan-4-one synthesis
Welcome to the technical support center for the synthesis of Spiro[2.3]hexan-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic ketone. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and characterize potential byproducts, ensuring the purity and success of your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry due to its unique three-dimensional structure. However, its synthesis, which often involves the creation of strained cyclobutane and cyclopropane rings, can be accompanied by the formation of various byproducts. Understanding the potential side reactions and having robust analytical methods for identification are crucial for optimizing reaction conditions and obtaining the desired product with high purity. This guide provides practical, field-tested insights to navigate these challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of intermediates and the efficiency of the cyclization process.
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Incomplete Reaction: The formation of the spirocyclic skeleton can be sterically hindered. Ensure your reaction is running for a sufficient amount of time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
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Starting Material Quality: Impurities in your starting materials can interfere with the reaction. For instance, in a Kulinkovich-de Meijere type reaction, moisture or protic impurities can quench the organometallic reagents. Always use freshly distilled solvents and ensure your starting materials are pure.
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Thermal Instability: The strained ring system of this compound can be susceptible to thermal degradation. If your reaction requires heating, consider running it at the lowest effective temperature.
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Suboptimal Reagent Stoichiometry: The ratio of reagents is critical. For example, in a photochemical [2+2] cycloaddition, an excess of one reactant may lead to oligomerization or other side reactions. Experiment with slight variations in stoichiometry to find the optimal balance.
Q2: I'm observing multiple spots on my TLC plate that are close to the product spot. What are the most probable isomeric byproducts?
A2: The formation of isomeric byproducts is a common challenge. Based on typical synthetic routes, the following isomers are plausible:
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Cyclopentyl methyl ketone: This can arise from the rearrangement of a cyclopropylmethyl cation or radical intermediate, which is a common pathway for strained three-membered rings.
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Bicyclo[2.2.0]hexan-1-ol: This isomer can be formed through an intramolecular rearrangement, particularly under acidic or basic conditions.
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1-Vinylcyclobutanol: This may result from an incomplete cyclization or an alternative reaction pathway, especially in reactions involving vinyl carbenoids or related intermediates.
The formation of these byproducts is often influenced by reaction conditions such as temperature, pH, and the choice of catalyst.
Q3: How can I differentiate this compound from its isomers using standard analytical techniques?
A3: A combination of NMR spectroscopy and mass spectrometry is essential for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: this compound will exhibit characteristic signals for the cyclopropane and cyclobutane protons. The cyclopropane protons will appear at a significantly higher field (lower ppm) compared to the cyclobutane protons due to the ring strain and anisotropic effects.
-
¹³C NMR: The number of unique carbon signals will help distinguish between isomers. This compound has a specific number of signals corresponding to its structure. The chemical shifts of the spiro carbon and the carbonyl carbon are particularly diagnostic.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The fragmentation pattern in the mass spectrum provides a molecular fingerprint. While isomers will have the same molecular weight, their fragmentation patterns will differ due to their distinct structures. Look for characteristic fragments corresponding to the loss of CO, ethylene, or other small molecules.
-
Refer to the "Byproduct Characterization" section below for detailed spectral data.
Byproduct Identification and Characterization
Accurate identification of byproducts is the first step toward eliminating them. This section provides a guide to the expected analytical signatures of this compound and its common byproducts.
Data Presentation: Spectroscopic and Chromatographic Data
| Compound | Structure | Key ¹H NMR Features (Predicted/Reported) | Key ¹³C NMR Features (Predicted/Reported) | Key Mass Spec Fragments (m/z) |
| This compound |
| Multiplets for cyclobutane protons (2.0-3.0 ppm), distinct upfield multiplets for cyclopropane protons (0.8-1.5 ppm) | Carbonyl carbon (~210 ppm), spiro carbon, distinct signals for cyclobutane and cyclopropane carbons | 96 (M+), 68, 67, 53, 41, 39[1] |
| Cyclopentyl methyl ketone |
| Singlet for methyl protons (~2.1 ppm), multiplets for cyclopentyl protons (1.5-2.0 ppm), distinct quintet for the CH attached to the carbonyl (~2.6 ppm).[2][3][4] | Carbonyl carbon (~211 ppm), methyl carbon (~28 ppm), characteristic signals for the cyclopentyl ring.[3] | 112 (M+), 97, 69, 43.[3][5] |
| Bicyclo[2.2.0]hexan-1-ol |
| Broad singlet for the hydroxyl proton, complex multiplets for the bicyclic protons. | Carbinol carbon (~70-75 ppm), bridgehead carbons, and other ring carbons. | 98 (M+), 83, 69, 55, 41 |
| 1-Vinylcyclobutanol |
| Characteristic signals for the vinyl group (dd, ~6.0 ppm; dd, ~5.2 ppm; dd, ~5.0 ppm), multiplets for the cyclobutane protons. | Vinylic carbons (~145 ppm and ~112 ppm), carbinol carbon (~75 ppm), cyclobutane carbons. | 98 (M+), 83, 70, 55, 41 |
Experimental Protocols
This section provides detailed methodologies for the characterization of reaction mixtures.
Protocol 1: GC-MS Analysis of Crude Reaction Mixture
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically sufficient.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to the data in the table above and to reference spectra from spectral databases.
Protocol 2: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Isolate the components of interest from the crude mixture using flash column chromatography or preparative TLC. Dissolve the purified samples in deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Pay close attention to the integration of the signals to determine the relative ratios of different species.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis: Compare the chemical shifts and coupling constants to the reference data provided.
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the potential reaction pathways leading to this compound and the formation of common byproducts.
Caption: Reaction pathways for this compound synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclopentyl methyl ketone | C7H12O | CID 22326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
Technical Support Center: Scalable Synthesis of Spiro[2.3]hexan-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[2.3]hexan-4-one for industrial applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and scalable synthesis of this valuable compound.
I. Introduction to Synthetic Strategies
This compound is a key building block in medicinal chemistry due to its unique three-dimensional structure. For industrial applications, a robust, scalable, and cost-effective synthetic route is paramount. Based on current literature and process chemistry principles, two primary synthetic strategies are recommended for large-scale production.
Route A: Corey-Chaykovsky Reaction of Cyclobutanone
This two-step approach involves the reaction of cyclobutanone with a sulfur ylide to form an intermediate oxaspiropentane, which then undergoes rearrangement to yield the target compound.
Route B: Simmons-Smith Cyclopropanation and Subsequent Oxidation
This route begins with the cyclopropanation of methylenecyclobutane to form spiro[2.3]hexane, followed by a selective oxidation to afford this compound.
Below is a visual representation of these two synthetic pathways:
Figure 1: Overview of the two primary scalable synthetic routes to this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: Which synthetic route is more suitable for large-scale production?
A1: Both routes have their advantages and disadvantages for industrial-scale synthesis.
-
Route A (Corey-Chaykovsky): This route may be advantageous if cyclobutanone is a readily available and cost-effective starting material. The reaction conditions are generally mild. However, the stability of the oxaspiropentane intermediate can be a concern, and its rearrangement needs to be carefully controlled to avoid side reactions.
-
Route B (Simmons-Smith & Oxidation): This route is often favored due to the high efficiency and stereospecificity of the Simmons-Smith reaction.[1] The starting material, methylenecyclobutane, can be synthesized from commercially available precursors. The main challenge lies in the selective oxidation of the spiro[2.3]hexane intermediate without cleaving the strained ring system.
The choice of route will ultimately depend on factors such as the cost and availability of starting materials, in-house expertise, and the specific equipment available for the process.
Q2: What are the primary safety concerns associated with these synthetic routes?
A2: Both routes involve hazardous reagents that require careful handling, especially at an industrial scale.
-
Route A: The preparation of sulfur ylides often involves the use of strong bases like sodium hydride, which is highly flammable and reactive with water. The solvent, dimethyl sulfoxide (DMSO), can facilitate the absorption of chemicals through the skin.
-
Route B: The Simmons-Smith reaction often utilizes diethylzinc, which is pyrophoric and reacts violently with water.[2] Diiodomethane is a toxic and volatile liquid. The oxidation step may involve strong oxidizing agents that are corrosive and can be explosive if not handled correctly.
A thorough risk assessment and adherence to strict safety protocols are essential when performing these reactions.
Q3: What are the expected yields for each route?
A3: Yields can vary depending on the specific reaction conditions and scale.
-
Route A: The Corey-Chaykovsky reaction can provide good to excellent yields of the oxaspiropentane intermediate. The subsequent rearrangement yield is highly dependent on the conditions used.
-
Route B: The Simmons-Smith cyclopropanation is known for its high yields, often exceeding 80-90%.[3] The yield of the oxidation step will depend on the selectivity of the chosen oxidant.
Q4: How can the purity of the final product be assessed?
A4: A combination of analytical techniques should be employed to determine the purity of this compound. These include:
-
Gas Chromatography (GC): To determine the percentage purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric or structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl group and the absence of hydroxyl impurities from the precursor.
III. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues that may arise during the synthesis of this compound.
Route A: Corey-Chaykovsky Approach - Troubleshooting
Issue 1: Low Yield in the Corey-Chaykovsky Reaction
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incomplete formation of the sulfur ylide. | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). The reaction should be conducted under strictly anhydrous conditions. | The formation of the sulfur ylide requires the deprotonation of the corresponding sulfonium salt. Moisture will quench the base and prevent ylide formation. |
| Decomposition of the ylide. | Generate the ylide in situ and use it immediately. Maintain the recommended reaction temperature. | Sulfur ylides can be unstable and decompose over time, especially at elevated temperatures.[1] |
| Side reactions of the ylide. | Add the cyclobutanone to the pre-formed ylide solution slowly and at a controlled temperature. | This minimizes the concentration of the ylide in the presence of the ketone, reducing the likelihood of self-condensation or other side reactions. |
Issue 2: Incomplete Rearrangement of the Oxaspiropentane Intermediate
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inappropriate catalyst or reaction conditions. | Screen different Lewis acids (e.g., LiBr, MgI₂) or Brønsted acids at various concentrations and temperatures. | The rearrangement of the oxaspiropentane is typically acid-catalyzed. The choice of acid and its concentration can significantly impact the reaction rate and selectivity. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by GC or TLC. | The rearrangement is an activated process and may require thermal energy to proceed at a reasonable rate. |
| Presence of impurities that inhibit the catalyst. | Purify the oxaspiropentane intermediate before proceeding with the rearrangement step. | Certain impurities can poison the catalyst, rendering it inactive. |
Issue 3: Formation of Byproducts during Rearrangement
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Overly harsh acidic conditions. | Use a milder Lewis acid or a lower concentration of the acid. The addition of a non-nucleophilic base can also help to buffer the reaction. | Strong acids can lead to undesired side reactions, such as polymerization or the formation of other rearrangement products. |
| High reaction temperature. | Optimize the reaction temperature to the minimum required for a reasonable reaction rate. | Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of byproducts. |
Route B: Simmons-Smith & Oxidation - Troubleshooting
Issue 1: Low Yield in the Simmons-Smith Cyclopropanation
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inactive zinc-copper couple. | Prepare the zinc-copper couple fresh for each reaction. Ensure thorough washing and drying of the couple.[4] | The activity of the zinc-copper couple is crucial for the formation of the organozinc carbenoid. The surface of the zinc needs to be activated to facilitate the reaction. |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The organozinc intermediate is highly sensitive to moisture and will be quenched by water. |
| Low reactivity of the alkene. | Consider using the Furukawa modification (Et₂Zn and CH₂I₂) which is generally more reactive than the traditional Zn-Cu couple.[5] | The Furukawa conditions generate a more soluble and reactive carbenoid species. |
Issue 2: Incomplete Reaction in the Oxidation Step
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Insufficient amount of oxidizing agent. | Increase the stoichiometry of the oxidizing agent. Monitor the reaction progress by GC to ensure complete conversion. | The oxidation of an alkane to a ketone is a multi-electron process and requires a sufficient amount of the oxidant. |
| Low reaction temperature. | Gradually increase the reaction temperature. Some oxidations require thermal activation. | The C-H bond activation is often the rate-limiting step and may require higher temperatures. |
| Inappropriate choice of oxidant. | Screen different oxidizing agents. For strained systems, milder and more selective oxidants may be required. | The choice of oxidant is critical for achieving high selectivity and avoiding over-oxidation or ring cleavage. |
Issue 3: Formation of Byproducts during Oxidation
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Over-oxidation. | Use a milder oxidizing agent or a stoichiometric amount of a stronger oxidant. Control the reaction time and temperature carefully. | Strong oxidizing agents can oxidize the desired ketone further or lead to cleavage of the C-C bonds. |
| Ring cleavage of the spirocycle. | Employ a selective catalytic oxidation system that operates under mild conditions. | The high strain energy of the spiro[2.3]hexane system can make it susceptible to ring-opening under harsh oxidative conditions. |
| Formation of isomeric ketones. | Optimize the reaction conditions to favor the formation of the desired 4-oxo product. This may involve the use of a directing group or a specific catalyst. | Oxidation at other positions on the cyclobutane ring can lead to the formation of isomeric byproducts. |
IV. Experimental Protocols
The following are generalized, scalable protocols for the key steps in the synthesis of this compound. These should be optimized for your specific equipment and scale.
Protocol 1: Corey-Chaykovsky Reaction of Cyclobutanone (Route A)
Figure 2: Workflow for the Corey-Chaykovsky reaction.
Step-by-Step Methodology:
-
Ylide Preparation: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq.) in portions at a rate that maintains the temperature below 25 °C.
-
After the addition is complete, heat the mixture to 50 °C for 1 hour to ensure complete formation of the ylide.
-
Reaction: Cool the ylide solution to room temperature. Slowly add a solution of cyclobutanone (1.0 eq.) in anhydrous DMSO to the ylide solution, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by GC.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude oxaspiropentane can be purified by vacuum distillation or column chromatography.
Protocol 2: Simmons-Smith Cyclopropanation of Methylenecyclobutane (Route B)
Figure 3: Workflow for the Simmons-Smith cyclopropanation.
Step-by-Step Methodology:
-
Preparation of Zinc-Copper Couple: Activate zinc dust (2.0 eq.) by washing sequentially with dilute HCl, water, a solution of copper(II) sulfate, and finally with anhydrous diethyl ether.[4]
-
Reaction: Suspend the freshly prepared zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere. Add a solution of methylenecyclobutane (1.0 eq.) in anhydrous diethyl ether.
-
Slowly add diiodomethane (1.5 eq.) to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 12-16 hours, or until the reaction is complete as monitored by GC.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the zinc salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully at atmospheric pressure (the product is volatile).
-
Purification: Purify the crude spiro[2.3]hexane by fractional distillation.
Protocol 3: Oxidation of Spiro[2.3]hexane (Route B)
A suitable and scalable oxidation method for this transformation would be catalytic oxidation using a transition metal catalyst and a terminal oxidant like molecular oxygen or hydrogen peroxide. Another option is the use of a stoichiometric amount of a milder chromium-based reagent like Pyridinium Chlorochromate (PCC).
Using PCC (for laboratory to pilot scale):
-
Reaction: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (DCM), add a solution of spiro[2.3]hexane (1.0 eq.) in DCM at room temperature.
-
Stir the mixture for 4-6 hours, or until the reaction is complete as monitored by GC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
V. References
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. --INVALID-LINK--
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. --INVALID-LINK--
-
Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise. Retrieved from --INVALID-LINK--
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Sciencemadness Discussion Board. (2016). zinc-copper couple. Retrieved from --INVALID-LINK--
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NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from --INVALID-LINK--
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NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from --INVALID-LINK--
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Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction. Retrieved from --INVALID-LINK--
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ResearchGate. (n.d.). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Retrieved from --INVALID-LINK--
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ResearchGate. (n.d.). Oxidation of cyclobutanol to cyclobutanone. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). PL233939B1 - The method of oxidation of cycloalkanes. Retrieved from --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from --INVALID-LINK--
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MDPI. (2022). Efficient and Selective Oxygenation of Cycloalkanes and Alkyl Aromatics with Oxygen through Synergistic Catalysis of Bimetallic Active Centers in Two-Dimensional Metal-Organic Frameworks Based on Metalloporphyrins. Molecules, 27(15), 4987. --INVALID-LINK--
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Orango. (2025). Understanding All About PCC in Organic Chemistry Reactions. Retrieved from --INVALID-LINK--
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Benchchem. (n.d.). avoiding side reactions in Simmons-Smith cyclopropanation. Retrieved from --INVALID-LINK--
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CABB Chemicals. (2021). Oxidation | Service | Oxidizing Agents. Retrieved from --INVALID-LINK--
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ACS Publications. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons–Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development. --INVALID-LINK--
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Organic Syntheses. (n.d.). norcarane. Retrieved from --INVALID-LINK--
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Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from --INVALID-LINK--
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Researcher.Life. (2011). Cyclobutanes in Catalysis. Angewandte Chemie International Edition, 50(34), 7820-7841. --INVALID-LINK--
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from --INVALID-LINK--
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ResearchGate. (2025). Reaction Pathways of the Simmons−Smith Reaction. Retrieved from --INVALID-LINK--
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ResearchGate. (2023). (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from --INVALID-LINK--
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Semantic Scholar. (2004). Simmons‐Smith Cyclopropanation Reaction. Organic Reactions. --INVALID-LINK--
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Wikipedia. (n.d.). Aldehyde. Retrieved from --INVALID-LINK--
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RSC Publishing. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 25(11), 4358-4364. --INVALID-LINK--
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RSC Publishing. (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. --INVALID-LINK--
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Wordpress. (n.d.). Corey-Chaykovsky Reaction. Retrieved from --INVALID-LINK--
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Benchchem. (n.d.). Application Notes and Protocols for Simmons-Smith Cyclopropanation. Retrieved from --INVALID-LINK--
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Semantic Scholar. (2004). Simmons‐Smith Cyclopropanation Reaction. Organic Reactions. --INVALID-LINK--
-
NIH. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 15(45), 32085-32106. --INVALID-LINK--
-
YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Oxidizing Agents. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Chemistry – An Asian Journal, 13(17), 2416-2423. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Pyridinium Chlorochromate (PCC) Oxidation. Retrieved from --INVALID-LINK--
-
Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from --INVALID-LINK--
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Stability studies of Spiro[2.3]hexan-4-one under various conditions
Technical Support Center: Stability of Spiro[2.3]hexan-4-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this unique spirocyclic ketone. Understanding the stability profile of this compound is critical for ensuring data integrity in research and for developing safe and effective pharmaceutical products. This document provides troubleshooting guidance for common experimental issues, answers frequently asked questions, and offers detailed protocols for conducting robust stability studies.
Troubleshooting Guide
This section addresses specific problems you may encounter during your stability assessments of this compound.
Question 1: I'm observing a significant loss of the parent compound and the appearance of a new, more polar peak in my reverse-phase HPLC analysis after acidic stress testing (e.g., 0.1 M HCl). What is the likely cause?
Answer: The strained cyclobutane ring in this compound is susceptible to acid-catalyzed ring-opening reactions.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, which activates the strained C-C bonds of the cyclobutane ring. A nucleophile, in this case, water from the aqueous acidic solution, can then attack one of the carbon atoms of the cyclobutane ring, leading to cleavage of the ring.
This reaction would result in the formation of a more polar, acyclic compound, which would likely elute earlier on a reverse-phase HPLC column, explaining the new peak you are observing. The exact structure of the degradation product would depend on which bond is cleaved. To confirm this hypothesis, you can analyze the stressed sample using LC-MS to determine the mass of the degradation product.
Question 2: My sample of this compound shows degradation when exposed to basic conditions (e.g., 0.1 M NaOH), but the degradation pattern seems complex. What reactions could be occurring?
Answer: Under basic conditions, ketones with alpha-hydrogens are susceptible to a variety of reactions. For this compound, the primary concern would be an aldol-type reaction. The presence of a strong base can lead to the formation of an enolate, which can then react with another molecule of the ketone.
Additionally, depending on the reaction conditions, retro-aldol reactions or other rearrangements could contribute to a complex degradation profile. The strained nature of the spirocycle may also lead to unique, base-catalyzed rearrangements. Characterization of the major degradation products by techniques such as NMR or LC-MS/MS would be necessary to fully elucidate the degradation pathway.
Question 3: After performing a photostability study according to ICH Q1B guidelines, I see multiple degradation products. What are the expected photochemical degradation pathways for a cyclic ketone like this?
Answer: Cyclic ketones are known to undergo characteristic photochemical reactions, primarily Norrish Type I and Type II reactions.[3]
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon. For this compound, this would generate a biradical species. This biradical can then undergo a variety of subsequent reactions, including decarbonylation (loss of CO) or intramolecular rearrangement, leading to the formation of unsaturated aldehydes or other products.[3]
-
Norrish Type II Reaction: This pathway is less likely for this compound as it requires the presence of a gamma-hydrogen that can be abstracted by the excited carbonyl group. Given the structure of this compound, this is not a primary degradation route.
The presence of multiple degradation products is common in photostability studies.[4] To manage this, ensure your analytical method is well-suited to separate these products and consider using a photodiode array (PDA) detector to gain UV spectral information about each new peak, which can aid in identification.
Frequently Asked Questions (FAQs)
Question 1: What are the recommended long-term storage conditions for this compound?
Answer: Based on typical vendor recommendations for similar chemical entities, this compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[5] For long-term storage, particularly for use as an analytical standard, storing at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential degradation from atmospheric oxygen and moisture over time.
Question 2: How do I design a comprehensive forced degradation study for this compound?
Answer: A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7] The study should expose the compound to conditions more severe than those used in accelerated stability testing.[6] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A, provide a framework for these studies.[8][9][10][11]
A typical forced degradation study for this compound would include the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Stress: 80°C for 48 hours (solid-state).
-
Photostability: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If significant degradation is observed too quickly, the conditions should be made milder. Conversely, if no degradation is seen, the conditions should be made more stringent.[12]
Question 3: What analytical techniques are most suitable for monitoring the stability of this compound?
Answer: The primary technique for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection, due to its ability to separate the parent compound from its degradation products. A reverse-phase C18 column is a good starting point. The method must be validated to be "stability-indicating," meaning it can resolve all potential degradation products from the parent peak and from each other.
For structural elucidation of unknown degradation products, hyphenated techniques are invaluable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of degradation products.
-
LC-MS/MS (Tandem Mass Spectrometry): To obtain fragmentation data for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of degradation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structure confirmation of isolated degradation products.
Experimental Protocols & Data
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
Calibrated HPLC system with UV/PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C.
-
Photolytic Degradation: Expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize the solution before injection.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
For the solid thermal sample, dissolve it in the solvent at each time point to prepare for analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the formation of degradation products and the decrease in the peak area of the parent compound.
Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hrs | Potential ring-opening of the cyclobutane ring. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hrs | Potential for aldol-type reactions or rearrangements. |
| Oxidation | 3% H₂O₂ | Room Temp | 24-48 hrs | Oxidation of the ketone, possibly Baeyer-Villiger type. |
| Thermal | Dry Heat | 80°C | 48 hrs | Assess solid-state thermal stability. |
| Photolytic | ICH Q1B Light | Ambient | As per ICH | Norrish Type I cleavage and other photochemical reactions. |
Visualizations
Forced Degradation Workflow
Caption: Workflow for a typical forced degradation study.
Potential Acid-Catalyzed Degradation Pathway
Caption: Simplified acid-catalyzed degradation of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. biopharminternational.com [biopharminternational.com]
Managing steric hindrance in reactions involving Spiro[2.3]hexan-4-one
Welcome to the technical support center for Spiro[2.3]hexan-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic ketone into their synthetic programs. The inherent ring strain and rigid, three-dimensional architecture of this compound present distinct synthetic challenges, primarily governed by steric hindrance.[1][2] This document provides in-depth, field-proven troubleshooting advice and foundational knowledge to help you navigate these challenges effectively.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered during reactions with this compound in a direct question-and-answer format.
Question 1: Why am I observing low to no yield in my nucleophilic addition reactions, especially with bulky nucleophiles?
Problem: Standard nucleophilic addition protocols (e.g., Grignard, organolithium additions) are resulting in the recovery of starting material or complex side products, with minimal formation of the desired tertiary alcohol.
Probable Cause: Severe Steric Hindrance at the Carbonyl Carbon.
The core issue is the molecular geometry of this compound. The carbonyl group resides on the four-membered ring, which is sterically encumbered by the adjacent, spiro-fused cyclopropane ring. This cyclopropane ring effectively blocks one face of the carbonyl, creating a significant steric shield that hinders the approach of nucleophiles.[3][4][5] The larger the nucleophile, the more pronounced this hindrance becomes, drastically reducing reaction rates.[6]
Solution: Modifying Reaction Strategy to Overcome Steric Barriers.
Success hinges on enhancing the electrophilicity of the carbonyl carbon and/or reducing the steric profile of the nucleophile.
Workflow: Troubleshooting Poor Nucleophilic Addition
Caption: Troubleshooting workflow for nucleophilic addition reactions.
Experimental Protocols
Protocol 1: Addition of a Small Organometallic Reagent (Methylmagnesium Bromide)
This protocol uses a minimally hindered Grignard reagent to probe the feasibility of the addition.
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a positive pressure of dry nitrogen or argon.
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous diethyl ether (0.1 M) at -78°C (dry ice/acetone bath), add methylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether) dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours. Monitor the reaction by TLC (thin-layer chromatography) for the consumption of the starting ketone.
-
Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cerium-Mediated Addition for Bulky Nucleophiles (Luche Reaction Conditions)
This method uses cerium(III) chloride to enhance the carbonyl's electrophilicity, facilitating the addition of more hindered or basic nucleophiles while suppressing enolization.[7]
-
Preparation: Vigorously stir a flask containing cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv) in THF (tetrahydrofuran) (0.2 M) at room temperature for 4 hours to form a fine slurry. Cool the slurry to -78°C.
-
Addition of Substrate: Add a solution of this compound (1.0 equiv) in THF to the CeCl₃ slurry and stir for 30 minutes.
-
Addition of Nucleophile: To this mixture, add the organolithium or Grignard reagent (e.g., tert-butyllithium) (1.3 equiv) dropwise at -78°C.
-
Reaction & Quenching: Stir for 2-4 hours at -78°C. Quench the reaction with saturated aqueous NH₄Cl.
-
Workup & Purification: Follow steps 5 and 6 from Protocol 1.
| Reagent Type | Steric Profile | Expected Outcome without Lewis Acid | Recommended Approach |
| MeMgBr / MeLi | Low | Moderate to Good Yield | Protocol 1 |
| t-BuMgBr / t-BuLi | High | Low to No Yield / Enolization | Protocol 2 (CeCl₃ mediated) |
| PhMgBr / PhLi | Medium | Low to Moderate Yield | Protocol 1 or 2 |
Question 2: I am struggling with regioselectivity during enolate formation for alpha-alkylation. How can I selectively functionalize the C5 position?
Problem: Attempts to form an enolate followed by alkylation lead to a mixture of products or reaction at the less-substituted C3 position.
Probable Cause: Kinetic vs. Thermodynamic Deprotonation Sites.
This compound has two distinct alpha-positions: C3 and C5.
-
C3-protons: These are less sterically hindered and are more accessible to a base. Deprotonation here leads to the kinetic enolate.
-
C5-protons: These are adjacent to the spiro-carbon, making them significantly more sterically hindered. Deprotonation here would lead to the more substituted, and thus more stable, thermodynamic enolate. However, accessing this site is challenging.[8]
Standard conditions often favor the formation of the kinetic enolate.
Solution: Strict Control of Reaction Conditions.
Regioselectivity can be controlled by carefully choosing the base, solvent, and temperature.
Diagram: Enolate Formation Pathways
Caption: Controlling regioselectivity in enolate formation.
Experimental Protocols
Protocol 3: Formation of the Kinetic Enolate (C3 Alkylation)
This protocol uses a bulky, non-nucleophilic base at low temperature to irreversibly form the less-hindered enolate.
-
Preparation: Prepare a solution of diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M) under argon and cool to -78°C.
-
Base Formation: Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes at -78°C to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equiv) and continue stirring at -78°C for 2-4 hours or until TLC indicates consumption of the enolate.
-
Workup: Quench with saturated aqueous NH₄Cl and follow the workup procedure from Protocol 1.
Protocol 4: Attempted Formation of the Thermodynamic Enolate (C5 Alkylation)
This protocol uses a smaller, weaker base at elevated temperatures to allow for equilibration to the more stable enolate. Note: Due to extreme steric hindrance at C5, this reaction may still be low-yielding or unsuccessful.
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, washed with hexane) in anhydrous THF or DMF at 0°C, add a solution of this compound (1.0 equiv).
-
Enolate Formation: Slowly warm the mixture to room temperature and then heat to reflux (65°C for THF) for 4-6 hours to allow for equilibration.
-
Alkylation: Cool the reaction to 0°C and add the electrophile (1.2 equiv). Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench carefully with water and follow the workup procedure from Protocol 1.
| Condition | Base | Temperature | Outcome |
| Kinetic | LDA | -78 °C | Favors deprotonation at C3 |
| Thermodynamic | NaH, KH, or NaOtBu | Room Temp to Reflux | Attempts to favor deprotonation at C5 (high activation barrier) |
Question 3: My reduction of the ketone is giving poor diastereoselectivity. How can I control the stereochemical outcome of the alcohol?
Problem: Reduction of the ketone with reagents like NaBH₄ results in a mixture of diastereomeric alcohols.
Probable Cause: Competing Steric Influences.
The facial selectivity of the reduction is dictated by the steric environment around the carbonyl. The cyclopropane ring creates a highly congested face. Hydride reagents will preferentially approach from the less hindered face of the molecule. The degree of selectivity depends on the effective size of the hydride reagent.
-
Small Hydrides (e.g., NaBH₄): Can approach from either face, though with a preference for the less hindered trajectory, leading to a mixture of diastereomers.
-
Bulky Hydrides (e.g., L-Selectride®): Are much more sensitive to steric hindrance and will almost exclusively attack from the least hindered face, leading to high diastereoselectivity.
Solution: Selection of an Appropriately Sized Reducing Agent.
By tuning the steric bulk of the reducing agent, you can precisely control the stereochemical outcome.
Experimental Protocols
Protocol 5: Reduction with a Bulky Hydride (L-Selectride®)
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to -78°C.
-
Reduction: Add L-Selectride® (Lithium tri-sec-butylborohydride, 1.2 equiv, 1.0 M solution in THF) dropwise. The characteristic blue color may fade upon complete reaction.
-
Monitoring & Quenching: Stir at -78°C for 3-5 hours. Quench the reaction by the very slow and careful addition of 3 M NaOH, followed by 30% H₂O₂ (hydrogen peroxide). Caution: This quench is highly exothermic.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with diethyl ether, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the corresponding Spiro[2.3]hexan-4-ol.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of this compound? this compound is a bicyclic compound with a molecular formula of C₆H₈O.[12][13] It consists of a cyclopropane ring and a cyclobutanone ring sharing a single carbon atom (the spiro center). This fusion imparts significant ring strain and a rigid, three-dimensional conformation that governs its reactivity.[1][2]
Q2: Besides the carbonyl, are other parts of the molecule reactive? Under certain conditions, the strained rings can participate in reactions. For instance, flash thermolysis can induce cleavage of the cyclobutane ring. Lewis acid treatment of related oxaspiro[2.3]hexanes is known to promote rearrangement to cyclopentanone products, suggesting the carbocyclic analogue may undergo similar skeletal rearrangements under strongly acidic conditions.[14]
Q3: What are the key spectroscopic features I should look for to confirm the structure?
-
¹³C NMR: Expect a carbonyl signal (C=O) around 210-215 ppm. The spiro-carbon will be a unique quaternary signal. The cyclopropane carbons will appear at unusually high field (upfield) due to their high s-character and ring strain.
-
¹H NMR: The proton signals will be complex due to the rigid structure and diastereotopic relationships. Protons on the cyclopropane ring will typically appear in the 0.5-1.5 ppm range.
-
IR Spectroscopy: A strong, sharp absorption band between 1770-1790 cm⁻¹ is characteristic of a ketone within a four-membered ring, a higher frequency than typical ketones due to increased ring strain.
Q4: Can computational chemistry help predict reactivity? Absolutely. Computational studies are invaluable for understanding the conformational preferences and the transition states of reactions involving spirocyclic systems.[15][16] Density functional theory (DFT) calculations can be used to model the approach of a nucleophile to the carbonyl, visualize the steric hindrance, and predict the lowest energy pathway, which can help in rationalizing observed stereoselectivity or designing more effective reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. CAS 21816-25-1: Spiro[2.3]hexan-4-ol | CymitQuimica [cymitquimica.com]
- 11. Spiro[2.3]hexan-4-ol | C6H10O | CID 12431565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C6H8O) [pubchemlite.lcsb.uni.lu]
- 14. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming ring strain in the synthesis of functionalized spiro[2.3]hexanes
Welcome to the technical support center for the synthesis of functionalized spiro[2.3]hexanes. This guide is designed for researchers, scientists, and drug development professionals actively working with these unique and highly strained scaffolds. Spiro[2.3]hexanes are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer improved pharmacological properties.[1][2] However, the inherent ring strain in these molecules presents significant synthetic challenges.[3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of their synthesis and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of functionalized spiro[2.3]hexanes, offering explanations for the underlying causes and providing actionable solutions.
Q1: My spiroannulation reaction is resulting in low yields. What are the likely causes and how can I improve the efficiency?
A1: Low yields in spiro[2.3]hexane synthesis are a common problem, often stemming from the high activation energy required to form the strained bicyclic system. Several factors could be at play:
-
Suboptimal Catalyst or Reagent Stoichiometry: The choice and amount of catalyst and reagents are critical. For instance, in palladium-catalyzed cyclopropanation reactions, the ligand can significantly influence the outcome.[5]
-
Solution: Screen a variety of catalysts and ligands. In nickel-catalyzed processes, different ligands can dramatically affect both yield and enantioselectivity.[5] Additionally, carefully optimize the stoichiometry of your reagents. An excess of one reactant may be necessary to drive the reaction to completion.[5]
-
-
Poor Quality Starting Materials: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[5]
-
Solution: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography before initiating the reaction.[5]
-
-
Product Decomposition: The target spiro[2.3]hexane may be unstable under the reaction or workup conditions.[5]
-
Solution: Monitor the reaction progress closely by analyzing crude reaction mixtures at different time points. If you observe product decomposition, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[5]
-
Q2: I am struggling with poor diastereoselectivity in my spirocyclization. How can I gain better control over the stereochemical outcome?
A2: Achieving high diastereoselectivity is a significant challenge in spirocycle synthesis.[5] The spatial arrangement of the newly formed stereocenters is influenced by several factors:
-
Solvent Effects: The polarity of the solvent can dramatically influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[5]
-
Solution: Experiment with a range of solvents with varying polarities. A systematic screening can help you identify the optimal solvent for your specific reaction.
-
-
Catalyst Control: In catalyzed reactions, the chiral environment provided by the catalyst-ligand complex is paramount in dictating the stereochemical outcome.
-
Solution: For enantioselective constructions, organocatalytic strategies using chiral secondary amine catalysts have proven effective.[6][7] The use of an electron-deficient difluoro-substituted secondary amine catalyst, for example, has been successful in the enantioselective synthesis of spiro[2.3]hexanes.[6][7]
-
The following diagram illustrates a general workflow for troubleshooting poor diastereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Q3: I am observing significant side reactions, such as ring-opening of the cyclopropane or cyclobutane precursors. How can I minimize these?
A3: The high ring strain of the cyclopropane and cyclobutane moieties in spiro[2.3]hexane precursors makes them susceptible to undesired ring-opening reactions.[3][8]
-
Lewis Acid Promoted Ring Expansion: Lewis acids can promote the rearrangement of 1-oxaspiro[2.3]hexanes to cyclopentanones, driven by the release of ring strain.[3]
-
Solution: If your reaction involves Lewis acids, consider using milder conditions, lower temperatures, or a less reactive Lewis acid. In some cases, avoiding Lewis acids altogether in favor of alternative activation methods may be necessary.
-
-
Nucleophilic Attack: Nucleophiles can also induce ring-opening of strained rings.
-
Solution: Carefully control the nucleophilicity of your reagents. If a strong nucleophile is required for the desired transformation, consider protecting the strained ring system or performing the reaction at a lower temperature to minimize side reactions.
-
The table below summarizes common side reactions and potential mitigation strategies:
| Side Reaction | Probable Cause | Suggested Mitigation Strategy |
| Ring-opening of cyclopropane | Strong acids, high temperatures | Use milder reaction conditions, consider alternative synthetic routes that avoid harsh acidic conditions. |
| Rearrangement to cyclopentanone | Lewis acid catalysis | Use a less reactive Lewis acid, lower the reaction temperature, or explore non-Lewis acid catalyzed pathways.[3] |
| Oligomerization/Polymerization | High concentration of reactive intermediates | Use high dilution conditions, or add reagents slowly to control the concentration of reactive species. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis and handling of spiro[2.3]hexanes.
Q1: What are the most effective modern strategies for constructing the spiro[2.3]hexane core while managing ring strain?
A1: Several innovative strategies have been developed to address the challenge of ring strain in spiro[2.3]hexane synthesis:
-
Organocatalytic Cascade Reactions: A highly effective approach involves a Michael addition followed by a ring expansion of methylenecyclopropanes and subsequent nucleophilic attack of an enamine.[6][7] This method allows for the enantioselective construction of the spiro[2.3]hexane skeleton under mild, metal-free conditions.[6][7]
-
Photochemical Synthesis: Visible-light-induced synthesis offers a green and additive-free approach.[9][10] This method can construct spirocyclic scaffolds from alkenes with low reactivity under mild conditions, showing good functional group tolerance and scalability.[9][10]
-
Palladium-Catalyzed Cycloadditions: Transition metal catalysis, particularly with palladium, enables various cycloaddition strategies. For instance, a palladium-catalyzed [3+2] spiroannulation of cyclopropenones with cyclic 1,3-diketones can construct complex spiro-molecules with adjacent stereocenters.[11]
-
Ring Expansion Strategies: Ring expansion of a cyclopropane to a cyclobutane can be a favorable process, driven by the release of ring strain.[3] This has been effectively used in the synthesis of natural products.[3]
The following diagram illustrates a conceptual overview of these synthetic strategies:
Caption: Key synthetic strategies for spiro[2.3]hexane construction.
Q2: Are there any "green" or more environmentally friendly approaches to synthesizing spiro[2.3]hexanes?
A2: Yes, the development of sustainable synthetic methods is an active area of research. A notable example is the photoinduced synthesis of functionalized spiro[2.3]hexanes, which avoids the use of harmful and toxic reagents.[9][10] This approach utilizes visible-light irradiation and can be performed without any additives, presenting a greener alternative to traditional methods that may rely on heavy metals or harsh reagents.[9][10]
Q3: How does the functionalization of the spiro[2.3]hexane core affect its stability and reactivity?
A3: The introduction of functional groups can have a profound impact on the properties of the spiro[2.3]hexane system. Electron-withdrawing groups can influence the electronic character of the strained rings, potentially altering their reactivity towards nucleophiles or electrophiles. The position of the functional group is also crucial. For instance, functionalization at the spiro-carbon versus on one of the rings will have different stereoelectronic consequences. The stability of functionalized spiro[2.3]hexanes should always be assessed on a case-by-case basis, as substituents can either stabilize or destabilize the strained core.
Q4: What are the key considerations for the purification of spiro[2.3]hexane derivatives?
A4: The purification of spiro[2.3]hexane derivatives requires careful consideration of their potential instability.
-
Chromatography: Standard silica gel chromatography is often employed. However, the acidic nature of silica gel can sometimes lead to decomposition of acid-sensitive compounds. In such cases, using neutralized silica gel or an alternative stationary phase like alumina is recommended.
-
Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method. However, care must be taken to avoid high temperatures that could induce thermal rearrangement or decomposition.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material. A careful screening of solvents is necessary to find a suitable system.
It is always advisable to handle purified spiro[2.3]hexane derivatives with care, storing them at low temperatures and under an inert atmosphere if they are found to be sensitive to air or moisture.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ring strain - Wikipedia [en.wikipedia.org]
- 9. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective palladium-catalyzed C(sp2)–C(sp2) σ bond activation of cyclopropenones by merging desymmetrization and (3 + 2) spiroannulation with cyclic 1,3-diketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Spiro[2.3]hexan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for the X-ray crystallographic analysis of spiro[2.3]hexan-4-one derivatives. As a class of compounds with significant synthetic and medicinal interest, understanding their precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1] This document moves beyond a simple recitation of protocols to offer field-proven insights into the nuances of crystallizing and analyzing these unique molecular architectures, which are characterized by the fusion of cyclopropane and cyclobutanone rings.
The inherent ring strain in spiro[2.3]hexane systems can present unique challenges in obtaining high-quality single crystals suitable for X-ray diffraction.[2][3] Furthermore, the conformational rigidity and potential for polymorphism necessitate a carefully considered approach to crystallization and data analysis. This guide will compare and contrast various techniques, providing the underlying rationale for experimental choices to empower researchers in their structural elucidation endeavors.
I. The Strategic Imperative of Crystallization: A Comparative Overview
The bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[4][5] For novel this compound derivatives, where physicochemical properties may be unknown, a multi-pronged screening approach is advised. The choice of crystallization method is dictated by the compound's solubility, stability, and the quantity of material available.
Classical Crystallization Techniques: The First Line of Attack
These well-established methods remain the cornerstone of crystallization screening due to their simplicity and efficacy for a wide range of small organic molecules.[6]
-
Slow Evaporation: This is often the simplest and most successful initial approach. A near-saturated solution of the this compound derivative is prepared in a suitable solvent and allowed to evaporate slowly in a loosely capped vial. The key to this method is the careful selection of the solvent system. For a relatively non-polar molecule like this compound, a range of solvents with varying polarities and boiling points should be screened.
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[7] A concentrated solution of the sample is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile precipitant (anti-solvent). The slow diffusion of the anti-solvent vapor into the sample solution gradually reduces the solubility of the this compound derivative, promoting slow crystal growth.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution. This technique can be very effective for producing large, well-formed crystals.
Advanced Crystallization Strategies for Challenging Targets
When classical methods fail to yield suitable crystals, more advanced techniques can be employed. These are particularly relevant for compounds that are oils at room temperature, exhibit conformational flexibility, or are only available in minute quantities.
-
Microbatch Under-Oil Crystallization: This high-throughput method allows for the screening of numerous crystallization conditions using minimal sample.[4][5][8] Nanodroplets of the sample solution are dispensed under a layer of inert oil, which controls the rate of solvent evaporation.
-
Crystalline Sponge Method: This innovative technique allows for the structural determination of a guest molecule without the need to crystallize the guest itself.[4][5] A porous metal-organic framework (MOF) acts as a "crystalline sponge," absorbing the guest molecule into its ordered pores. The structure of the guest can then be determined by analyzing the diffraction data of the guest-loaded MOF. This is an excellent option for liquid or oily this compound derivatives.
Table 1: Comparison of Crystallization Techniques for this compound Derivatives
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent to induce supersaturation. | Simple, requires minimal specialized equipment. | Can lead to rapid crystallization and poor crystal quality if not controlled. | Initial screening with sufficient material (>10 mg). |
| Vapor Diffusion | Slow introduction of an anti-solvent via the vapor phase. | Excellent for small sample quantities (mg scale), good control over crystal growth.[7] | Requires careful selection of solvent/anti-solvent pairs. | Compounds that are sparingly soluble or available in limited amounts. |
| Solvent Layering | Controlled mixing of a solvent and anti-solvent at an interface. | Can produce large, high-quality crystals. | Can be technically challenging to set up without disturbing the layers. | Compounds that are sensitive to rapid changes in solvent composition. |
| Microbatch Under-Oil | Controlled evaporation from nanodroplets under an inert oil. | High-throughput, requires very small sample amounts (µg scale).[8] | Requires specialized robotic equipment. | Comprehensive screening of crystallization conditions. |
| Crystalline Sponge | Encapsulation and ordering of the analyte within a porous host crystal.[4][5] | Enables structure determination of liquids or non-crystallizable compounds. | Requires a suitable and available crystalline sponge material. | Oily or intractable this compound derivatives. |
II. Experimental Workflow: From Crystal to Structure
The following section outlines a detailed, self-validating protocol for the single-crystal X-ray diffraction analysis of a this compound derivative.
Step-by-Step Experimental Protocol
-
Crystal Selection and Mounting:
-
Under a stereomicroscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for modern diffractometers is typically in the range of 0.1 to 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a cryoloop using a small amount of paratone-N or a similar cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations during data collection.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., a CMOS or CCD detector).
-
Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal system.
-
Based on the unit cell and crystal quality, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or dual-space recycling algorithms. This will provide an initial model of the molecular structure.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine the positions of hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
-
Refine the atomic displacement parameters (ADPs) anisotropically for all non-hydrogen atoms.
-
Assess the quality of the final refined model using metrics such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).
-
Visualizing the Workflow
Caption: A streamlined workflow for the X-ray crystallographic analysis of small molecules.
III. Case Study Insights: Structural Features of a Spiro[2.3]hexane Derivative
Table 2: Selected Crystallographic Data for 1,2-bis(spiro[2.3]hex-4-ene-4-yl)ethane [9]
| Parameter | Value |
| Formula | C14H18 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.234(2) |
| b (Å) | 5.012(1) |
| c (Å) | 13.568(3) |
| β (°) | 105.93(3) |
| Volume (ų) | 537.9(2) |
| R-factor (%) | 5.0 |
The analysis of this related structure highlights the puckered nature of the cyclobutane ring and the characteristic bond lengths of the cyclopropane moiety. For a this compound derivative, one would anticipate a similar strained geometry, with the carbonyl group influencing the electronic and conformational properties of the cyclobutanone ring.
IV. Concluding Remarks for the Practicing Scientist
The successful X-ray crystallographic analysis of this compound derivatives hinges on a systematic and informed approach to both crystallization and data analysis. While the inherent strain and unique stereochemistry of these molecules can pose challenges, the modern crystallographer has a diverse toolkit of classical and advanced techniques at their disposal. By carefully considering the physicochemical properties of the target compound and employing a multi-faceted screening strategy, high-quality single crystals can be obtained.
The subsequent diffraction experiment, when executed with precision, will yield a wealth of structural information that is invaluable for advancing our understanding of these fascinating molecules and their potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource to empower researchers in this endeavor, providing not just the "how" but also the "why" behind the critical steps in the journey from a powdered sample to a refined crystal structure.
V. References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. --INVALID-LINK--
-
Unknown. (n.d.). Crystallization of small molecules. --INVALID-LINK--
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. PubMed, 36897142. --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. --INVALID-LINK--
-
Unknown. (2006). Crystallisation Techniques. --INVALID-LINK--
-
Lukin, K. A., et al. (1990). Structure of 1,2-bis(spiro[2.3]hex-4-ene-4-yl)ethane. ResearchGate. --INVALID-LINK--
-
Lin, Q., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 136(33), 11684–11693. --INVALID-LINK--
-
Kampf, J. W., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. PubMed Central. --INVALID-LINK--
-
Kantardjieff, K. A., et al. (2001). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 78(10), 1377. --INVALID-LINK--
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. --INVALID-LINK--
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1788–1799. --INVALID-LINK--
-
Unknown. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... --INVALID-LINK--
-
ResearchGate. (n.d.). X-ray structure of spiro compound 7b. --INVALID-LINK--
-
PubChem. (n.d.). Spiro[2.3]hexane, 4-methylene-. --INVALID-LINK--
-
PubChem. (n.d.). Spirohexane. --INVALID-LINK--
-
Chang, C.-Y., et al. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters, 25(39), 7175–7180. --INVALID-LINK--
-
PubChem. (n.d.). Spiro(2.3)hexane-1-carboxylic Acid. --INVALID-LINK--
-
ResearchGate. (n.d.). X-ray structure showing atom numbering and thermal ellipsoids at 50% probability level. --INVALID-LINK--
-
Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6046–6054. --INVALID-LINK--
-
Wikipedia. (n.d.). X-ray spectroscopy. --INVALID-LINK--
-
Smolentsev, G., et al. (2024). X-Ray Absorption and Emission Spectroscopy in Pharmaceutical Applications: From Local Atomic Structure Elucidation to Protein-Metal Complex Analysis—A Review. MDPI. --INVALID-LINK--
-
International Atomic Energy Agency. (n.d.). X-ray spectometry (XRS), use of X-ray for material analysis. --INVALID-LINK--
-
Chapman, O. L. (1963). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry, 6(1), 165-176. --INVALID-LINK--
-
Wragg, R. T., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. ResearchGate. --INVALID-LINK--
-
Wragg, R. T., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PubMed Central. --INVALID-LINK--
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. --INVALID-LINK--
-
Lin, Q., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PubMed Central. --INVALID-LINK--
-
Lawrence Berkeley National Laboratory. (2009). X-Ray Data Booklet. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Advanced crystallisation methods for small organic molecules [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Spiro[2.3]hexan-4-one and Its Monocyclic Ketone Counterparts: A Guide for Researchers
In the landscape of synthetic chemistry and drug discovery, the nuanced differences between cyclic ketones can dictate the success of a synthetic route or the biological activity of a lead compound. This guide provides a detailed comparative analysis of the unique spirocyclic ketone, Spiro[2.3]hexan-4-one, against its more common monocyclic analogues: cyclobutanone, cyclopentanone, and cyclohexanone. By examining their structural, spectroscopic, and reactive properties, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their work.
Introduction: The Significance of Ring Strain and Spirocyclic Architecture
Cyclic ketones are fundamental building blocks in organic synthesis, with their reactivity being intricately linked to their ring size and the inherent strain within their structure. Ring strain, a combination of angle strain, torsional strain, and transannular strain, profoundly influences the physical and chemical properties of these molecules. Spirocyclic systems, such as this compound, introduce an additional layer of complexity and conformational rigidity by virtue of their shared spiro-carbon atom. This unique three-dimensional architecture is of particular interest in medicinal chemistry, where precise spatial arrangement of functional groups is paramount for effective drug-target interactions.[1][2]
This guide will delve into a comparative analysis, beginning with the fundamental physical and spectroscopic properties, moving to a detailed examination of their reactivity in key ketone reactions, and concluding with a look at their applications, particularly in the realm of medicinal chemistry.
Structural and Physical Properties: A Quantitative Comparison
The physical properties of cyclic ketones are a direct reflection of their molecular structure and the associated ring strain. The fusion of a cyclopropane and a cyclobutane ring in this compound results in a highly strained system, which is expected to influence its physical constants. Below is a comparative table summarizing the key physical properties of this compound and the selected monocyclic ketones.
| Property | This compound | Cyclobutanone | Cyclopentanone | Cyclohexanone |
| Molecular Formula | C₆H₈O[3] | C₄H₆O | C₅H₈O | C₆H₁₀O |
| Molar Mass ( g/mol ) | 96.13[3] | 70.09 | 84.12 | 98.14 |
| Boiling Point (°C) | 165-167 | 99 | 130.6 | 155.6 |
| Density (g/mL) | ~0.98 (estimated) | 0.955 | 0.951 | 0.948 |
| Ring Strain (kcal/mol) | High (qualitative) | ~26 | ~6 | ~0 |
The high ring strain in cyclobutane, and by extension in the cyclobutane moiety of this compound, is a dominant factor influencing its reactivity. This strain arises from the significant deviation of the internal bond angles from the ideal sp³ bond angle of 109.5°.
Spectroscopic Characterization: Unveiling Molecular Fingerprints
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of cyclic ketones. The position of the carbonyl (C=O) stretching frequency in the IR spectrum and the chemical shifts of the carbonyl carbon and α-protons in the ¹³C and ¹H NMR spectra, respectively, provide valuable information about the electronic environment and ring strain.
Infrared (IR) Spectroscopy:
The C=O stretching frequency in cyclic ketones is sensitive to ring size. As ring strain increases, the carbonyl stretching frequency shifts to a higher wavenumber. This is attributed to the increased s-character of the exocyclic C-C bonds of the carbonyl group to accommodate the strained ring, which in turn strengthens the C=O bond.
| Ketone | C=O Stretch (cm⁻¹) |
| This compound | ~1780 (estimated) |
| Cyclobutanone | ~1788 |
| Cyclopentanone | ~1745 |
| Cyclohexanone | ~1715 |
Note: The estimated value for this compound is based on the dominant influence of the four-membered ring.
¹³C NMR Spectroscopy:
The chemical shift of the carbonyl carbon is also influenced by ring strain, although the trend is less straightforward than in IR spectroscopy.
| Ketone | Carbonyl ¹³C Shift (ppm) |
| This compound | Not available |
| Cyclobutanone | ~208 |
| Cyclopentanone | ~219 |
| Cyclohexanone | ~212 |
The lack of readily available experimental spectroscopic data for this compound highlights an area for further research to fully characterize this intriguing molecule.
Comparative Reactivity: A Tale of Strain and Stereoelectronics
The reactivity of cyclic ketones is a fascinating interplay of ring strain, steric hindrance, and stereoelectronic effects. We will explore this through the lens of three fundamental reactions: Baeyer-Villiger oxidation, enolate formation, and aldol condensation.
Baeyer-Villiger Oxidation: Ring Strain as a Driving Force
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones.[4][5] The reaction proceeds via the migration of a carbon atom from the carbonyl carbon to an adjacent oxygen atom of a peroxy acid. The migratory aptitude of the carbon atom is a key factor, with more substituted and strained alkyl groups generally migrating preferentially.
The high ring strain in cyclobutanone and, presumably, in the cyclobutane ring of this compound, is expected to accelerate the Baeyer-Villiger oxidation due to the release of strain in the resulting lactone product.
Caption: Generalized mechanism of the Baeyer-Villiger oxidation of a cyclic ketone.
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone
-
Dissolve: Dissolve cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add Oxidant: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise at 0 °C.
-
React: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate), wash with a base (e.g., aqueous sodium bicarbonate) to remove the carboxylic acid byproduct, and then with brine.
-
Isolate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ε-caprolactone by distillation or column chromatography.
The expected order of reactivity in the Baeyer-Villiger oxidation is: This compound ≈ Cyclobutanone > Cyclopentanone > Cyclohexanone . This is primarily due to the significant release of ring strain upon formation of the corresponding lactone.
Enolate Formation and Aldol Condensation: The Impact of Acidity and Sterics
The formation of an enolate anion by deprotonation of an α-hydrogen is a cornerstone of carbonyl chemistry, enabling a wide array of carbon-carbon bond-forming reactions, including the aldol condensation.[6][7] The acidity of the α-protons and the stability of the resulting enolate are influenced by the ring size and conformation.
Caption: General scheme for the formation of an enolate from a cyclic ketone.
The acidity of the α-protons in cyclic ketones generally increases with increasing ring strain. This is because the hybridization of the α-carbon in the enolate is sp², which prefers a bond angle of 120°. In smaller, more strained rings, the internal angles are already closer to this value, making the transition to the enolate more favorable.
Experimental Protocol: Aldol Condensation of Cyclopentanone
-
Prepare Base: In a round-bottom flask, prepare a solution of sodium hydroxide in ethanol and water.
-
Add Ketone: Add cyclopentanone to the basic solution.
-
Add Aldehyde: Slowly add an aldehyde (e.g., benzaldehyde) to the reaction mixture.
-
React: Stir the mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate.
-
Isolate: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purify: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
The increased acidity of the α-protons in the more strained ketones suggests a higher rate of enolate formation. Consequently, the expected order of reactivity in base-catalyzed aldol condensations is: This compound ≈ Cyclobutanone > Cyclopentanone > Cyclohexanone .
Applications in Medicinal Chemistry: The Spirocyclic Advantage
The rigid, three-dimensional structure of spirocycles makes them highly attractive scaffolds in drug design.[8] The spiro[2.3]hexane framework, in particular, has been explored for its potential to mimic or replace other cyclic systems in bioactive molecules, offering a novel way to explore chemical space and improve pharmacokinetic properties.[1]
The introduction of a spirocyclic moiety can lead to:
-
Improved Target Affinity and Selectivity: The well-defined orientation of substituents on a spirocyclic core can lead to more precise and stronger interactions with a biological target.
-
Enhanced Physicochemical Properties: Spirocycles can be used to modulate properties such as solubility and metabolic stability.[9]
-
Novel Intellectual Property: The use of unique spirocyclic scaffolds can provide a pathway to new chemical entities with strong patent protection.
While specific drugs containing the this compound core are not yet on the market, the broader class of spiro[2.3]hexane derivatives is an active area of research in medicinal chemistry, with applications in the development of inhibitors for various enzymes and receptors.[10]
Conclusion: A Strained Ring with High Potential
This compound presents a fascinating case study in the interplay of ring strain and chemical reactivity. Its unique spirocyclic structure, combining the high strain of both cyclopropane and cyclobutane rings, sets it apart from its monocyclic counterparts. This inherent strain is predicted to significantly enhance its reactivity in reactions such as the Baeyer-Villiger oxidation and aldol condensation.
While a lack of comprehensive experimental data for this compound currently limits a complete quantitative comparison, the principles of physical organic chemistry provide a strong basis for predicting its behavior. The insights provided in this guide are intended to stimulate further research into this and other strained spirocyclic systems, which hold considerable promise for the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - this compound (C6H8O) [pubchemlite.lcsb.uni.lu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Validation of the Absolute Configuration of Chiral Spiro[2.3]hexan-4-one
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, particularly those with complex stereochemistry like spiro[2.3]hexan-4-one, present a significant analytical challenge. The spirocyclic nature of this ketone introduces axial chirality, which can be difficult to assign unequivocally.[1] This guide provides an in-depth comparison of the primary analytical techniques for validating the absolute configuration of this compound, offering a roadmap for researchers, scientists, and drug development professionals to navigate this complex task. We will delve into the principles and practical applications of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the definitive method of single-crystal X-ray crystallography.
The Challenge: Stereochemistry of this compound
This compound possesses a unique strained ring system that is of growing interest in medicinal chemistry due to its novel three-dimensional architecture.[2] The spiro atom, a quaternary carbon shared by the cyclopropane and cyclobutanone rings, is the source of its chirality.[1] The synthesis of enantiomerically pure spiro[2.3]hexane derivatives is an active area of research, making the reliable determination of their absolute configuration paramount.[3][4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the absolute configuration of a chiral molecule is often dictated by the physical properties of the sample, the available instrumentation, and the desired level of confidence in the assignment. Here, we compare the three most powerful methods: VCD, ECD, and X-ray crystallography.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] | Solution (approx. 20 mg/mL in a suitable solvent like CDCl₃).[7] | Non-destructive, applicable to a wide range of molecules (even those without a UV chromophore), provides rich structural information.[6][8] | Requires quantum chemical calculations for interpretation, spectra can be complex to analyze.[9] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule in solution.[10][11] | Solution (micromolar concentrations), requires a chromophore near the stereocenter. | High sensitivity, requires less sample than VCD. | Limited to molecules with suitable chromophores, can be sensitive to conformational changes.[11] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal, providing a precise three-dimensional map of the electron density.[12][13] | High-quality single crystal. | Unambiguous determination of absolute configuration (the "gold standard").[12][13][14] | Growth of suitable crystals can be a major bottleneck, not applicable to oils or amorphous solids.[9][15] |
Experimental Workflow for Absolute Configuration Determination
The following diagram illustrates a typical workflow for determining the absolute configuration of a chiral molecule like this compound, from synthesis to final validation.
Caption: Workflow for absolute configuration determination.
In-Depth Methodologies
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a powerful technique for determining the absolute configuration of molecules in solution, especially when crystallization is not feasible.[7][8] The method relies on the comparison of the experimental VCD spectrum with the theoretically predicted spectrum for a known enantiomer.[5][6]
-
Sample Preparation: Dissolve approximately 10-20 mg of the enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.[6][7]
-
Data Acquisition:
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Typically, data is collected for several hours to achieve an adequate signal-to-noise ratio.[7]
-
-
Computational Modeling:
-
Perform a conformational search of the this compound molecule using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[10]
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.[16]
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer).
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is assigned as (R).
-
If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (S).[6]
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a highly sensitive chiroptical technique that can be used to determine the absolute configuration of molecules containing a chromophore.[10][11] The carbonyl group in this compound serves as a chromophore, making it amenable to ECD analysis.
-
Sample Preparation: Prepare a dilute solution of the enantiomerically enriched this compound in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration in the micromolar range.
-
Data Acquisition:
-
Record the ECD and UV-Vis spectra using a circular dichroism spectrometer.
-
Scan a wavelength range that covers the electronic transitions of the carbonyl chromophore (e.g., 200-400 nm).
-
-
Computational Modeling:
-
Spectral Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectrum.
-
The assignment of the absolute configuration is based on the agreement between the signs of the Cotton effects in the experimental and calculated spectra.[10]
-
Comparative Logic of Analytical Methods
The selection of the most appropriate technique depends on a logical assessment of the sample's properties and the desired outcome.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of the absolute configuration of chiral molecules like this compound is a multifaceted challenge that requires a strategic approach. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals is a significant limitation.[9][15] Vibrational Circular Dichroism and Electronic Circular Dichroism have emerged as powerful and reliable solution-state techniques that, when coupled with quantum chemical calculations, provide a high degree of confidence in the assignment of absolute configuration.[5][7][10] For researchers in drug discovery and development, a comprehensive understanding of these techniques and their appropriate application is essential for advancing chiral molecules from the laboratory to the clinic.
References
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 8. spark904.nl [spark904.nl]
- 9. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 12. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Absolute Configurations of Spiroiminodihydantoin and Allantoin Stereoisomers: Comparison of Computed and Measured Electronic Circular Dichroism Spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Spiro[2.3]hexan-4-one Derivatives
Introduction: The Spiro[2.3]hexan-4-one Scaffold - A New Dimension in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and unique pharmacological profiles is perpetual. The this compound core, characterized by the fusion of a cyclopropane and a cyclobutanone ring through a single spiro-atom, represents a compelling, yet underexplored, structural motif.[1][2][3][4] Its inherent rigidity and three-dimensionality distinguish it from the predominantly "flat" aromatic systems that have historically dominated drug discovery, offering the potential to engage with biological targets in novel ways and improve properties like solubility and metabolic stability.[5]
Spirocyclic systems are increasingly prevalent in approved drugs and natural products, demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[5][6][7][8][9][10] This guide provides a framework for the initial biological screening of novel this compound derivatives, focusing on three key therapeutic areas: oncology, infectious diseases, and inflammation. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and offer guidance on data interpretation and presentation, empowering researchers to effectively evaluate the therapeutic potential of this promising class of compounds.
Part 1: Anticancer Activity - Cytotoxicity Profiling
The evaluation of a novel compound's effect on cancer cell viability is a cornerstone of oncology drug discovery.[11][12][13] The primary goal is to identify derivatives that selectively induce cell death in cancerous cells while sparing normal, healthy cells. The MTT assay is a robust, widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation.[14][15]
Causality Behind the Method: The MTT Assay
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[16] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[12][14][16] The resulting insoluble formazan is then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[17] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing the cytotoxic potency of different compounds.[11][12]
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[17]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (vehicle control, e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16][17]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
Summarize the results in a table to easily compare the potency of different derivatives across various cell lines.
| Compound ID | Derivative Substitution | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (SI) vs. MCF-7 |
| SH-001 | Unsubstituted | 45.2 | 58.1 | >100 | >2.2 |
| SH-002 | 5,5-diethyl | 15.8 | 22.4 | 89.5 | 5.7 |
| SH-003 | 6-methyl | 78.9 | >100 | >100 | >1.2 |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 5.4 | 6.8 |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable. |
Part 2: Antimicrobial Activity - Determining Minimum Inhibitory Concentration (MIC)
With the rise of antimicrobial resistance, there is an urgent need for new chemical entities with antibacterial properties.[19][20] Spiro compounds have demonstrated promising antimicrobial activity, making this a critical screening area for novel derivatives.[7][21] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]
Causality Behind the Method: Broth Microdilution
This method provides a quantitative measure of a compound's potency. By exposing a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a liquid growth medium, we can precisely identify the concentration at which bacterial growth is inhibited.[22] This is typically assessed by observing the turbidity of the broth after an incubation period. The absence of visible growth (turbidity) in a well indicates that the compound concentration is sufficient to inhibit the bacteria.[24] This method is highly reproducible and amenable to a 96-well plate format for higher throughput screening.
Experimental Workflow: MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[25]
-
This compound derivatives dissolved in DMSO
-
Sterile 96-well U-bottom plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)[22]
Procedure:
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL. This dilutes the compound to its final test concentration and the inoculum to ~5 x 10^5 CFU/mL.[22]
-
Controls: Include a sterility control (100 µL of uninoculated MHB) and a growth control (50 µL MHB + 50 µL inoculum).
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours.[22]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth compared to the growth control.[22]
Data Presentation: Comparative Antimicrobial Potency
| Compound ID | Derivative Substitution | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| SH-001 | Unsubstituted | 128 | >256 |
| SH-002 | 5,5-diethyl | 32 | 128 |
| SH-003 | 6-methyl | 256 | >256 |
| Gentamicin | Positive Control | 1 | 2 |
Part 3: Anti-inflammatory Activity - COX Enzyme Inhibition
Chronic inflammation is implicated in numerous diseases. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins.[26] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory agents.
Causality Behind the Method: COX Inhibitor Screening
Screening for COX inhibition allows for the direct assessment of a compound's potential anti-inflammatory mechanism.[26] Commercially available kits provide a reliable and high-throughput method to measure this activity.[27][28] These assays typically measure the peroxidase activity of the COX enzyme. In this reaction, the peroxidase component of COX catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, producing a colored product that can be measured colorimetrically.[29] An inhibitor will reduce the rate of this color development. By running the assay with both COX-1 and COX-2 enzymes, one can determine both the potency (IC50) and the isoform selectivity of the test compounds.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for a colorimetric COX inhibitor screening assay.
Detailed Protocol: Colorimetric COX Inhibitor Screening Assay
(This protocol is adapted from commercially available kits, e.g., Cayman Chemical Item No. 760111)[29]
Materials:
-
COX Inhibitor Screening Assay Kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid, and TMPD)
-
This compound derivatives dissolved in DMSO
-
96-well plate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Reaction Setup: In separate wells for COX-1 and COX-2, add the following in order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of the test compound dilution (or DMSO for 100% activity control)
-
10 µL of COX-1 or COX-2 enzyme
-
-
Pre-incubation: Shake the plate for a few seconds and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to measure the rate of TMPD oxidation.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus compound concentration to determine the IC50 for both COX-1 and COX-2.
Data Presentation: COX Inhibition and Selectivity
| Compound ID | Derivative Substitution | IC50 (µM) for COX-1 | IC50 (µM) for COX-2 | COX-2 Selectivity Index (SI) |
| SH-001 | Unsubstituted | >100 | >100 | - |
| SH-002 | 5,5-diethyl | 85.3 | 12.1 | 7.0 |
| SH-003 | 6-methyl | >100 | 95.7 | - |
| Celecoxib | Positive Control | 15.0 | 0.08 | 187.5 |
| COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2. |
Conclusion and Future Directions
This guide outlines a foundational screening cascade for evaluating the biological potential of novel this compound derivatives. The assays described—MTT for cytotoxicity, broth microdilution for antimicrobial activity, and COX inhibition for anti-inflammatory potential—provide robust, quantitative data to facilitate initial structure-activity relationship (SAR) studies and identify promising lead compounds.
Positive hits from this primary screening should be subjected to further investigation. This includes secondary screening against broader panels of cancer cell lines or microbial strains, validation in orthogonal assays (e.g., apoptosis assays for anticancer hits), and in-depth mechanistic studies to elucidate the specific molecular targets. The unique three-dimensional structure of the this compound scaffold holds significant promise for the development of a new generation of therapeutic agents.
References
- 1. This compound, 5,5-diethyl- | C10H16O | CID 534343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 5,5-diethyl-6-methyl- | C11H18O | CID 550247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H8O) [pubchemlite.lcsb.uni.lu]
- 4. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. scielo.br [scielo.br]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds [mdpi.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 27. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Bridging Theory and Experiment: A Comparative Guide to Spiro[2.3]hexan-4-one
In the landscape of modern drug discovery and materials science, the nuanced interplay between computational modeling and experimental validation is paramount. This guide offers a deep dive into the comparative analysis of Spiro[2.3]hexan-4-one, a strained bicyclic ketone with significant synthetic and theoretical interest. We will explore the convergence and divergence of theoretical predictions and experimental findings, providing researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this unique molecular scaffold.
The inherent ring strain and distinct three-dimensional architecture of spirocycles like this compound make them attractive motifs in medicinal chemistry.[1] However, these same features present challenges for both accurate computational prediction and unambiguous experimental characterization. This guide will navigate these complexities, offering insights into the causal relationships behind experimental choices and the validation of computational models.
The Molecular Architecture: An Overview
This compound is a bicyclic organic compound where a cyclopropane ring and a cyclobutanone ring are joined at a single carbon atom. This spirocyclic arrangement enforces a rigid, three-dimensional structure that is of considerable interest for the development of novel therapeutic agents.
Caption: Molecular graph of this compound.
Experimental Synthesis and Characterization: A Methodical Approach
The synthesis of this compound can be achieved through various synthetic routes, often involving cyclopropanation of a cyclobutanone precursor or rearrangement of a suitable bicyclic system. A prevalent method involves the reaction of a cyclobutylidene-containing substrate with a carbene or carbenoid species.
Experimental Protocol: Synthesis of this compound
A representative synthetic procedure is outlined below. The choice of reagents and reaction conditions is critical to overcoming the activation barriers associated with the formation of strained ring systems.
Caption: A generalized workflow for the synthesis of this compound.
Upon successful synthesis, a rigorous characterization is essential to confirm the structure and purity of the compound. This typically involves a suite of spectroscopic techniques.
Spectroscopic Interrogation: Unveiling the Structure
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretch of the cyclobutanone ring. Due to the ring strain, this peak is anticipated to appear at a higher frequency (typically 1780-1750 cm⁻¹) compared to a less strained ketone. Additionally, absorptions corresponding to C-H stretching and bending in the cyclopropyl and cyclobutyl rings would be present.
Computational Modeling: A Theoretical Lens
Computational chemistry provides a powerful avenue for predicting the structural and spectroscopic properties of molecules like this compound.[3] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for systems of this size.
Computational Protocol: DFT Calculations
A standard computational approach for modeling this compound is detailed below. The choice of the functional and basis set is crucial for obtaining results that correlate well with experimental data.
References
- 1. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
Unlocking Skeletal Diversity: A Comparative Guide to the Reactivity of Spiro[2.3]hexanes and Spiro[3.3]heptanes
For researchers, synthetic chemists, and professionals in drug development, the quest for novel molecular scaffolds that can access unique chemical space is perpetual. Spirocycles, with their inherent three-dimensionality, have emerged as powerful motifs in this pursuit. Among them, the strained small-ring systems of spiro[2.3]hexanes and the more flexible spiro[3.3]heptanes offer distinct reactivity profiles that can be strategically exploited. This guide provides an in-depth, objective comparison of their chemical behavior, supported by experimental insights, to aid in the rational design of synthetic pathways and the development of new chemical entities.
The fundamental difference between spiro[2.3]hexanes and spiro[3.3]heptanes lies in their skeletal architecture and, consequently, their inherent ring strain. The spiro[2.3]hexane framework, featuring a cyclopropane ring fused to a cyclobutane ring, possesses significantly higher ring strain compared to the spiro[3.3]heptane system, which is composed of two fused cyclobutane rings. This difference in strain energy is the primary determinant of their distinct chemical reactivity, making spiro[2.3]hexanes more prone to reactions that release this strain.
At a Glance: Key Reactivity Differences
| Feature | Spiro[2.3]hexanes | Spiro[3.3]heptanes |
| Dominant Driving Force | High ring strain release | Moderate ring strain release |
| Predominant Reaction Type | Ring-opening, rearrangements | Rearrangements, cycloadditions |
| Reactivity Trend | Generally more reactive | Generally less reactive |
| Key Transformations | Facile ring expansion to 5-membered rings | Semipinacol-type rearrangements |
| Synthetic Utility | Access to cyclopentane derivatives | Construction of functionalized spiro[3.3]heptane core |
Diving Deeper: Comparative Reactivity Studies
Ring-Opening and Rearrangement Reactions: A Tale of Two Strains
The higher ring strain of spiro[2.3]hexanes makes them particularly susceptible to ring-opening and rearrangement reactions, often under milder conditions than their spiro[3.3]heptane counterparts. A classic example is the Lewis acid-promoted rearrangement of 1-oxaspiro[2.3]hexanes.
The significant strain release associated with the opening of the cyclopropane ring drives this transformation, providing a facile route to functionalized cyclopentanones. In contrast, while spiro[3.3]heptane systems can undergo rearrangements, these often require more forcing conditions or specific substrate pre-functionalization to proceed efficiently. A notable reaction of the spiro[3.3]heptane system is the acid-mediated semipinacol rearrangement of 1-cyclopropylcyclobutanols to afford spiro[3.3]heptan-1-ones. This reaction is driven by the expansion of the cyclobutane ring and the formation of a more stable carbocation.
Cycloaddition Reactions: The Impact of Alkene Geometry
The reactivity of unsaturated derivatives of these spirocycles in cycloaddition reactions further highlights their differences. Spiro[2.3]hex-1-ene, a highly strained and non-planar alkene, exhibits remarkable reactivity in photoclick chemistry. Its unique geometry, a consequence of the spiro-fused cyclopropane and cyclobutane rings, reduces steric hindrance in the transition state, leading to exceptionally fast reaction kinetics. This makes it a valuable tool for bioorthogonal labeling.
In contrast, while methylenecyclobutane, a key precursor for spiro[3.3]heptane synthesis via [2+2] cycloadditions, is a reactive alkene, it does not possess the same degree of strain-induced reactivity as spiro[2.3]hex-1-ene. The planarity of the double bond in methylenecyclobutane leads to more conventional cycloaddition behavior.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these reactivity differences, the following are representative experimental protocols for key transformations of each spirocycle.
Protocol 1: Lewis Acid-Catalyzed Rearrangement of 1-Oxaspiro[2.3]hexane
This protocol describes the conversion of a 1-oxaspiro[2.3]hexane derivative to a cyclopentanone, a reaction driven by the high ring strain of the spiro[2.3]hexane system.
Materials:
-
1-Oxaspiro[2.3]hexane derivative (1.0 eq)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (0.1 - 1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-oxaspiro[2.3]hexane derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add BF3·OEt2 dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyclopentanone.
Protocol 2: Synthesis of a Spiro[3.3]heptan-1-one via Semipinacol Rearrangement
This protocol illustrates the synthesis of a spiro[3.3]heptanone from a 1-cyclopropylcyclobutanol, a transformation characteristic of the spiro[3.3]heptane system's reactivity.
Materials:
-
1-Cyclopropylcyclobutanol (1.0 eq)
-
Concentrated sulfuric acid (H2SO4) (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-cyclopropylcyclobutanol in diethyl ether.
-
Add a catalytic amount of concentrated H2SO4 to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel column chromatography to yield the spiro[3.3]heptan-1-one.
Conclusion: Harnessing Strain for Synthetic Innovation
The comparative reactivity of spiro[2.3]hexanes and spiro[3.3]heptanes offers a rich landscape for synthetic exploration. The high ring strain of spiro[2.3]hexanes makes them ideal precursors for cyclopentane-containing structures through facile ring-opening and rearrangement reactions. In contrast, the more moderate strain of spiro[3.3]heptanes allows for the construction and functionalization of the spirocyclic core itself, providing access to rigid, three-dimensional scaffolds.
For drug development professionals, understanding these nuances is critical. The choice between these two spirocycles can significantly impact the synthetic accessibility of target molecules and the exploration of chemical space. As bioisosteres, their distinct geometries and reactivity profiles can be leveraged to fine-tune the pharmacological properties of lead compounds. By appreciating the interplay of ring strain and reactivity, researchers can strategically employ these valuable building blocks to accelerate the discovery and development of new medicines.
A Comparative Guide to the Thermal Stability and Decomposition Pathways of Spiro[2.3]hexane Compounds
This guide provides an in-depth analysis of the thermal stability and decomposition mechanisms of spiro[2.3]hexane, a unique structural motif of increasing interest in medicinal and materials chemistry.[1][2] By virtue of its fused cyclopropane and cyclobutane rings, the spiro[2.3]hexane framework possesses significant inherent ring strain, which dictates its reactivity and thermal lability. This document compares its behavior to related strained systems, outlines key decomposition pathways, and provides detailed protocols for experimental and computational investigation.
The Foundation of Reactivity: Understanding Ring Strain
The thermal behavior of spiro[2.3]hexane is fundamentally governed by the potential energy stored in its strained ring system. The fusion of a cyclopropane and a cyclobutane ring at a single carbon center creates substantial angle and torsional strain. To contextualize this, a comparison of the strain energies of spiro[2.3]hexane and its constituent rings, alongside its more strained homolog spiropentane, is instructive.
The strain energy of spiro[2.3]hexane is approximately the sum of its constituent cyclopropane and cyclobutane rings.[3] However, the strain in spiropentane is significantly greater than the sum of two cyclopropane rings, a result of the extreme bond angle distortion at the central quaternary carbon.[3] This stored energy provides the thermodynamic driving force for thermal rearrangements and decompositions that lead to more stable, less strained structures.
Table 1: Comparative Strain Energies of Spiroalkanes and Constituent Rings
| Compound | Structure | Strain Energy (kcal/mol) | Source(s) |
| Cyclopropane | C₃H₆ | 27.4 | [3] |
| Cyclobutane | C₄H₈ | 26.8 | [3] |
| Spiro[2.2]pentane | C₅H₈ | 62.9 | [3] |
| Spiro[2.3]hexane | C₆H₁₀ | ~54.9 | [3] |
Principal Thermal Decomposition Pathways of Spiro[2.3]hexane
While direct experimental studies on the thermal decomposition of the parent spiro[2.3]hexane are limited, its reaction pathways can be predicted based on the well-documented behavior of related strained hydrocarbons, particularly spiropentane and substituted bicyclic systems.[4][5] The initial step in the thermolysis is invariably the homolytic cleavage of the weakest carbon-carbon bond to form a diradical intermediate, which can then proceed through several competing pathways.
Pathway A: Ring Expansion via Cyclopropane Opening
This pathway is initiated by the cleavage of a C-C bond within the more strained cyclopropane ring. The resulting diradical can rearrange to form vinylcyclobutane, a common transformation for cyclopropylcarbinyl radicals.
Pathway B: Rearrangement via Cyclobutane Opening
Alternatively, cleavage of a bond in the cyclobutane ring can occur. This leads to a different diradical intermediate that can subsequently rearrange, potentially leading to the formation of methylenecyclopentane. This is analogous to rearrangements seen in other bicyclic systems where a four-membered ring opens.[4]
Pathway C: Fragmentation
At sufficiently high temperatures, the diradical intermediates can undergo fragmentation into smaller, stable molecules. Drawing a parallel with spiropentane, which fragments into ethene and propadiene, spiro[2.3]hexane could plausibly decompose into ethene and methylenecyclopropane or other C₂ and C₄ fragments.[5]
References
- 1. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Spiropentane - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Bioisosteric Potential of the Spiro[2.3]hexane Scaffold in Drug Design
In the relentless pursuit of novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug discovery.[1][2] This "escape from flatland" has spurred the exploration of three-dimensional, saturated scaffolds that can offer improved physicochemical properties and unlock new intellectual property space.[3][4] Among these, the spiro[2.3]hexane motif has emerged as a compelling, yet underexplored, scaffold with significant bioisosteric potential.[5][6] This guide provides an in-depth, objective comparison of the spiro[2.3]hexane scaffold against established bioisosteres, supported by experimental insights and methodologies, to empower researchers in their drug design endeavors.
The Rationale for Rigid Scaffolds and Bioisosterism in Drug Design
Bioisosterism, a cornerstone of medicinal chemistry, involves the substitution of a functional group within a bioactive molecule with another group that retains similar biological activity while favorably modulating other properties.[7][8][9] The goal is to enhance drug-like characteristics such as solubility, metabolic stability, and cell permeability, or to mitigate off-target effects and toxicity.[2][10][11]
The incorporation of rigid, three-dimensional scaffolds like spirocycles offers several distinct advantages over more flexible or planar moieties:
-
Conformational Constraint: By locking the molecule into a more defined conformation, binding affinity to the target protein can be enhanced, and entropic penalties upon binding can be reduced.
-
Improved Physicochemical Properties: Saturated scaffolds generally exhibit lower lipophilicity (logP) and higher aqueous solubility compared to their aromatic counterparts, which can lead to improved pharmacokinetic profiles.[3]
-
Vectorial Orientation of Substituents: The rigid nature of spirocycles allows for precise, predictable positioning of substituents in three-dimensional space, facilitating optimal interactions with the target's binding pocket.[12][13]
-
Novel Chemical Space: The exploration of less conventional scaffolds like spiro[2.3]hexane opens up new avenues for intellectual property and can help overcome challenges associated with patent-protected chemical matter.[3]
The spiro[2.3]hexane scaffold, with its unique fusion of a cyclopropane and a cyclobutane ring, presents a fascinating case study in the application of these principles. Its inherent strain and distinct geometry set it apart from other common bioisosteres.
The Spiro[2.3]hexane Scaffold: A Unique Bioisostere
The spiro[2.3]hexane core is a compact, rigid, and three-dimensional structure that has garnered increasing attention as a potential bioisostere for a variety of common medicinal chemistry motifs, including phenyl rings and saturated heterocycles like piperidine.[3][14][15] Its distinct structural features translate into a unique set of physicochemical properties that can be leveraged in drug design.
Structural and Physicochemical Properties
The defining characteristic of the spiro[2.3]hexane scaffold is its high degree of sp³ hybridization and the inherent strain of its constituent rings. This strain influences its reactivity and conformational preferences, while the compact nature of the scaffold allows it to occupy a similar chemical space to larger, more flexible groups.
| Property | Spiro[2.3]hexane Derivative | Phenyl Derivative | Cyclopentyl Derivative | General Observations and Implications for Drug Design |
| Lipophilicity (Calculated logP) | Lower | Higher | Intermediate | The lower lipophilicity of spiro[2.3]hexane analogues can lead to improved aqueous solubility and reduced off-target toxicity. |
| Aqueous Solubility | Higher | Lower | Intermediate | Enhanced solubility is a key advantage for improving bioavailability and formulating drug candidates. |
| Metabolic Stability | Generally Higher | Often susceptible to oxidative metabolism | Variable | The absence of aromatic C-H bonds makes the spiro[2.3]hexane core less prone to metabolism by cytochrome P450 enzymes. |
| Fraction of sp³ Carbons (Fsp³) | High (1.0) | Low (0) | High (1.0) | A higher Fsp³ is often correlated with increased clinical success rates due to improved physicochemical properties.[5] |
| Molecular Shape | Compact, three-dimensional | Planar | Puckered, more flexible | The rigid, 3D shape of spiro[2.3]hexane allows for precise vectoral placement of substituents, potentially enhancing target selectivity. |
This table represents generalized trends observed in the literature. Actual values will vary depending on the specific substituents.
Bioisosteric Relationships
The versatility of the spiro[2.3]hexane scaffold allows it to serve as a bioisostere for several commonly employed functional groups in medicinal chemistry.
References
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ctppc.org [ctppc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of saturated bioisosteres in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
A Comparative Kinetic Guide to Reactions of Spiro[2.3]hexan-4-one: Harnessing Ring Strain for Synthetic Advantage
For the discerning researcher in organic synthesis and drug development, the choice of a chemical scaffold is a decision that dictates reaction pathways, efficiency, and the ultimate accessibility of a target molecule. Spirocyclic systems, particularly those incorporating small, strained rings, offer a unique three-dimensional architecture and a reservoir of potential energy that can be strategically released to drive chemical transformations. Among these, Spiro[2.3]hexan-4-one stands out as a fascinating building block, merging the inherent reactivity of a cyclobutanone with the additional strain of a spiro-fused cyclopropane ring.
This guide provides an in-depth kinetic comparison of this compound with other common cyclic ketones. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure, ring strain, and reaction kinetics. The protocols and analyses presented herein are designed as self-validating systems, providing a robust framework for predicting and optimizing reactions involving this potent synthetic intermediate.
The Basis for Comparison: Understanding Ring Strain as a Kinetic Driver
To contextualize the reactivity of this compound, we will compare it against a curated set of alternative cyclic ketones. The selection is based on systematically varying the degree of ring strain, which is a critical determinant of kinetic performance in many reactions.
-
This compound: The subject of our analysis, possessing significant strain from both the cyclobutane (~26 kcal/mol) and the spiro-fused cyclopropane (~27.5 kcal/mol) moieties.
-
Cyclobutanone: A less-strained analog that isolates the reactivity of the four-membered ring.
-
Cyclopentanone & Cyclohexanone: Common, relatively strain-free cyclic ketones that serve as baseline references for "typical" reactivity.
We will focus on two mechanistically distinct and synthetically relevant transformations where the influence of ring strain is particularly pronounced: Photochemical Norrish Type I Cleavage and Baeyer-Villiger Oxidation .
Reaction I: Photochemical Norrish Type I Cleavage
The Norrish Type I reaction is a hallmark of ketone photochemistry, involving the homolytic cleavage of an α-carbon-carbon bond upon UV excitation.[1] For cyclic ketones, this process generates a diradical intermediate, which can then undergo various secondary reactions. The efficiency and rate of this initial cleavage are profoundly influenced by the stability of the resulting diradical and, critically, the ground-state strain of the starting ketone.[2]
The cleavage of the bond adjacent to the carbonyl group releases ring strain, a thermodynamically favorable process. In highly strained systems, the activation energy barrier for this cleavage on the excited state potential energy surface is significantly lowered.[3]
Caption: Norrish Type I cleavage pathway for cyclic ketones.
Comparative Kinetic Data
Ultrafast transient absorption spectroscopy has provided remarkable insight into the timescales of these photochemical events. Studies on simple cyclic ketones reveal a clear trend: increased ring strain correlates directly with a faster rate of α-cleavage.[3]
| Compound | Ring Strain (Approx. kcal/mol) | α-Cleavage Timescale | Key Observation |
| This compound | High (> 50) | < 1 ps (Predicted) | The combined strain of two small rings is expected to make cleavage extremely rapid, likely faster than cyclobutanone. |
| Cyclobutanone | ~26 | ≤ 1 ps | The barrier to C-C fission is significantly reduced by ring strain, promoting direct, prompt cleavage.[3][4] |
| Cyclopentanone | ~6 | 7-9 ps | Moderate strain results in a slower cleavage rate compared to cyclobutanone.[3] |
| Cyclohexanone | ~0 | > 500 ps | In the absence of significant strain, α-cleavage is much slower, and other decay pathways (e.g., intersystem crossing) become more competitive.[3][4] |
Expertise in Action: The predictive power of this data is immense. For a synthetic route requiring the generation of a ketene intermediate from a ketone precursor under photolytic conditions, selecting this compound over cyclohexanone would result in a dramatically more efficient and faster reaction. The high quantum yield for cleavage in the strained system means fewer photons are "wasted" on non-productive decay pathways, leading to cleaner reactions and higher throughput.
Protocol: Kinetic Analysis via Ultrafast Transient Absorption Spectroscopy
This protocol describes a self-validating system for measuring the rate of α-cleavage. The use of a broadband probe allows for the simultaneous monitoring of reactant decay and product appearance, confirming the kinetic link between the two.
Caption: Experimental workflow for kinetic analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 mM) of the ketone in a spectroscopically transparent and inert solvent like cyclohexane. The solution is continuously flowed through a sample cell to ensure a fresh sample for each laser shot.
-
Photoexcitation (Pump): A femtosecond laser system generates an ultraviolet 'pump' pulse (e.g., at 266 nm) that excites the ketone from the S₀ to the S₁ state.[3]
-
Probing: A portion of the laser output is used to generate a broadband, 'white-light' continuum 'probe' pulse. This probe pulse is sent through a variable optical delay line, allowing its arrival time at the sample to be precisely controlled relative to the pump pulse.
-
Data Acquisition: The probe pulse passes through the excited sample volume. The change in absorbance (ΔA) is measured across the probe's spectrum as a function of the pump-probe time delay.
-
Kinetic Analysis:
-
Monitor the decay of the excited state absorption (ESA) signal, which is characteristic of the S₁ state of the ketone.
-
Simultaneously, monitor the rise of the absorption signal corresponding to the acyl radical intermediate.
-
Fit the kinetic data to an exponential function to extract the time constant (τ), which corresponds to the lifetime of the excited state and the rate of its conversion to the diradical (k = 1/τ).
-
Reaction II: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful synthetic tool for converting ketones into esters, or, in the case of cyclic ketones, lactones.[5] The reaction proceeds via the addition of a peroxyacid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. The rate-determining step is the subsequent rearrangement, where one of the α-carbon substituents migrates to the adjacent peroxide oxygen.[5]
The release of ring strain is a potent thermodynamic driving force for the migratory step. For a cyclic ketone, the transformation from an sp²-hybridized carbonyl carbon to an sp³-hybridized ester carbon within a larger, less-strained lactone ring can significantly accelerate the reaction.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to Spiro[2.3]hexane Isomers: Unraveling Structure Through Spectral Signatures
In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel molecular scaffolds is paramount. Among these, strained spirocyclic systems like spiro[2.3]hexane and its isomers present a unique analytical challenge due to their rigid, three-dimensional architecture. This guide provides an in-depth comparative analysis of the spectroscopic properties of spiro[2.3]hexane and its isomer, 1-methylspiro[2.2]pentane, offering researchers, scientists, and drug development professionals a practical framework for their characterization.
The inherent ring strain and distinct symmetry of these isomers give rise to subtle yet discernible differences in their nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectra. Understanding these spectral nuances is key to unambiguous identification and is crucial for advancing the application of these promising motifs in drug design.
The Structural Challenge: Spiro[2.3]hexane and Its Isomer
Spiro[2.3]hexane is a saturated bicyclic hydrocarbon with a central quaternary carbon atom shared by a cyclopropane and a cyclobutane ring. Its constitutional isomer, 1-methylspiro[2.2]pentane, features two cyclopropane rings joined at a single carbon, with a methyl group attached to one of the cyclopropane rings. The differing ring sizes and substitution patterns in these isomers lead to distinct electronic environments and vibrational modes, which are reflected in their spectroscopic signatures.
Due to the scarcity of published experimental spectra for the parent spiro[2.3]hexane, this guide leverages high-quality computational predictions to illustrate the fundamental spectroscopic differences between these isomers. This approach, validated against known experimental data for similar strained systems, provides a powerful predictive tool for researchers.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.
¹H NMR Spectroscopy:
In spiro[2.3]hexane, the protons on the cyclopropane and cyclobutane rings will exhibit distinct chemical shifts due to differences in ring strain and magnetic anisotropy. The cyclopropyl protons are expected to appear at a higher field (lower ppm) compared to the cyclobutyl protons. The symmetry of the molecule will also influence the number of distinct proton signals.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides a clear distinction between the two isomers. The spiro carbon in spiro[2.3]hexane is a key diagnostic peak. The chemical shifts of the carbons in the strained cyclopropane ring are expected to be significantly upfield compared to those in the less strained cyclobutane ring. Ring strain generally leads to an upfield shift in ¹³C NMR due to changes in hybridization and bond angles.
| Compound | Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Spiro[2.3]hexane | Spiro (C3) | ~30 | - |
| Cyclopropane (C1, C2) | ~10 | ~0.5 - 1.0 | |
| Cyclobutane (C4, C5) | ~25 | ~1.5 - 2.0 | |
| 1-Methylspiro[2.2]pentane | Spiro (C3) | ~25 | - |
| Substituted Cyclopropane (C1, C2) | ~15 | ~0.7 - 1.2 | |
| Unsubstituted Cyclopropane (C4, C5) | ~8 | ~0.4 - 0.9 | |
| Methyl (CH₃) | ~12 | ~1.1 |
Note: These are estimated values based on computational predictions and trends observed in similar strained ring systems. Actual experimental values may vary.
Stereoisomerism Effects: For substituted spiro[2.3]hexanes, the presence of stereocenters can lead to diastereomers, which will have distinct NMR spectra. The spatial arrangement of substituents will influence the chemical shifts and coupling constants of nearby protons.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the vibrational modes of a molecule. IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability.
Infrared (IR) Spectroscopy: The IR spectrum of spiro[2.3]hexane is expected to be dominated by C-H stretching and bending vibrations. The high degree of ring strain in the cyclopropane ring may shift the C-H stretching frequencies to higher wavenumbers compared to typical alkanes.
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the carbon skeleton. The symmetric "breathing" modes of the cyclopropane and cyclobutane rings are expected to give rise to characteristic bands in the Raman spectrum. Due to its higher symmetry, the Raman spectrum of spiro[2.3]hexane may exhibit fewer bands than that of its less symmetrical substituted isomers.
| Spectroscopic Feature | Spiro[2.3]hexane | 1-Methylspiro[2.2]pentane |
| IR: C-H Stretch (cyclopropyl) | Higher frequency | Higher frequency |
| IR: C-H Stretch (cyclobutyl) | Lower frequency than cyclopropyl C-H | N/A |
| Raman: Ring Breathing Modes | Distinct frequencies for each ring | Potentially more complex due to lower symmetry |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Under electron ionization (EI), spiro[2.3]hexane and its isomers will produce a molecular ion peak (M⁺·) corresponding to their molecular weight. The fragmentation patterns will be influenced by the relative stability of the resulting carbocations. The strained rings are prone to cleavage to relieve ring strain. Common fragmentation pathways may involve the loss of ethylene (C₂H₄) or other small neutral molecules. The base peak in the mass spectrum will correspond to the most stable fragment ion.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of ¹³C.
IR and Raman Spectroscopy
-
IR Spectroscopy (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid or solid sample directly on the ATR crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: Place the sample in a glass vial or NMR tube. Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.
Mass Spectrometry
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Electron Ionization (EI): Use a standard EI source (70 eV) to ionize the sample. Acquire the mass spectrum over a mass range of m/z 15 to 200.
Visualizing Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Spiro[2.3]hexan-4-one
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of Spiro[2.3]hexan-4-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, empowering you to manage this chemical with confidence and precision.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This informs every subsequent step in its handling and disposal.
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Flammable Liquid and Vapor (H226): This compound can readily ignite and poses a significant fire risk.
-
Skin Irritation (H315): Direct contact can cause skin irritation.
-
Serious Eye Irritation (H319): Contact with eyes can lead to serious irritation.
-
Respiratory Irritation (H335): Inhalation of vapors may cause respiratory tract irritation.
These classifications necessitate careful handling in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).
Quantitative Data Summary
For quick reference, the key physical and safety properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | [1][2] |
| Molecular Weight | 96.13 g/mol | [1] |
| CAS Number | 20571-15-7 | [2] |
| GHS Hazard Codes | H226, H315, H319, H335 | [1] |
Experimental Protocol: Step-by-Step Disposal Methodology
The following protocol provides a systematic approach to the disposal of this compound, ensuring compliance with safety and environmental regulations.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Always wear chemical safety goggles that meet the European standard EN 166.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN374. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, use a respirator with an appropriate organic vapor cartridge.
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Due to its flammability, this compound is classified as a hazardous waste.[3]
-
EPA Hazardous Waste Code: Based on its ignitability characteristic (flashpoint below 140°F/60°C), this compound waste must be assigned the EPA hazardous waste code D001 .[3][4]
-
Spent Solvent Classification: If this compound is used as a solvent and becomes a waste product, it may also fall under the "F-list" for non-specific source wastes, such as F003 or F005 , which apply to certain spent non-halogenated solvents.[5][6] Always consult your institution's Environmental, Health, and Safety (EHS) department for the precise waste codes applicable to your specific processes.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions. It should be collected in a dedicated, properly labeled hazardous waste container.
3. Waste Collection and Container Management:
-
Container Selection: Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free of leaks or cracks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the applicable EPA waste code(s) (e.g., D001). The accumulation start date must also be clearly marked.
-
Container Handling: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.
4. Final Disposal Procedure:
-
Institutional Protocols: Adhere strictly to your institution's established procedures for hazardous waste disposal. This typically involves contacting the EHS department to arrange for a pickup of the full waste container.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer. This is a violation of environmental regulations and can lead to harmful environmental consequences.
-
Empty Container Disposal: An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent the spread of the spill if it can be done without risk.
-
Keep all sources of ignition away from the spill area.
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
Navigating the Spirocyclic Scaffold: A Guide to Safely Handling Spiro[2.3]hexan-4-one
The unique three-dimensional architecture of spirocyclic compounds has made them increasingly valuable building blocks in modern drug discovery. Spiro[2.3]hexan-4-one, with its strained cyclobutane and cyclopentanone rings, is no exception. However, its chemical properties necessitate a robust understanding of its hazard profile to ensure safe handling in the laboratory. This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our aim is to empower you with the knowledge to not only use this chemical safely but to integrate these practices seamlessly into your laboratory's standard operating procedures.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the inherent risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Flammable Liquid and Vapor (H226): This compound can ignite at room temperature, and its vapors can form explosive mixtures with air.[1]
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation of the skin.[1]
-
Serious Eye Irritation (H319): Contact with the eyes can result in significant and potentially damaging irritation.[1]
-
Respiratory Irritation (H335): Inhalation of vapors may lead to irritation of the respiratory tract.[1]
These classifications dictate the minimum personal protective equipment (PPE) and engineering controls required for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical splash goggles that meet ANSI Z87.1 standards. When handling larger quantities (>1L), a face shield should be worn in addition to goggles. | Protects against splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[2][3] |
| Hands | Chemically resistant gloves are mandatory. Standard nitrile gloves are not recommended for prolonged contact with ketones. Butyl or Polyvinyl Alcohol (PVA) gloves are preferred. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. | Prevents skin irritation. Ketones can degrade many common glove materials, so specialized gloves are essential for adequate protection. |
| Body | A flame-resistant lab coat should be worn and kept buttoned. | Provides a barrier against splashes and in the event of a fire. |
| Respiratory | When working outside of a certified chemical fume hood, or if there is a potential for vapor concentrations to exceed exposure limits, a NIOSH-approved respirator with organic vapor (OV) cartridges is required. | Protects against the inhalation of vapors that can cause respiratory irritation.[4][5] |
Engineering Controls and Safe Handling Practices
Beyond PPE, the laboratory environment itself should be engineered for safety.
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of flammable and irritating vapors.
-
Ignition Sources: Due to its flammability, all potential ignition sources must be eliminated from the work area. This includes open flames, hot plates, and spark-producing equipment.[1] When transferring the chemical, containers should be grounded to prevent static discharge.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored in a designated flammable liquids cabinet, away from oxidizing agents and other incompatible materials.[6][7][8]
Step-by-Step Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to take.
Caption: Workflow for responding to a this compound spill.
Detailed Spill Cleanup Steps:
-
Alert and Secure: Immediately alert your colleagues and restrict access to the area. Ensure all ignition sources are turned off.[9]
-
Assess: Evaluate the spill size. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Protect Yourself: Don the appropriate PPE as outlined in Section 2, including ketone-resistant gloves, chemical splash goggles, a face shield, and a respirator if necessary.
-
Contain and Absorb: Use a non-combustible absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[10] Cover the spill with the absorbent material. Do not use paper towels, as this can increase the fire risk.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste through your institution's EHS program.[4]
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[11]
-
Containerization: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations. Never dispose of this compound down the drain.[5]
-
Empty Containers: Empty containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12] After rinsing, the container can be disposed of according to your institution's policies.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, unlocking its potential while maintaining the highest standards of laboratory safety.
References
- 1. Storage Buildings for Methyl Ethyl Ketone (MEK) and Flammable Liquids [uschemicalstorage.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. klsecurity.com [klsecurity.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. geniescientific.com [geniescientific.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
